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Core Science & Biosynthesis

Foundational

Precision Synthesis of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol: A PROTAC Linker Scaffold

Part 1: Strategic Overview The Chemical Context The target molecule, 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol , represents a critical class of heterobifunctional linkers used in the development of Proteolysis Targeting Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The Chemical Context

The target molecule, 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol , represents a critical class of heterobifunctional linkers used in the development of Proteolysis Targeting Chimeras (PROTACs). In drug discovery, the precise length and composition of the linker determine the ternary complex stability between the E3 ligase, the linker, and the protein of interest (POI).[1]

This specific scaffold features a C5-alkyl core extended by a C3-ether unit , terminated with a primary alcohol. The benzyloxy group serves as a robust, orthogonally removable protecting group (unmasked via hydrogenolysis), while the primary alcohol provides a handle for conjugation to an E3 ligase ligand (e.g., Thalidomide or VHL derivatives) or a warhead.

Retrosynthetic Analysis

To ensure high purity and avoid the formation of inseparable polymer byproducts, we reject direct polymerization approaches (e.g., reacting diols with epoxides). Instead, we employ a Convergent Protection Strategy .

  • Disconnection A: The central ether linkage. Formed via Williamson ether synthesis between a nucleophilic alcohol and an electrophilic alkyl halide.

  • Disconnection B: The terminal alcohol protection. We utilize a silyl ether (TBS) to ensure the final product is mono-functionalized, preventing double alkylation.

The Logic:

  • Starting Material: 1,5-Pentanediol (inexpensive, C5 backbone).

  • Intermediate 1: 5-(Benzyloxy)pentan-1-ol (Statistical monoprotection).

  • Coupling Partner: (3-Bromopropoxy)(tert-butyl)dimethylsilane (Commercially available or easily synthesized).

  • Final Assembly: Etherification followed by selective desilylation.

Retrosynthesis Target Target: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Inter1 Intermediate: 5-(Benzyloxy)pentan-1-ol Target->Inter1 Selective Deprotection Reagent Reagent: 3-Bromo-1-(TBS-oxy)propane Target->Reagent Ether Coupling Start Start: 1,5-Pentanediol Inter1->Start BnBr NaH

Figure 1: Retrosynthetic logic flow ensuring orthogonal protection and preventing polymerization.

Part 2: Detailed Methodology

Route Selection: The "Orthogonal Silyl" Pathway

While one could attempt to react 5-(benzyloxy)pentan-1-ol with 3-bromo-1-propanol directly, this often leads to self-alkylation or low yields due to the need for excess base. The Allylation-Hydroboration route is a valid alternative, but the TBS-Protected Alkyl Halide route is preferred in medicinal chemistry for its operational simplicity and scalability.

Advantages:

  • Orthogonality: The Benzyl (Bn) group is stable to Fluoride (TBAF), and the TBS group is stable to basic alkylation conditions.

  • Purification: The lipophilic TBS group facilitates silica gel chromatography, separating the product easily from unreacted polar alcohols.

Reagents & Causality Table
ReagentRoleMechanistic Insight
1,5-Pentanediol Core ScaffoldUsed in excess (3-4 equiv) during benzylation to statistically favor mono-protection over di-protection.
Benzyl Bromide (BnBr) Protecting GroupProvides the "permanent" protection for the distal end; stable to subsequent basic and fluoride conditions.
Sodium Hydride (NaH) BaseIrreversible deprotonation of the alcohol ensures rapid alkoxide formation. 60% dispersion in oil is standard.
(3-Bromopropoxy)-tert-butyldimethylsilane ElectrophileA "capped" alkylating agent. Prevents the newly added propanol chain from reacting further.
TBAF (Tetra-n-butylammonium fluoride) DeprotectionSelectively cleaves the Si-O bond without touching the Benzyl ether.

Part 3: Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)pentan-1-ol

Objective: Create the monoprotected C5 linker.

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Maintain an Argon atmosphere.

  • Solvent & Base: Suspend NaH (60% in oil, 1.1 equiv, 44 mmol) in anhydrous THF (100 mL) . Cool to 0°C.

  • Addition: Add 1,5-Pentanediol (4.0 equiv, 160 mmol) slowly. Note: The large excess is crucial to minimize di-benzylation. Stir for 30 min at 0°C, then warm to room temperature (RT) for 30 min.

  • Alkylation: Cool back to 0°C. Add Benzyl Bromide (1.0 equiv, 40 mmol) dropwise via syringe pump over 1 hour.

  • Reaction: Warm to RT and reflux for 12 hours.

  • Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. The excess 1,5-pentanediol can be distilled off or removed via a water wash (if scale permits). Purify the residue via flash column chromatography (Hexanes/EtOAc 4:1 to 2:1).

    • Target Yield: 60-75% based on BnBr.

    • Data Check: 1H NMR (CDCl3) should show a singlet at ~4.50 ppm (2H, Ph-CH2-) and a triplet at ~3.6 ppm (2H, -CH2-OH).

Step 2: Williamson Ether Synthesis (Coupling)

Objective: Attach the C3 unit with orthogonal protection.

  • Setup: Flame-dry a 250 mL RBF. Argon atmosphere.

  • Activation: Dissolve 5-(Benzyloxy)pentan-1-ol (1.0 equiv, 20 mmol) in anhydrous DMF (60 mL) . Note: DMF is preferred over THF here to accelerate the SN2 reaction of the secondary step.

  • Deprotonation: Cool to 0°C. Add NaH (60%, 1.5 equiv, 30 mmol) portion-wise. Stir for 45 min until gas evolution ceases.

  • Coupling: Add (3-Bromopropoxy)(tert-butyl)dimethylsilane (1.2 equiv, 24 mmol) dropwise.

  • Execution: Allow to warm to RT and stir for 16 hours. Monitor by TLC (the product will be less polar than the starting alcohol).

  • Workup: Carefully quench with water (exothermic!). Extract with Diethyl Ether (3x) to avoid pulling DMF into the organic phase. Wash with LiCl (5% aq) to remove residual DMF.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Intermediate: 3-((5-(benzyloxy)pentyl)oxy)propoxy)(tert-butyl)dimethylsilane.

Step 3: Selective TBS Deprotection

Objective: Reveal the final primary alcohol.

  • Reaction: Dissolve the intermediate (1.0 equiv) in THF (0.1 M concentration) .

  • Reagent: Add TBAF (1.0 M in THF, 1.2 equiv) dropwise at 0°C.

  • Time: Stir at RT for 2-4 hours.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

  • Purification: Flash chromatography (Hexanes/EtOAc 3:1 to 1:1).

    • Final Product:3-((5-(benzyloxy)pentyl)oxy)propan-1-ol .

Part 4: Quality Control & Characterization

Expected Analytical Data

To validate the synthesis, the following NMR signals must be present. The absence of the TBS doublet (approx 0.05 ppm) and t-butyl singlet (0.9 ppm) confirms deprotection.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic 7.25 - 7.35Multiplet5HBenzyl Phenyl
Benzylic 4.50Singlet2HPh-CH2 -O
Ether (C5 side) 3.40 - 3.50Triplet4H-CH2-O-CH2 -
Ether (C3 side) 3.55 - 3.65Multiplet4H-O-CH2 -CH2-CH2 -O-
Terminal Alcohol 3.75Triplet2H-CH2 -OH
Core Alkyl 1.40 - 1.80Multiplet8HInternal CH2 chains
Workflow Diagram

SynthesisWorkflow Step1 Step 1: Monobenzylation 1,5-Pentanediol + BnBr (NaH, THF) Step2 Step 2: Etherification + Br-(CH2)3-OTBS (NaH, DMF) Step1->Step2 Purify Intermediate Step3 Step 3: Deprotection + TBAF (THF) Step2->Step3 Remove TBS QC QC: 1H NMR / MS Target: C15H24O3 Step3->QC Final Isolation

Figure 2: Step-by-step workflow for the synthesis of the target linker.

References

  • Synthesis of 5-(Benzyloxy)pentan-1-ol (PROTAC Linker)
  • General Williamson Ether Synthesis for Linkers

    • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review."[] Exploration of Targeted Anti-tumor Therapy, 2020.[1][]

    • [Link]

  • TBS Protection and Deprotection Strategies

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
    • Organic Chemistry Portal. Silyl Ethers Stability and Deprotection.
    • [Link]

  • Alkylation Procedure (Adapted from Organic Syntheses)

    • Marvel, C. S., & Kamm, O. "Alkyl and Alkylene Bromides." Organic Syntheses, Coll. Vol. 1, p.25 (1941).
    • [Link]

Sources

Exploratory

3-((5-(benzyloxy)pentyl)oxy)propan-1-ol: Structural Profiling, Synthesis, and Applications in Advanced Bioconjugation

Executive Summary In the rapidly evolving landscape of targeted protein degradation and lipid nanoparticle (LNP) design, the architectural precision of linker molecules is paramount. 3-((5-(benzyloxy)pentyl)oxy)propan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation and lipid nanoparticle (LNP) design, the architectural precision of linker molecules is paramount. 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol emerges as a highly versatile, heterobifunctional aliphatic ether linker. Unlike traditional polyethylene glycol (PEG) linkers, which can suffer from excessive hydrophilicity and oxidative liability, this alkyl-ether hybrid provides a rigorously tunable balance of lipophilicity and flexibility[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic molecular descriptions. Here, we will dissect the structural rationale of this molecule, detail a self-validating, causality-driven synthetic protocol, and map its integration into complex bioconjugation workflows such as Proteolysis Targeting Chimera (PROTAC) assembly.

Structural Rationale in Bioconjugation

The design of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol is not arbitrary; it is an engineered solution to the challenge of orthogonal functionalization in multi-step synthesis. The molecule is composed of three critical domains:

  • The Benzyl (Bn) Protecting Group: The benzyl ether moiety provides robust, orthogonal protection of the pentyl terminus. It remains highly stable under strongly basic conditions (e.g., Williamson etherification) and nucleophilic attacks, yet it can be cleanly and selectively cleaved via palladium-catalyzed hydrogenolysis without disrupting the internal aliphatic ether linkage[2].

  • The Aliphatic-Ether Core: The pentyl (C5) and propyl (C3) chains, separated by a central ether oxygen, offer a controlled spacer length. In PROTAC development, tuning this aliphatic character directly influences the thermodynamics of ternary complex formation by modulating the linker's hydrophobic collapse and interaction with the target protein's surface[1].

  • The Primary Hydroxyl Terminus: The free propanol terminus acts as an immediate nucleophilic site. It is primed for activation (e.g., conversion to a mesylate, tosylate, or halide) to facilitate rapid downstream bioconjugation via S_N2 displacement[3].

Physicochemical Profiling

To facilitate predictive modeling in drug design, the quantitative structural data of the linker is summarized below.

PropertyValueStructural Implication
Molecular Formula C₁₅H₂₄O₃Defines the carbon-rich aliphatic backbone.
Molecular Weight 252.35 g/mol Low molecular weight prevents excessive bulk in conjugates.
Estimated LogP ~2.8Optimal lipophilicity for cell membrane permeability.
Hydrogen Bond Donors 1Terminal hydroxyl group available for activation.
Hydrogen Bond Acceptors 3Ether and hydroxyl oxygens interact with aqueous environments.
Rotatable Bonds 11High conformational flexibility for ternary complex formation.
Topological Polar Surface Area 38.7 ŲLow TPSA ensures minimal interference with target binding.

Causality-Driven Chemical Synthesis

A common pitfall in the synthesis of heterobifunctional linkers is attempting direct alkylation. Reacting 5-(benzyloxy)pentan-1-ol directly with 3-bromo-1-propanol in the presence of a strong base often leads to the intramolecular cyclization of the bromopropanol (forming oxetane) or uncontrolled polymerization.

To circumvent this, we employ a highly reliable, two-step allylation and hydroboration-oxidation sequence. This route ensures absolute regiocontrol and prevents competing side reactions.

Step-by-Step Protocol

Step 1: Allylation (Williamson Etherification)

  • Rationale: Sodium hydride (NaH) is utilized because it is a non-nucleophilic strong base that quantitatively generates the alkoxide from the starting alcohol without competing as a nucleophile[2].

  • Procedure: Dissolve 5-(benzyloxy)pentan-1-ol (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction to 0°C. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen gas evolution ceases. Add allyl bromide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc, 4:1). The disappearance of the starting material and the appearance of a less polar spot indicates the successful formation of the intermediate, 1-(allyloxy)-5-(benzyloxy)pentane.

Step 2: Anti-Markovnikov Hydroboration-Oxidation

  • Rationale: Borane adds across the terminal alkene in an anti-Markovnikov fashion due to steric and electronic preferences. The subsequent alkaline peroxide oxidation replaces the carbon-boron bond with a carbon-oxygen bond, yielding the desired primary alcohol exclusively.

  • Procedure: Dissolve the allyl ether intermediate in anhydrous THF and cool to 0°C. Add Borane-Tetrahydrofuran complex (BH₃·THF, 1.5 eq) dropwise. Stir for 2 hours. Carefully quench the reaction by sequentially adding 3 M aqueous NaOH and 30% H₂O₂. Stir for an additional 2 hours at room temperature. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: ¹H NMR analysis must show the complete disappearance of the alkene multiplet at ~5.9 ppm and the emergence of a new triplet at ~3.6 ppm, corresponding to the newly formed -CH₂-OH group.

Synthesis_Pathway N1 5-(benzyloxy)pentan-1-ol N3 1-(allyloxy)-5- (benzyloxy)pentane N1->N3 Williamson Etherification N2 Allyl Bromide NaH, THF N2->N3 N5 3-((5-(benzyloxy)pentyl)oxy) propan-1-ol N3->N5 Anti-Markovnikov Hydroboration N4 1. BH3·THF 2. H2O2, NaOH N4->N5

Chemical synthesis workflow via allylation and hydroboration-oxidation.

Downstream Applications: PROTAC Assembly

The strategic value of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol is fully realized during the assembly of complex bioconjugates like PROTACs. The orthogonal nature of the free hydroxyl and the benzyl-protected hydroxyl allows for sequential, highly controlled conjugations.

  • Primary Alcohol Activation: The free propanol terminus is first converted into a methanesulfonate (mesylate) using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N). The mesylate serves as an excellent leaving group for an S_N2 reaction with an amine or phenol on the target-binding warhead[3].

  • Orthogonal Deprotection: Following warhead conjugation, the benzyl group is cleaved via catalytic hydrogenolysis (Pd/C, H₂ gas). Because the internal aliphatic ether is highly stable to reducing conditions, the deprotection is entirely selective, revealing the secondary conjugation site[2].

  • Final Assembly: The newly liberated pentanol terminus is then activated and coupled to the E3 ligase ligand (e.g., a thalidomide or VHL derivative), yielding the fully assembled PROTAC.

PROTAC_Assembly A 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol B 1. Mesylation (MsCl, Et3N) 2. Warhead Conjugation A->B C Warhead-Linker-OBn B->C D Hydrogenolysis (Pd/C, H2) C->D E Warhead-Linker-OH D->E F E3 Ligase Ligand Conjugation E->F G Fully Assembled PROTAC F->G

Stepwise PROTAC assembly utilizing orthogonal benzyl deprotection.

Analytical Characterization Signatures

To ensure the integrity of the synthesized linker prior to bioconjugation, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25 - 7.35 (m, 5H): Aromatic protons of the benzyl protecting group.

    • δ 4.50 (s, 2H): Benzylic -CH₂- protons.

    • δ 3.40 - 3.60 (m, 6H): The three -CH₂- groups directly adjacent to the ether and hydroxyl oxygens.

    • δ 1.40 - 1.80 (m, 8H): Internal aliphatic -CH₂- protons of the pentyl and propyl chains.

  • Mass Spectrometry (ESI-MS): Expected molecular ion peaks at m/z 253.18 [M+H]⁺ and m/z 275.16 [M+Na]⁺.

  • FT-IR Spectroscopy: A broad absorption band at ~3350 cm⁻¹ (O-H stretch) confirming the terminal primary alcohol, and strong bands at ~1100 cm⁻¹ (C-O-C stretch) confirming the aliphatic ether linkages.

References

  • BenchChem. "The Strategic Role of the Benzyl Protecting Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide.
  • BenchChem. "Application Notes and Protocols for Stoichiometric Calculation in Benzyl-PEG6-Ms Conjugation Reactions." BenchChem Methodological Guides.
  • NIH PubMed Central. "Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy.

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol

The following technical guide details the spectroscopic characterization of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol . As direct experimental peak lists for this specific chain-extended linker are often proprietary or non...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol . As direct experimental peak lists for this specific chain-extended linker are often proprietary or non-indexed, the data below represents a high-fidelity reference profile derived from validated structural homologues (e.g., 3-benzyloxy-1-propanol, 1,5-pentanediol derivatives) and standard chemical shift increments.

Executive Summary & Compound Identity

Molecule: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol CAS: 1973409-13-0 Formula: C₁₅H₂₄O₃ Molecular Weight: 252.35 g/mol Role: Heterobifunctional linker (PROTACs, PEG-mimetics).

This guide provides the critical spectroscopic signatures required to validate the identity and purity of this ether-linked scaffold. The molecule features three distinct domains: a hydrophobic benzyl protection group, a central aliphatic ether core, and a polar primary alcohol tail.

Nuclear Magnetic Resonance (NMR) Profile

Analysis Logic: The spectrum is dominated by the monosubstituted benzene ring and the distinct chemical environments of the oxygenated methylenes. The central ether linkage creates a symmetry break distinguishable from the terminal alcohol.

H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
7.30 – 7.38 Multiplet (m)5HAr-H Aromatic phenyl protons (Bn)
4.51 Singlet (s)2HPh-CH ₂-OBenzylic methylene (Diagnostic)
3.76 Triplet (t, J=6.0 Hz)2HHO-CH ₂-Terminal hydroxymethylene
3.58 Triplet (t, J=6.2 Hz)2H-CH ₂-O-CH₂-Ether methylene (Propyl side)
3.48 Triplet (t, J=6.5 Hz)2HBn-O-CH ₂-Ether methylene (Pentyl side, Bn proximal)
3.42 Triplet (t, J=6.5 Hz)2H-CH₂-O-CH ₂-Ether methylene (Pentyl side, internal)
2.60 Broad Singlet (br s)1H-OH Hydroxyl proton (Exchangeable)
1.84 Quintet (m)2HHO-CH₂-CH ₂-Propyl central methylene
1.55 – 1.68 Multiplet (m)4H-CH₂-Pentyl internal methylenes (C2/C4)
1.40 – 1.48 Multiplet (m)2H-CH₂-Pentyl central methylene (C3)
C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
138.4 QuaternaryAromatic ipso-carbon
128.4 CHAromatic meta
127.7 CHAromatic ortho
127.6 CHAromatic para
73.0 CH₂Benzylic carbon (Ph-C H₂-O)
71.2 CH₂Ether carbon (Pentyl side, internal)
70.4 CH₂Ether carbon (Pentyl side, Bn proximal)
69.8 CH₂Ether carbon (Propyl side)
62.1 CH₂Alcohol carbon (HO-C H₂-)
32.2 CH₂Propyl central carbon
29.5 CH₂Pentyl internal carbon
29.3 CH₂Pentyl internal carbon
22.8 CH₂Pentyl central carbon

Expert Insight: The key to distinguishing this from the starting material (1,5-pentanediol or 3-benzyloxy-1-propanol) is the integration of the oxygenated methylene region (3.4–3.8 ppm). You must observe 8 protons in this region for the product, versus 4 or 6 for the precursors.

Mass Spectrometry (MS) & IR Signatures

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI)

  • Molecular Ion:

    • [M+H]⁺: 253.36 m/z (Weak, often dehydrated)

    • [M+Na]⁺: 275.34 m/z (Dominant, Diagnostic)

    • [M+NH₄]⁺: 270.38 m/z (If ammonium buffer is used)

  • Fragmentation Pattern (MS/MS of 253.36):

    • 91 m/z: Tropylium ion (C₇H₇⁺) – Characteristic of benzyl groups.

    • 181 m/z: Loss of hydroxypropyl chain (C₇H₇-O-(CH₂)₅⁺).

Infrared Spectroscopy (FT-IR, ATR)
Wavenumber (cm⁻¹)Vibration ModeDescription
3350 – 3450 O-H StretchBroad band, indicates free primary alcohol.
3030 – 3060 C-H Stretch (Ar)Weak, aromatic C-H bonds.
2850 – 2940 C-H Stretch (Alk)Strong, methylene chains (-CH₂-).
1090 – 1120 C-O-C StretchStrong, aliphatic ether linkage.
735 & 695 C-H Bend (oop)"Monosubstituted benzene" signature (strong).

Experimental Validation Workflow

To ensure the integrity of the spectroscopic data, the following synthesis and purification workflow is recommended. This protocol ensures the removal of the di-benzylated byproduct which complicates the NMR interpretation.

Step-by-Step Protocol
  • Reagents: 5-(Benzyloxy)pentan-1-ol (1.0 eq), 3-Bromo-1-propanol (1.2 eq), NaH (1.5 eq), TBAI (cat.), DMF (anhydrous).

  • Reaction:

    • Cool DMF solution of 5-(benzyloxy)pentan-1-ol to 0°C.

    • Add NaH portion-wise; stir 30 min (H₂ evolution).

    • Add 3-Bromo-1-propanol dropwise. Warm to RT and stir 12h.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x). Wash organic layer with LiCl (5%) to remove DMF.

  • Purification: Silica Gel Chromatography.

    • Eluent: Hexanes:EtOAc (3:1 → 1:1).

    • Rf: ~0.3 (Hex:EtOAc 1:1). Stains strongly with KMnO₄ (alcohol) and UV active (benzyl).

QC Logic Diagram

The following Graphviz diagram illustrates the logical flow for validating the compound structure against potential impurities.

QC_Workflow Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 1:1) Start->TLC Spot1 Spot Rf ~0.8 (Dibenzyl impurity) TLC->Spot1 Identify Spot2 Spot Rf ~0.3 (Target Product) TLC->Spot2 Isolate Spot3 Spot Rf ~0.1 (Unreacted Diol) TLC->Spot3 Purification Column Chromatography Spot2->Purification NMR_Check 1H NMR Validation Purification->NMR_Check Decision Check 4.5ppm Singlet & 3.4-3.8ppm Integration NMR_Check->Decision Pass PASS: Integrals 2:8 ratio (Bn:Ether/Alc) Decision->Pass Matches Fail FAIL: Incorrect Ratio Decision->Fail Mismatch

Caption: Logical workflow for isolating the target ether and validating purity via NMR integration ratios.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (2023).
  • PubChem. (2025).[1][2] Compound Summary: 3-(Benzyloxy)propan-1-ol.[3][4] Retrieved March 6, 2026, from [Link]

Sources

Exploratory

Physicochemical characteristics of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol

Technical Whitepaper: Physicochemical Profiling of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Executive Summary This technical guide provides a comprehensive physicochemical profile of 3-((5-(benzyloxy)pentyl)oxy)propan-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol

Executive Summary

This technical guide provides a comprehensive physicochemical profile of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (CAS 1973409-13-0). As a specialized alkyl-ether linker , this compound represents a critical structural motif in the development of heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs).

Unlike standard polyethylene glycol (PEG) linkers, which can suffer from poor membrane permeability, or pure alkyl chains, which often lack aqueous solubility, this hybrid alkyl-ether scaffold offers a balanced lipophilic-hydrophilic profile. This guide details its structural characteristics, predictive physicochemical data, synthesis logic, and rigorous characterization protocols to support its integration into drug discovery workflows.

Chemical Identity & Structural Analysis

The compound is a non-symmetric ether comprising a propanol "head," a pentyl "spacer," and a benzyl-protected "tail." Its architecture is designed to span specific distances within a ternary complex while maintaining a modulate LogP.

Attribute Specification
Chemical Name 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol
CAS Number 1973409-13-0
Molecular Formula C₁₅H₂₄O₃
Molecular Weight 252.35 g/mol
SMILES OCCCOCCCCCOCc1ccccc1
Functional Groups Primary Alcohol, Aliphatic Ether, Benzyl Ether
Structural Connectivity Diagram

The following diagram illustrates the logical fragmentation and functional domains of the molecule, highlighting its dual nature as a linker and a protected intermediate.

Structure cluster_legend Functional Domains Head Hydrophilic Head (Propan-1-ol) Linker Hydrophobic Spacer (Pentyl Ether) Head->Linker Ether Bond (Stable) Tail Protected Terminus (Benzyloxy) Linker->Tail Ether Bond (Stable)

Figure 1: Structural domain analysis of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol, identifying the chemically distinct regions responsible for solubility (Head) and permeability (Linker/Tail).

Physicochemical Specifications

The following data points are derived from consensus predictive modeling and homologous series analysis, essential for evaluating the compound's behavior in biological assays.

Calculated Properties (In Silico)
Property Value (Predicted) Significance in Drug Design
cLogP 3.2 ± 0.3Indicates moderate lipophilicity; ideal for crossing cell membranes (permeability) while retaining solubility in organic synthesis solvents.
TPSA ~38.7 ŲLow Topological Polar Surface Area suggests high potential for passive diffusion and blood-brain barrier (BBB) penetration.
H-Bond Donors 1Single primary hydroxyl group allows for precise mono-functionalization.
H-Bond Acceptors 3Ether oxygens provide weak H-bond acceptance, improving water solubility without significantly increasing polarity.
Boiling Point ~360°C (760 mmHg)High boiling point necessitates high-vacuum distillation for purification.
Solubility Profile
  • Water: Low to Moderate (< 1 mg/mL). The pentyl and benzyl groups dominate the solubility profile.

  • Organic Solvents: Highly soluble in DCM, THF, Ethyl Acetate, and DMSO.

  • Implication: Stock solutions should be prepared in DMSO or Ethanol for biological assays.

Synthesis & Reaction Logic

The synthesis of this compound typically follows a Williamson Ether Synthesis strategy. The choice of reagents is critical to prevent polymerization and ensure mono-alkylation.

Protocol Overview
  • Activation: A monoprotected diol (e.g., 5-(benzyloxy)pentan-1-ol) is activated (converted to a mesylate, tosylate, or halide).

  • Coupling: The activated species is reacted with an excess of 1,3-propanediol in the presence of a strong base (NaH or KOH).

  • Purification: The excess diol allows for easy separation of the product via column chromatography.

Synthesis Start Start: 1,5-Pentanediol Step1 Step 1: Mono-protection (Benzyl Bromide, NaH) Start->Step1 Inter1 Intermediate A: 5-(Benzyloxy)pentan-1-ol Step1->Inter1 Step2 Step 2: Activation (TsCl, TEA) Inter1->Step2 Inter2 Intermediate B: 5-(Benzyloxy)pentyl tosylate Step2->Inter2 Step3 Step 3: Etherification (1,3-Propanediol, NaH, THF) Inter2->Step3 Final Target: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Step3->Final

Figure 2: Step-wise synthetic pathway utilizing a protection-activation strategy to ensure regioselectivity.

Characterization Protocols (Self-Validating Systems)

To ensure the integrity of the compound, the following analytical protocols must be employed. These methods act as a self-validating system where specific signals confirm both identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz or higher

  • Diagnostic Signals (¹H NMR):

    • Aromatic Region (7.25 - 7.35 ppm): Multiplet, 5H. Confirms the presence of the Benzyl group.

    • Benzylic Position (4.50 ppm): Singlet, 2H. Characteristic shift of the -O-CH₂ -Ph protons.

    • Ether methylenes (3.40 - 3.65 ppm): Multiple triplets.

      • HO-CH₂ - (approx 3.6 ppm)

      • -CH₂ -O-CH₂ - (approx 3.4 ppm)

    • Internal Alkyl Chains (1.40 - 1.70 ppm): Multiplets. The pentyl chain's central methylenes will appear as broad multiplets upfield.

Validation Check: Integration of the aromatic region (5H) vs. the benzylic singlet (2H) must yield a 2.5:1 ratio. Deviation indicates benzyl cleavage or impurity.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (Positive)

  • Expected Ions:

    • [M+H]⁺: 253.36 m/z (Weak, often loses water)

    • [M+Na]⁺: 275.34 m/z (Dominant species)

    • [M+NH₄]⁺: 270.38 m/z (If ammonium buffers are used)

Applications in Drug Discovery

PROTAC Linker Design

This compound is a superior alternative to standard PEG linkers in scenarios where permeability is a bottleneck.

  • The "Goldilocks" Effect: PEG linkers are highly soluble but polar (High TPSA). Alkyl linkers are permeable but insoluble (High LogP). The 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol scaffold introduces ether oxygens to break up the crystallinity and lipophilicity of the alkyl chain without adding the excessive polarity of a full PEG chain.

  • Linker Length: The ~10-atom length is often optimal for forming ternary complexes between E3 ligases (e.g., Cereblon) and target proteins.

Lipid Nanoparticle (LNP) Chemistry

The compound serves as a "spacer" lipid. The primary alcohol can be esterified with fatty acids, while the benzyl group can be removed (H₂/Pd-C) to reveal a second hydroxyl for further functionalization, creating ionizable cationic lipids used in mRNA delivery.

Handling and Safety

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Ethers can form peroxides upon prolonged exposure to air; however, the benzyl ether is relatively stable.

  • Hazards: Irritant to eyes and skin. Use standard PPE (gloves, goggles).

  • Stability: Stable under basic conditions. Labile under strong acidic conditions or hydrogenation (cleaves benzyl group).

References

  • PubChem. Compound Summary for CID 136279633 (Analogous Structure). National Library of Medicine (US). Available at: [Link]

  • Maple, H. J., et al. Strategies for the Design of PROTAC Linkers.MedChemComm, 2019. Available at: [Link]

Foundational

The Benzyloxy-Ether Motif in Medicinal Chemistry: Structural Versatility and Therapeutic Applications

The following technical guide provides an in-depth analysis of the benzyloxy-ether pharmacophore, designed for researchers in medicinal chemistry and drug discovery. Executive Summary The benzyloxy-ether moiety ( ) is of...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the benzyloxy-ether pharmacophore, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The benzyloxy-ether moiety (


) is often dismissed as a mere protecting group (benzyl ether) in organic synthesis. However, in medicinal chemistry, this structural motif serves as a critical pharmacophore and linker system. Its ability to modulate lipophilicity, facilitate 

stacking interactions within active sites, and serve as a metabolically active trigger in prodrug design makes it a versatile tool in modern drug development. This guide analyzes the biological activity of benzyloxy-ether compounds across oncology, infectious disease, and neurology, supported by validated synthetic protocols and mechanistic insights.

Chemical Biology & Pharmacophore Analysis[1]

Structural Properties and Binding Dynamics

The benzyloxy-ether group contributes unique physicochemical properties to a bioactive molecule:

  • Lipophilicity Modulation: The benzyl group significantly increases

    
    , enhancing membrane permeability. This is critical for CNS-active drugs (e.g., AChE inhibitors) and agents targeting bacterial membranes.
    
  • Rotational Freedom: The ether oxygen (

    
    ) acts as a flexible hinge, allowing the phenyl ring to adopt optimal conformations for hydrophobic pocket binding.
    
  • Metabolic Liability as a Feature: The benzylic carbon is susceptible to CYP450-mediated hydroxylation (

    
    -dealkylation). While often a liability, this reactivity is exploited in prodrug strategies  (e.g., self-immolative linkers).
    
Structure-Activity Relationship (SAR) Logic

The biological efficacy of benzyloxy-ethers is governed by substituents on the aromatic ring and the nature of the ether linkage.

SAR_Logic Core Benzyloxy-Ether Scaffold Lipophilicity Lipophilicity (LogP) Membrane Penetration Core->Lipophilicity Benzyl Ring Sterics Steric Bulk Receptor Fit Core->Sterics Ortho/Meta Subs Electronics Electronic Effects (e.g., F, NO2) Core->Electronics Para Subs Metabolism Metabolic Stability (Benzylic Oxidation) Core->Metabolism Alpha-Carbon Lipophilicity->Core CNS/Bacterial Entry Electronics->Metabolism EWG decreases oxidation rate

Figure 1: Core SAR determinants for benzyloxy-ether optimization. Electron-withdrawing groups (EWG) like fluorine can stabilize the benzylic position against metabolic oxidation.

Therapeutic Applications and Mechanisms[2][3]

Oncology: Self-Immolative Linkers and Cytotoxicity

In cancer therapy, the benzyloxy motif is pivotal in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) .

  • Mechanism: A glucuronide moiety is linked to a cytotoxic drug (e.g., 10-hydroxycamptothecin) via a 3-nitrobenzyl ether spacer.[1][2]

  • Activation: Tumor-specific

    
    -glucuronidase cleaves the glucuronide. The resulting phenol is unstable; the benzyl ether spacer spontaneously collapses (self-immolates) via a 1,6-elimination, releasing the free cytotoxic agent specifically at the tumor site.
    
  • Key Insight: The electron-withdrawing nitro group on the benzyl ring facilitates the electronic cascade required for linker collapse.

Infectious Disease: Membrane Permeabilization

Amphiphilic aminoglycosides utilizing benzyloxy-ether side chains have emerged as potent adjuvants against Multi-Drug Resistant (MDR) bacteria.[3]

  • Case Study: Tobramycin Benzyl Ether .

  • Mechanism: The hydrophobic benzyl ether groups insert into the bacterial outer membrane, disrupting lipid packing. This "permeabilizing" effect sensitizes Gram-negative bacteria (e.g., P. aeruginosa) to large antibiotics like rifampicin that normally cannot penetrate the outer membrane.

  • Data Summary:

    Compound Bacterial Strain MIC (Alone) MIC (with Rifampicin) Fold Potentiation

    | Tobramycin | E. coli | 4

    
    g/mL | N/A | - |
    | Tobramycin-Bn Ether | E. coli | >128 
    
    
    
    g/mL | <0.5
    
    
    g/mL | >256x |
Neurology: Dual AChE/BChE Inhibition

3-Benzyloxyflavones have demonstrated high potency as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), targets for Alzheimer's disease.

  • Binding Mode: The benzyl group occupies the catalytic anionic site (CAS) or the peripheral anionic site (PAS) of the enzyme via

    
     stacking with tryptophan residues (e.g., Trp286).
    
  • Optimization: Substitution at the para-position of the benzyl ring (e.g., with Fluorine) often enhances binding affinity and metabolic stability.

Synthetic Protocols & Optimization

Traditional Williamson ether synthesis (Alkoxide + Benzyl Halide) often fails with base-sensitive substrates or results in elimination side products. For complex bioactive molecules, Neutral Benzylation is the gold standard.

Protocol: Neutral Benzylation using 2-Benzyloxypyridine (BnOPT)

This method avoids strong bases and acids, making it ideal for late-stage functionalization of drug scaffolds.

Reagents:

  • Substrate Alcohol (ROH)

  • 2-Benzyloxypyridine (Reagent)[4][5][6]

  • Methyl Triflate (MeOTf) - Handle with extreme care (alkylating agent)

  • Magnesium Oxide (MgO) - Acid scavenger[7]

  • Solvent: Toluene or Trifluorotoluene (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, dissolve the alcohol substrate (1.0 equiv) and 2-benzyloxypyridine (2.0 equiv) in anhydrous Toluene (0.1 M).

  • Activation: Add MgO (2.0 equiv) to the mixture. Cool to 0°C.[6][8]

  • Initiation: Dropwise add Methyl Triflate (2.0 equiv). Note: This methylates the pyridine nitrogen, activating the reagent.

  • Reaction: Warm to ambient temperature, then heat to 80-90°C. Stir for 12–24 hours.

    • Mechanism:[2] The

      
      -methylated pyridine becomes a potent leaving group, facilitating the transfer of the benzyl cation to the alcohol in an 
      
      
      
      -like mechanism.[7]
  • Workup: Filter through a Celite pad to remove MgO and pyridinium salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Synthesis_Workflow Step1 Mix Alcohol + 2-Benzyloxypyridine (In Toluene) Step2 Add MeOTf (Activator) (0°C -> RT) Step1->Step2 Step3 Heat to 90°C (Benzyl Transfer) Step2->Step3 In situ activation Step4 Filter (Celite) & Concentrate Step3->Step4 Pyridone byproduct removal Step5 Purify (Chromatography) Step4->Step5

Figure 2: Workflow for the neutral benzylation of sensitive pharmacophores using the BnOPT method.

Biological Assay Protocols

Antimicrobial Synergy Assay (Checkerboard Method)

To validate the membrane permeabilizing activity of benzyloxy-ether adjuvants (e.g., Tobramycin derivatives).

  • Preparation: Use 96-well microtiter plates.

  • Gradient Setup:

    • X-axis: Serial 2-fold dilution of the Antibiotic (e.g., Rifampicin) (0.01 – 64

      
      g/mL).
      
    • Y-axis: Serial 2-fold dilution of the Benzyloxy-ether Adjuvant (1 – 128

      
      g/mL).
      
  • Inoculation: Add bacterial suspension (e.g., P. aeruginosa PAO1) adjusted to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Measure OD600. The FICI (Fractional Inhibitory Concentration Index) is calculated to determine synergy.

    • 
      : Synergy (Validates permeabilization).
      
AChE Inhibition Assay (Ellman’s Method)

To screen benzyloxy-flavones for neuroprotective activity.

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM).

  • Enzyme: Electric eel AChE (0.02 U/mL).

  • Procedure:

    • Incubate Enzyme + Test Compound (Benzyloxy-ether) in buffer for 10 min at 25°C.

    • Add ATCh and DTNB.

    • Monitor absorbance at 412 nm for 5 minutes (formation of yellow thionitrobenzoate anion).

  • Calculation: Determine

    
     by plotting % Inhibition vs. log[Concentration].
    

References

  • Domalaon, R., et al. (2018). Application of tobramycin benzyl ether as an antibiotic adjuvant capable of sensitizing multidrug-resistant Gram-negative bacteria to rifampicin.[3]The Journal of Antibiotics , 71, 97-104. Link

  • Cheng, X., et al. (2008). Benzyl Ether-Linked Glucuronide Derivative of 10-Hydroxycamptothecin Designed for Selective Camptothecin-Based Anticancer Therapy.[1][2]Journal of Medicinal Chemistry , 51(6), 1968-1975. Link

  • Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.[4][5][6]Beilstein Journal of Organic Chemistry , 4,[4][5] 43. Link

  • Rizzo, S., et al. (2010). 3-Benzyloxyflavones as new lead cholinesterase inhibitors: synthesis, structure–activity relationship and molecular modelling simulations.Bioorganic & Medicinal Chemistry , 18(4), 1749-1760. Link

  • BenchChem. (2025).[8] A Comparative Guide to Allyl and Benzyl Ether Protecting Groups.[8]BenchChem Technical Guides . Link

Sources

Exploratory

3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol: A Heterobifunctional Linker for Targeted Protein Degradation

Executive Summary & Chemical Identity In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the physicochemical propert...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the physicochemical properties of the linker connecting the E3 ligase ligand to the protein of interest (POI) ligand. 3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol (CAS: 1973409-13-0) has emerged as a highly strategic heterobifunctional linker building block[1].

This intermediate is defined by its hybrid alkyl-ether backbone and orthogonal reactivity. It features a free primary hydroxyl group on one terminus and a benzyl-protected hydroxyl on the other, separated by a 9-atom spacer (5 carbons – 1 oxygen – 3 carbons). This specific architecture has been critically utilized in the synthesis of potent Androgen Receptor (AR) degraders[2], providing the exact spatial geometry and lipophilicity required to form a stable ternary complex without inducing steric clashes.

Physicochemical Profiling

The structural rationale behind choosing this specific linker over a pure polyethylene glycol (PEG) or pure alkyl chain lies in its balanced physicochemical profile[1]. A pure 9-carbon alkyl chain is often too lipophilic, leading to non-specific protein binding ("grease effect") and poor aqueous solubility. Conversely, a pure PEG chain can be overly flexible and hydrophilic, which may compromise cell membrane permeability. The insertion of a single ether oxygen optimally tunes the Topological Polar Surface Area (TPSA) while maintaining a favorable partition coefficient (LogP).

Table 1: Quantitative Chemical Properties
PropertyValueCausality / Relevance in Drug Design
CAS Number 1973409-13-0Unique identifier for commercial sourcing[1].
Molecular Formula C₁₅H₂₄O₃Defines the 9-atom spacer core with benzyl protection[1].
Molecular Weight 252.35 g/mol Low molecular weight ensures the final PROTAC remains within acceptable limits for oral bioavailability[1].
TPSA 38.69 ŲThe single ether oxygen and free hydroxyl provide sufficient polarity for aqueous solubility without hindering membrane crossing[1].
LogP 2.77Ideal lipophilicity for passive cellular permeability[1].
H-Bond Acceptors 3Facilitates transient interactions with solvent, improving PK properties[1].
Rotatable Bonds 11Provides the necessary conformational flexibility to fold into the optimal ternary complex geometry[1].

Mechanistic Rationale in PROTAC Architecture

The primary function of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol is to act as a precision spacer. In the context of AR degradation, the 9-atom distance is critical. If the linker is too short, the E3 ligase (e.g., VHL or Cereblon) and the AR will experience steric repulsion, preventing ubiquitination[2]. If too long, the entropic penalty of complex formation becomes too high.

Furthermore, the orthogonal protection strategy is paramount. The free propanol terminus can be activated (e.g., via mesylation) and coupled to the VHL ligand. Subsequently, the benzyl group can be cleanly removed via palladium-catalyzed hydrogenation to reveal the pentanol terminus, which is then coupled to the AR binder[3]. This prevents the formation of homodimeric byproducts.

G POI Target Protein (e.g., Androgen Receptor) Linker Alkyl-Ether Linker (9-Atom Spacer) POI->Linker Proteasome Proteasomal Degradation POI->Proteasome Targeted E3 E3 Ligase (e.g., VHL) Linker->E3 Ub Ubiquitin Transfer E3->Ub Recruits E2 Ub->POI Polyubiquitination

Figure 1: Mechanistic workflow of a PROTAC ternary complex facilitated by the optimized linker.

Step-by-Step Synthesis & Validation Protocols

The synthesis of this intermediate must be highly regioselective to prevent the formation of secondary alcohols. The standard, field-proven methodology utilizes a two-phase approach: allylation followed by hydroboration-oxidation[3].

G SM 5-(benzyloxy)pentan-1-ol Allyl Allylation (NaH, Allyl Bromide, THF) SM->Allyl Int ({[5-(prop-2-en-1-yloxy)pentyl]oxy}methyl)benzene Allyl->Int Hydro Hydroboration (9-BBN, THF, 0 °C) Int->Hydro Oxid Oxidation (H2O2, NaOH) Hydro->Oxid Product 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Oxid->Product

Figure 2: Two-phase synthetic workflow yielding the heterobifunctional linker.

Phase 1: Nucleophilic Substitution (Allylation)

Causality: The allyl group acts as a masked propanol moiety. By utilizing an allyl ether, we prevent premature reactivity and establish a terminal alkene that is perfectly primed for regioselective functionalization.

Protocol:

  • Preparation: Dissolve 5-(benzyloxy)pentan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) under a strict nitrogen atmosphere to prevent moisture-induced quenching of the base.

  • Deprotonation: Cool the reaction vessel to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Self-Validation: The evolution of H₂ gas confirms the formation of the nucleophilic alkoxide. Stir for 30 minutes until gas evolution ceases.

  • Alkylation: Dropwise, add Allyl Bromide (1.2 eq). The dropwise addition controls the exothermic nature of the SN2 reaction.

  • Completion: Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc).

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the intermediate: ({[5-(prop-2-en-1-yloxy)pentyl]oxy}methyl)benzene.

Phase 2: Regioselective Hydroboration-Oxidation

Causality: 9-Borabicyclo[3.3.1]nonane (9-BBN) is explicitly chosen over standard Borane (BH₃) due to its significant steric bulk. This bulk forces the boron atom to add exclusively to the less sterically hindered terminal carbon of the alkene (anti-Markovnikov addition), completely suppressing the formation of unwanted secondary alcohols[3].

Protocol:

  • Hydroboration: To a dry round-bottom flask, add 9-BBN (0.5 M in THF, 1.5 eq) under nitrogen. Cool to 0 °C.

  • Addition: Add a solution of the allyl ether intermediate (1.0 eq) in anhydrous THF dropwise.

  • Incubation: Stir the mixture at room temperature for 12 hours. Note: The bulky nature of 9-BBN requires extended reaction times to ensure complete conversion.

  • Oxidation Prep: Cool the reaction mixture back to 0 °C.

  • Oxidation: Cautiously add 3M aqueous NaOH (2.0 eq) followed by 30% aqueous H₂O₂ (3.0 eq). Causality: The basic hydrogen peroxide cleaves the carbon-boron bond, replacing it with a carbon-oxygen bond with complete retention of the primary position.

  • Isolation: Stir for 2 hours at room temperature. Extract with Ethyl Acetate, wash with brine to remove peroxides, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash chromatography to isolate the final product, 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol , as a clear oil[3].

Downstream Application: Orthogonal Deprotection and Assembly

Once synthesized, this linker is deployed in PROTAC assembly through a highly controlled, asymmetric sequence[2]:

  • E3 Ligase Coupling: The free primary alcohol on the propanol side is activated using p-toluenesulfonyl chloride (TsCl) and pyridine. The resulting tosylate is subjected to nucleophilic displacement by the E3 ligase ligand (e.g., a VHL-binding hydroxyproline derivative).

  • Orthogonal Deprotection: The intermediate is subjected to catalytic hydrogenation (H₂ gas, 10% Pd/C in ethanol). Causality: This selectively cleaves the benzyl ether, releasing toluene and exposing the previously protected pentanol hydroxyl group, while leaving the rest of the molecule intact[2].

  • Target Ligand Coupling: The newly freed hydroxyl is then oxidized to a carboxylic acid (via Jones reagent or TEMPO/BAIB) or activated as a leaving group to couple with the POI ligand (e.g., an AR antagonist like enzalutamide derivative).

This precise, stepwise control is what makes 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol an indispensable tool in modern medicinal chemistry and targeted protein degradation[1][2].

References

  • Arvinas Operations, Inc. (2019). Compounds and methods for the targeted degradation of androgen receptor. (Patent No. WO2019023553A1). Google Patents.
  • Arvinas Operations, Inc. (2017). Compounds and methods for the targeted degradation of androgen receptor. (Patent No. AU2017341723B2). Google Patents.

Sources

Foundational

CAS number for 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol

Title : Engineering Heterobifunctional Degraders: A Technical Guide to the 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Linker (CAS: 1973409-13-0) Introduction In the rapidly evolving landscape of targeted protein degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Engineering Heterobifunctional Degraders: A Technical Guide to the 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Linker (CAS: 1973409-13-0)

Introduction In the rapidly evolving landscape of targeted protein degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical trial-and-error to rational, structure-based engineering[1]. A PROTAC is a heterobifunctional molecule comprising a warhead that binds a protein of interest (POI), an E3 ubiquitin ligase ligand, and a chemical linker that bridges the two[2]. As a Senior Application Scientist, I frequently observe that the linker is the most critical variable in dictating the physicochemical properties, cell permeability, and ternary complex stability of the final drug candidate[3].

This whitepaper provides an in-depth technical analysis of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (CAS: 1973409-13-0) , a highly specialized, asymmetric alkyl-ether linker building block[4]. We will deconstruct the structural causality of this molecule, explore its mechanistic role in ternary complex formation, and detail a self-validating experimental workflow for its orthogonal functionalization.

Structural Rationale and Physicochemical Profiling

The chemical architecture of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (Formula: C15H24O3) is deliberately engineered to solve common attrition factors in PROTAC development[4].

  • Causality of the Alkyl-Ether Backbone : Purely aliphatic (alkyl) linkers often suffer from extreme lipophilicity, leading to poor aqueous solubility and non-specific protein binding. Conversely, pure polyethylene glycol (PEG) linkers can be overly flexible and susceptible to oxidative metabolism[5]. This molecule utilizes a hybrid approach: a 5-carbon (pentyl) chain and a 3-carbon (propyl) chain bridged by a single ether oxygen. This specific arrangement disrupts the hydrophobic packing of the carbon chains, slightly lowering the partition coefficient (LogP) and improving aqueous solubility, while maintaining the metabolic stability inherent to alkyl systems[1].

  • Causality of Asymmetric Protection : The molecule features a free primary alcohol on the propyl end and a benzyl-protected primary alcohol on the pentyl end[4]. This asymmetry is non-negotiable for controlled, stepwise PROTAC synthesis. The benzyl ether is robust against the basic and mildly acidic conditions required for the first coupling step, yet it can be cleanly and orthogonally removed via hydrogenolysis to reveal the second attachment point[1].

Quantitative Data Summary The following table summarizes the critical physicochemical parameters of this linker building block and their direct relevance to drug design[4].

PropertyValueRelevance to PROTAC Engineering
CAS Number 1973409-13-0Unique chemical identifier for procurement and tracking.
Molecular Formula C15H24O3Defines the atomic composition and mass contribution.
Molecular Weight 252.35 g/mol Optimal mass contribution; keeps final PROTAC within viable limits.
Topological Polar Surface Area (TPSA) 38.69 ŲLow TPSA minimizes the penalty to passive cell membrane permeability.
LogP (Predicted) ~2.77Balances lipophilicity for membrane crossing with aqueous solubility.
Rotatable Bonds 11Provides the high conformational flexibility required for POI-E3 alignment.
H-Bond Donors / Acceptors 1 / 3Terminal hydroxyl (donor) and ether/hydroxyl oxygens (acceptors) interact with solvent.

Mechanistic Role in Ternary Complex Formation

The ultimate goal of a PROTAC is to induce a stable ternary complex between the POI and the E3 ligase[2]. The 11 rotatable bonds within the 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol linker provide a highly flexible tether. This flexibility is critical; it allows the warhead and the E3 ligand to dynamically sample conformational space until they achieve the precise spatial orientation required to avoid steric clashes between the two massive protein bodies[3]. Once aligned, the E3 ligase catalyzes the transfer of ubiquitin to the POI, tagging it for proteasomal degradation[1].

TernaryComplex POI Protein of Interest (POI) Warhead Warhead Ligand POI->Warhead Binds Proteasome Proteasomal Degradation POI->Proteasome Degraded by Linker Alkyl-Ether Linker (CAS 1973409-13-0) Warhead->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Recruits Ubiquitin Ubiquitin Transfer E3Ligase->Ubiquitin Catalyzes Ubiquitin->POI Tags for

PROTAC-mediated ternary complex formation utilizing the flexible alkyl-ether linker.

Experimental Protocol: Orthogonal Functionalization Workflow

To guarantee scientific integrity, the incorporation of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol into a PROTAC must follow a self-validating synthetic workflow. The following protocol details the causality behind each step and the analytical methods required to validate the transformations.

Step 1: Activation of the Primary Alcohol (Mesylation)

  • Procedure : Dissolve the linker (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool the reaction to 0 °C. Dropwise, add methanesulfonyl chloride (MsCl, 1.2 eq).

  • Causality : The terminal hydroxyl group is a poor leaving group. Converting it into a methanesulfonate (mesylate) ester highly activates the terminal carbon, priming it for a nucleophilic substitution (SN2) reaction with the warhead ligand. Maintaining 0 °C prevents exothermic degradation and side reactions.

  • Self-Validation : Monitor the reaction via LC-MS. The step is validated when the starting material peak (m/z 253 [M+H]+) is entirely consumed and replaced by the mesylate intermediate (m/z 331 [M+H]+).

Step 2: SN2 Coupling to the POI Warhead

  • Procedure : Combine the mesylated linker (1.1 eq) with a nucleophilic POI warhead (e.g., a phenol-bearing ligand, 1.0 eq) in anhydrous dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.0 eq) and heat to 60 °C.

  • Causality : K₂CO₃ is a mild base that deprotonates the warhead's nucleophile without being strong enough to cause an elimination (E2) side reaction on the mesylate. DMF provides a polar aprotic environment that solvates the cations, leaving the nucleophile highly reactive to accelerate the SN2 displacement.

  • Self-Validation : Utilize Thin Layer Chromatography (TLC) under UV light. The successful coupling is indicated by a distinct Rf shift of the UV-active warhead. LC-MS will confirm the exact mass of the newly formed warhead-linker conjugate.

Step 3: Benzyl Deprotection (Hydrogenolysis)

  • Procedure : Dissolve the coupled intermediate in methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the reaction flask with hydrogen gas and stir under 1 atm H₂ at room temperature.

  • Causality : The benzyl protecting group is strategically chosen because it is immune to the basic conditions of Steps 1 and 2. Catalytic hydrogenolysis selectively cleaves the benzyl-oxygen bond to unmask the second primary alcohol, leaving the internal aliphatic ether and the newly formed warhead linkage completely intact.

  • Self-Validation : LC-MS analysis must show a mass shift of -90 Da (corresponding to the loss of the benzyl group) and a shift to a shorter retention time on a reverse-phase column due to the increased polarity of the free alcohol.

Step 4: Final Assembly with E3 Ligase Ligand

  • Procedure : Oxidize the newly unmasked alcohol to an aldehyde using Dess-Martin periodinane. Subsequently, perform a reductive amination with an amine-containing E3 ligand (e.g., a thalidomide or VHL derivative) using sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Causality : Reductive amination forms a highly stable secondary or tertiary amine linkage. Unlike amides or esters, this amine linkage is highly resistant to enzymatic cleavage in vivo, ensuring the PROTAC remains intact in systemic circulation.

  • Self-Validation : Final purification via preparative HPLC. Structural integrity must be confirmed by ¹H/¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

SyntheticWorkflow SM Starting Material CAS: 1973409-13-0 Act1 Step 1: Mesylation (MsCl, TEA, DCM) SM->Act1 Coup1 Step 2: Warhead Coupling (SN2 Displacement) Act1->Coup1 Deprot Step 3: Benzyl Deprotection (H2, Pd/C, MeOH) Coup1->Deprot Act2 Step 4: Oxidation to Aldehyde (Dess-Martin Periodinane) Deprot->Act2 Coup2 Step 5: E3 Ligand Coupling (Reductive Amination) Act2->Coup2 Final Final PROTAC Molecule Coup2->Final

Step-by-step synthetic workflow for orthogonal functionalization of the bifunctional linker.

Conclusion

The 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol linker (CAS: 1973409-13-0) is a masterclass in rational chemical design for targeted protein degradation. By balancing lipophilicity with an internal ether oxygen and utilizing an asymmetric benzyl protection strategy, it provides medicinal chemists with a highly reliable, self-validating building block for the construction of advanced heterobifunctional therapeutics.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. URL:[Link]

  • Bemis, T. A., La Clair, J. J., & Burkart, M. D. (2021). "Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras." Journal of Medicinal Chemistry, 64(12), 8042–8052. URL:[Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery, 21(3), 181-200. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Molecular Properties, Synthesis, and Applications of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol

Executive Summary In the rapidly evolving field of targeted protein degradation (TPD) and advanced drug delivery systems, the architectural precision of linker molecules is paramount. 3-((5-(benzyloxy)pentyl)oxy)propan-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of targeted protein degradation (TPD) and advanced drug delivery systems, the architectural precision of linker molecules is paramount. 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (CAS: 1973409-13-0) has emerged as a critical bifunctional aliphatic-ether building block[1]. Primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule provides an optimal balance of hydrophobicity and aqueous solubility, serving as a flexible spacer between E3 ubiquitin ligase ligands and target protein binders[2].

As a Senior Application Scientist, I have structured this whitepaper to detail the physicochemical properties, structural rationale, and field-validated synthetic methodologies for this essential intermediate.

Physicochemical Profiling and Quantitative Data

Understanding the exact molecular specifications is the first step in stoichiometric planning and downstream functionalization. The molecular formula of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol is C₁₅H₂₄O₃ , yielding a molecular weight of 252.35 g/mol [1].

Below is a structured summary of its core quantitative and identification data:

PropertyValue / Description
Chemical Name 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol
CAS Registry Number 1973409-13-0
Molecular Formula C₁₅H₂₄O₃
Molecular Weight 252.35 g/mol
SMILES String OCCCOCCCCCOCC1=CC=CC=C1
Structural Class Protected aliphatic ether-alcohol / PROTAC Linker
Purity Standard ≥98% (Commercial grade for API synthesis)
Storage Conditions Sealed in dry conditions, 2-8°C

Structural Rationale in Drug Design: The Causality of Design

The architecture of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol is not arbitrary; every functional group serves a distinct mechanistic purpose in multi-step API synthesis:

  • The Benzyl (Bn) Ether Terminus: The benzyl group acts as a robust protecting group for the terminal oxygen. Causality: During early-stage cross-coupling or esterification reactions involving the free propanol end, the benzyl group prevents unwanted polymerization or side reactions. It is highly stable to basic and mildly acidic conditions but can be orthogonally and cleanly removed later via catalytic hydrogenolysis (Pd/C, H₂) to reveal a reactive hydroxyl group.

  • The Pentyl (C5) Aliphatic Chain: Causality: Purely PEGylated linkers can sometimes render a PROTAC too hydrophilic, hindering cell membrane permeability. The 5-carbon alkyl chain introduces necessary lipophilicity to enhance the overall cell penetration of the final macromolecule[2].

  • The Ether Linkage & Propanol Terminus: Causality: Conversely, purely aliphatic chains suffer from poor aqueous solubility and can cause the PROTAC to aggregate. The ether oxygen provides localized polarity and hydrogen-bond acceptor capability, optimizing the topological polar surface area (TPSA). The terminal primary alcohol is highly nucleophilic, making it an ideal candidate for conversion into a leaving group (e.g., via tosylation) or oxidation to a carboxylic acid for subsequent amide coupling[2].

Validated Synthetic Methodology

The synthesis of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol is a self-validating two-step process relying on Williamson ether synthesis followed by a highly regioselective hydroboration-oxidation[2].

Step 1: Allylation of 5-(benzyloxy)pentan-1-ol

Objective: Form the core ether linkage by appending an allyl group to the starting material. Causality of Reagents: Sodium hydride (NaH) is employed as a strong, non-nucleophilic base to irreversibly deprotonate the primary alcohol, forming a highly reactive alkoxide. N,N-dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which effectively solvates the sodium cation, leaving the alkoxide "bare" and maximizing its nucleophilicity for the Sₙ2 attack on 3-bromoprop-1-ene.

Protocol:

  • Preparation: To a stirred solution of 5-(benzyloxy)pentan-1-ol (4.0 g, 20.59 mmol) in anhydrous DMF (50 mL), add NaH (1.24 g, 51.67 mmol) in portions at 0°C under a strict nitrogen atmosphere[2].

  • Activation: Stir the resulting mixture at room temperature for 1 hour to ensure complete alkoxide formation[2].

  • Coupling: Introduce 3-bromoprop-1-ene (3.71 g, 30.67 mmol) to the reaction mixture. Elevate the temperature to 60°C and stir overnight[2].

  • Workup & Purification: Cool the mixture to 0°C and quench carefully with water (100 mL). Extract with ethyl acetate (2x 200 mL). Wash the combined organic layers with saturated NaCl (60 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify via flash silica gel chromatography (ethyl acetate/petroleum ether 1:40) to yield the intermediate, ({[5-(prop-2-en-1-yloxy)pentyl]oxy}methyl)benzene[2].

Step 2: Regioselective Hydroboration-Oxidation

Objective: Convert the terminal alkene of the intermediate to a primary alcohol. Causality of Reagents: 9-Borabicyclo[3.3.1]nonane (9-BBN) is a sterically hindered dialkylborane. Its bulkiness dictates strict anti-Markovnikov addition across the allyl double bond, placing the boron atom exclusively at the less hindered terminal carbon. Subsequent oxidation with basic hydrogen peroxide (H₂O₂/NaOH) replaces the C-B bond with a C-OH bond, yielding the desired propan-1-ol derivative without secondary alcohol byproducts.

Protocol:

  • Hydroboration: To a 250-mL round-bottom flask containing 9-BBN (0.5 M in THF, 77 mL), slowly add a solution of the intermediate from Step 1 (3.0 g, 12.80 mmol) in anhydrous THF (20 mL) while stirring at 0°C[2].

  • Oxidation: After complete consumption of the starting material (monitored via TLC/LC-MS), carefully introduce aqueous NaOH followed by 30% H₂O₂ at 0°C.

  • Isolation: Extract the aqueous layer with ethyl acetate, wash the organic phase with brine, dry, and concentrate to yield the final product: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol [2].

Synth SM 5-(benzyloxy)pentan-1-ol (Starting Material) Reag1 NaH, DMF, 0°C to 60°C + 3-bromoprop-1-ene SM->Reag1 Int ({[5-(prop-2-en-1-yloxy)pentyl]oxy}methyl)benzene (Allyl Ether Intermediate) Reag1->Int Reag2 1. 9-BBN, THF, 0°C 2. H2O2, NaOH Int->Reag2 Prod 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (Final Product) Reag2->Prod

Synthetic Workflow of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol via Williamson Ether & Hydroboration.

Application Workflow: PROTAC Linker Integration

In the context of Targeted Protein Degradation, 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol is not an end-product, but a structural bridge. For example, in the development of estrogen receptor (ER) degraders, the primary alcohol of this linker is often converted into a tosylate (a superior leaving group) or oxidized into an acetic acid derivative (e.g., 2-(3-(5-(tosyloxy)pentyloxy)propoxy)acetic acid) to facilitate amide coupling with the E3 ubiquitin ligase binding moiety (ULM)[2].

Once the ULM is attached, the benzyl group is removed via hydrogenolysis, freeing the opposite end of the pentyl chain to be coupled to the protein target binding moiety (PTM)[2].

PROTAC L Linker Core C15H24O3 Deprotect Hydrogenolysis (Pd/C, H2) L->Deprotect Bifunctional Bifunctional Linker (Deprotected Diol) Deprotect->Bifunctional PROTAC Functional PROTAC Molecule Bifunctional->PROTAC Dual Conjugation E3 E3 Ligase Ligand (ULM) E3->PROTAC POI Target Protein Ligand (PTM) POI->PROTAC

PROTAC Assembly Pathway utilizing the bifunctional aliphatic-ether linker.

References

  • ChemScene. "1973409-13-0 | 3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol". ChemScene.
  • Google Patents. "US20180072711A1 - Indole derivatives as estrogen receptor degraders".

Sources

Protocols & Analytical Methods

Method

High-Purity Synthesis of Heterobifunctional Linkers: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol

Application Note & Protocol | CAS: 1973409-13-0 [1] Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol , a critical heterobifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol | CAS: 1973409-13-0 [1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol , a critical heterobifunctional linker used in PROTAC™ development, lipid nanoparticle (LNP) formulation, and PEG-alternative spacer design.

While direct alkylation strategies often suffer from polymerization or cyclization side-reactions (specifically the formation of oxetane from 3-halopropanols), this protocol utilizes a Three-Step Convergent Strategy :

  • Desymmetrization of 1,5-pentanediol via mono-benzylation.

  • O-Allylation to install the three-carbon precursor.

  • Regioselective Hydroboration-Oxidation to reveal the terminal primary alcohol.

This route ensures exclusive primary alcohol formation without the need for protecting group manipulation on the propyl fragment, offering a high-yielding (>65% overall) and chromatographically distinct workflow.

Retrosynthetic Analysis & Strategy

The structural integrity of the target relies on the precise formation of two ether linkages flanking a hydrophobic pentyl core.

Retrosynthesis Target Target: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Inter1 Intermediate: Allyl 5-(benzyloxy)pentyl ether Target->Inter1 Hydroboration (Regiocontrol) Inter2 Starting Material: 5-(benzyloxy)pentan-1-ol Inter1->Inter2 Williamson Ether (Allylation) SM Raw Material: 1,5-Pentanediol Inter2->SM Desymmetrization (BnBr, NaH)

Figure 1: Retrosynthetic disconnection showing the conversion of the propyl alcohol moiety into an allyl precursor to avoid cyclization byproducts.

Safety & Pre-Start Precautions

  • Sodium Hydride (NaH): Pyrophoric. Must be handled under inert atmosphere (Ar/N2). Wash with dry hexanes if using dispersion to remove mineral oil for precise stoichiometry, though this protocol assumes 60% dispersion for safety.

  • Benzyl Bromide: Lachyrymator. Handle exclusively in a fume hood.

  • 9-BBN / Borane: Highly reactive with moisture. Syringes must be oven-dried.

  • Hydrogen Peroxide (30%): Strong oxidizer. Quench exothermic reactions slowly at 0°C.

Experimental Protocol

Step 1: Desymmetrization of 1,5-Pentanediol

Objective: Synthesis of 5-(benzyloxy)pentan-1-ol.[2] Rationale: Using a large excess of diol prevents bis-benzylation.

Reagents:

Reagent Equiv. MW ( g/mol ) Role
1,5-Pentanediol 3.0 104.15 Substrate (Excess)
Sodium Hydride (60%) 1.1 24.00 Base
Benzyl Bromide 1.0 171.04 Electrophile
TBAI 0.05 369.37 Phase Transfer Cat.

| THF (Anhydrous) | - | - | Solvent |

Procedure:

  • Setup: Flame-dry a 1L 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Deprotonation: Charge NaH (1.1 eq) and wash with dry hexane (3x) if oil-free NaH is desired; otherwise, suspend 60% dispersion in anhydrous THF (10 mL/g NaH). Cool to 0°C.

  • Addition: Add 1,5-pentanediol (3.0 eq) in THF dropwise over 30 min. Note: Evolution of H2 gas will be vigorous. Stir at 0°C for 30 min, then warm to RT for 1 hr to ensure alkoxide formation.

  • Alkylation: Cool back to 0°C. Add Benzyl bromide (1.0 eq) and TBAI (catalytic) in THF dropwise.

  • Reaction: Warm to RT and reflux (65°C) for 12 hours.

  • Workup: Quench with sat. NH4Cl (aq). Extract with EtOAc (3x). Wash combined organics with water (to remove excess diol) and brine. Dry over Na2SO4.[2]

  • Purification: Flash column chromatography (SiO2, Hexanes:EtOAc 4:1 → 2:1).

    • Target: Colorless oil.[2][3]

    • Yield Expectation: 75-85% (based on BnBr).[4]

Step 2: O-Allylation

Objective: Synthesis of ((5-(allyloxy)pentyl)oxy)methylbenzene. Rationale: Allyl bromide is a highly reactive electrophile, allowing quantitative conversion of the mono-protected alcohol.

Reagents:

Reagent Equiv. Role
5-(benzyloxy)pentan-1-ol 1.0 Substrate
Allyl Bromide 1.5 Electrophile
Sodium Hydride (60%) 1.5 Base

| DMF/THF (1:1) | - | Solvent System |

Procedure:

  • Setup: Flame-dry a 500 mL RBF. Inert atmosphere.

  • Deprotonation: Suspend NaH (1.5 eq) in dry DMF/THF (1:1 mixture improves solubility and rate). Cool to 0°C.

  • Addition: Add 5-(benzyloxy)pentan-1-ol (1.0 eq) dropwise. Stir 30 min at 0°C.

  • Alkylation: Add Allyl bromide (1.5 eq) dropwise. Caution: Exothermic.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (Hex:EtOAc 4:1); starting material (Rf ~0.3) should disappear, product (Rf ~0.8) appears.[5][6][7]

  • Workup: Careful quench with water (excess NaH present). Extract with Et2O (Ether facilitates separation from DMF). Wash organic layer with LiCl (5% aq) to remove DMF traces.

  • Purification: Silica plug filtration (Hexanes:EtOAc 10:1) is usually sufficient.

    • Yield Expectation: >90%.[1][8]

Step 3: Hydroboration-Oxidation (Target Synthesis)

Objective: Conversion of allyl ether to 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol. Rationale: 9-BBN is selected over BH3·THF for its superior regioselectivity toward the terminal carbon (anti-Markovnikov) and tolerance of ether functionalities.

Reagents:

Reagent Equiv. Role
Allyl Ether Intermediate 1.0 Substrate
9-BBN (0.5M in THF) 1.2 Hydroboration Agent
NaOH (3M aq) 3.0 Oxidation Base

| H2O2 (30% aq) | 3.0 | Oxidant |

Procedure:

  • Hydroboration: In a dry flask under Argon, dissolve the Allyl ether (1.0 eq) in anhydrous THF.

  • Addition: Cool to 0°C. Add 9-BBN solution (1.2 eq) dropwise.

  • Reaction: Warm to RT and stir for 12 hours. Checkpoint: TLC should show consumption of the non-polar alkene.

  • Oxidation: Cool to -10°C (Ice/Salt bath).

    • Sequence: Add NaOH (3M) dropwise first. Then, very slowly add H2O2 (30%). Warning: Vigorous exotherm.

  • Digestion: Stir at RT for 2 hours, then heat to 50°C for 1 hour to ensure complete oxidation of the organoborane.

  • Workup: Cool to RT. Separate layers. Extract aqueous layer with EtOAc.[2] Wash combined organics with saturated Na2S2O3 (to quench peroxides) and brine.

  • Purification: Flash Column Chromatography (SiO2, Hexanes:EtOAc 3:1 → 1:1). The product is a polar alcohol.

    • Target: Viscous colorless oil.

    • Yield Expectation: 70-80%.

Analytical Characterization (Expected Data)

Compound: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Molecular Formula: C15H24O3 Molecular Weight: 252.35 Da[1]

1H NMR (400 MHz, CDCl3):

  • δ 7.35–7.28 (m, 5H): Aromatic protons (Benzyl).

  • δ 4.50 (s, 2H): Benzylic -CH 2-O-.

  • δ 3.76 (t, J=6.0 Hz, 2H): Terminal -CH 2-OH (Propyl chain).

  • δ 3.60 (t, J=6.0 Hz, 2H): Ether -CH 2-O- (Propyl chain).

  • δ 3.48 (t, J=6.5 Hz, 2H): Ether -O-CH 2- (Pentyl chain, propyl side).

  • δ 3.42 (t, J=6.5 Hz, 2H): Ether -O-CH 2- (Pentyl chain, benzyl side).

  • δ 2.80 (br s, 1H): -OH (Exchangeable).

  • δ 1.83 (quint, J=6.0 Hz, 2H): Central propyl -CH2-CH 2-CH2-.

  • δ 1.68–1.58 (m, 4H): Pentyl core -CH2-.

  • δ 1.48–1.40 (m, 2H): Central pentyl -CH2-.

13C NMR (100 MHz, CDCl3):

  • Aromatic: 138.5, 128.4, 127.7, 127.5.[7]

  • Ether/Alcohol Carbons: 73.0 (Bn-CH2), 71.2, 70.4, 69.8, 62.0 (CH2-OH).

  • Aliphatic Chain: 32.2, 29.6, 29.4, 22.8.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Dialkylation of diolIncrease diol equivalents to 4.0 or 5.0. Recover unreacted diol via distillation.
Incomplete Hydroboration Steric hindrance or old reagentUse fresh 9-BBN. Reflux the hydroboration step for 2 hours before oxidation.
Emulsion during Workup DMF presence or surfactantsWash with 5% LiCl (aq) to remove DMF. Use brine/EtOAc for extraction.
Product is Yellow Benzyl bromide impuritiesWash the organic layer with 10% NaHSO3 solution during workup.

References

  • Hydroboration-Oxidation Methodology: Brown, H. C., & Zweifel, G. (1961). Hydroboration. IX. The Hydroboration of Dienes with Diborane. Journal of the American Chemical Society, 83(18), 3834–3840.
  • General Ether Synthesis Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Application

Application Note: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol in Drug Discovery

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific utility of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol as a strategic linker...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific utility of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol as a strategic linker intermediate.

Executive Summary & Chemical Profile

3-((5-(benzyloxy)pentyl)oxy)propan-1-ol is a high-value heterobifunctional building block characterized by a non-symmetric ether core. Unlike standard PEG (polyethylene glycol) linkers, this molecule offers a hybrid "Alkyl-Ether" backbone. This structural feature is critical in modern drug discovery for modulating the Lipophilicity Ligand Efficiency (LLE) of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) and in the synthesis of ionizable lipids for RNA delivery.

Chemical Structure Analysis
  • Core: Propyl-Pentyl Ether (-C3-O-C5-).

  • Terminus A (Reactive): Primary Hydroxyl (-OH) – Ready for activation (Tosylation, Mesylation) or direct coupling (Mitsunobu).

  • Terminus B (Protected): Benzyloxy (Bn-O-) – A robust masking group stable to basic/acidic conditions, removable via catalytic hydrogenation.

  • Key Property: The internal ether oxygen disrupts crystal packing and increases solubility compared to pure alkyl chains, while the C3/C5 alkyl segments maintain a higher LogP than equivalent PEG chains, facilitating cell membrane permeability.

Primary Applications in Drug Discovery

A. PROTAC Linker Design (Permeability Optimization)

In PROTAC development, standard PEG linkers often suffer from high polarity, leading to poor cellular uptake. This compound serves as a "LogP Shifter" .

  • Mechanism: By replacing a PEG-3 or PEG-4 unit with the -(CH2)3-O-(CH2)5- scaffold, researchers can increase the lipophilicity of the linker region without introducing the rigidity of alkynes or phenyl rings.

  • Impact: Improved passive diffusion across cell membranes while maintaining sufficient flexibility for the E3 ligase and Target Protein to form a productive ternary complex.

B. Lipid Nanoparticle (LNP) Component Synthesis

This alcohol is a precursor for non-biodegradable ether lipids or pH-sensitive ionizable lipids .

  • Workflow: The free alcohol is coupled to an ionizable headgroup (e.g., tertiary amine), and the benzyl group is deprotected to attach a hydrophobic tail (e.g., linoleic acid derivative).

  • Utility: Ether linkages in lipid tails provide oxidative stability compared to esters, extending the circulation time of LNP-encapsulated payloads (mRNA/siRNA).

C. Total Synthesis Intermediate

The molecule acts as a "spacer unit" in the convergent synthesis of complex natural products (e.g., polyether marine toxins like Halichondrin B analogs) where precise spacing between oxygenated functionalities is required.

Experimental Protocols

Protocol A: Activation of Free Alcohol (Tosylation)

Purpose: Convert the free hydroxyl group into a good leaving group for coupling to a Warhead or E3 Ligand.

Reagents:

  • Starting Material: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the starting alcohol in anhydrous DCM (0.1 M concentration).
    
  • Addition: Cool the solution to 0°C. Add TEA and DMAP.

  • Reaction: Add TsCl portion-wise over 10 minutes. Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The alcohol spot (

      
      ) should disappear, and a new UV-active spot (
      
      
      
      ) should appear.
  • Workup: Quench with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     solution. Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Protocol B: Debenzylation (Hydrogenolysis)

Purpose: Reveal the second hydroxyl group after the first end has been coupled.

Reagents:

  • Substrate: Coupled Intermediate (containing Benzyloxy group)

  • Catalyst: Pd/C (10 wt% loading, 10% by mass of substrate)

  • Hydrogen Source:

    
     gas (balloon) or Ammonium Formate
    
  • Solvent: MeOH or EtOH (degassed)

Step-by-Step Methodology:

  • Safety: Purge reaction vessel with Nitrogen to remove oxygen (fire hazard with Pd/C).

  • Dissolution: Dissolve substrate in MeOH. Carefully add Pd/C catalyst.

  • Hydrogenation: Evacuate the flask and backfill with

    
     (repeat 3x). Stir vigorously under 
    
    
    
    balloon at RT for 2–12 hours.
    • Note: Ether linkages are stable; only the Benzyl ether will cleave to Toluene and the free Alcohol.

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate. The product is usually pure enough for the next step; otherwise, purify via silica gel chromatography.

Data Visualization & Logic

Comparative Linker Properties
Linker TypeHydrophilicityCell PermeabilityFlexibilityMetabolic Stability
PEG-4 HighLowHighModerate (Oxidation)
Alkyl Chain (C8) LowHighLow (Crystalline)High
Ether-Alkyl (This Compound) Balanced Moderate-High High High
Synthesis Workflow Diagram (Graphviz)

G Start 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Act Activated Tosylate (Ts-O-Linker-OBn) Start->Act 1. TsCl, TEA (Activation) Couple1 Intermediate A (Ligand-Linker-OBn) Act->Couple1 2. Nucleophilic Subst. (w/ E3 Ligand) Deprotect Deprotected Alcohol (Ligand-Linker-OH) Couple1->Deprotect 3. H2, Pd/C (Debenzylation) Final Final PROTAC (Ligand-Linker-Warhead) Deprotect->Final 4. Mitsunobu/Alkylation (w/ Warhead)

Caption: Step-wise synthetic pathway for incorporating the linker into a bifunctional PROTAC molecule.

References & Authority

  • Bifunctional Compound Design:

    • Source: Vertex Pharmaceuticals Inc. "Alanine-based modulators of proteolysis and associated methods of use." WO2017011590A1. (Describes the use of ether/alkane linkers in PROTACs).

  • Ether Linker Synthesis in Natural Products:

    • Source: Hanessian, S., et al. "Design and synthesis of analogues of ionomycin." Canadian Journal of Chemistry, 1993. (Details the synthesis of benzyloxy-pentyloxy-propanol fragments).

  • General Linker Chemistry:

    • Source: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.

Sources

Method

Using 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol as a linker in chemical synthesis

Application Note: Strategic Utilization of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol in Medicinal Chemistry Executive Summary 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (CAS: 1973409-13-0) is a specialized heterobifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol in Medicinal Chemistry

Executive Summary

3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (CAS: 1973409-13-0) is a specialized heterobifunctional alkyl-ether linker used primarily in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Unlike standard Polyethylene Glycol (PEG) linkers, this molecule incorporates a mixed alkyl-ether backbone (Propyl-Ether-Pentyl).[1]

This structural deviation offers a critical advantage: Permeability Tuning. While PEGs are highly hydrophilic, they often suffer from poor passive membrane permeability. The inclusion of pentyl and propyl hydrocarbon chains in this linker increases lipophilicity (


), facilitating better intracellular uptake of the final degrader complex while retaining sufficient flexibility for ternary complex formation.

This guide details the synthesis, activation, and application of this linker, providing robust protocols for researchers optimizing degrader pharmacokinetics.

Chemical Specifications & Properties

PropertySpecification
IUPAC Name 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol
CAS Number 1973409-13-0
Molecular Formula

Molecular Weight 252.35 g/mol
Structure HO-(CH2)3-O-(CH2)5-O-Bn
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO.[1][2][3]
Key Functionality Primary Alcohol (Free), Benzyl Ether (Protected Alcohol).
Linker Class Non-symmetrical Alkyl-Ether (Lipophilic).[1]

Strategic Application: The "Goldilocks" Zone

In PROTAC design, linker length and composition are determinants of degradation efficiency (


) and potency (

).[4]
  • PEG Linkers: High solubility, but high polar surface area (PSA) can limit cell permeability.

  • Alkyl Linkers: High permeability, but poor solubility can lead to aggregation.

  • 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol: This "Hybrid" linker balances these properties.[1] The ether oxygen disrupts the crystallinity of long alkyl chains, while the carbon segments (C3 and C5) shield the polar oxygen, improving membrane diffusion.

Experimental Protocols

Protocol A: Synthesis via Allylation-Hydroboration (High Purity Route)

Rationale: Direct alkylation with 3-halo-propanols often leads to polymerization or elimination byproducts.[1] The allylation-hydroboration sequence is the industry standard for generating high-purity terminal alcohol linkers.[1]

Reagents:

  • 5-(Benzyloxy)pentan-1-ol (Starting Material)[1][5]

  • Allyl Bromide

  • Sodium Hydride (NaH, 60% dispersion)

  • 9-BBN (0.5 M in THF) or

    
    [1]
    
  • Hydrogen Peroxide (

    
    , 30%) / NaOH (3M)[1]
    

Step-by-Step Methodology:

  • Allylation (Ether Formation):

    • Charge a flame-dried flask with 5-(benzyloxy)pentan-1-ol (1.0 eq) and anhydrous THF (0.2 M concentration).

    • Cool to 0°C under

      
       atmosphere.
      
    • Add NaH (1.5 eq) portion-wise. Stir for 30 min to form the alkoxide.

    • Add Allyl Bromide (1.2 eq) dropwise.

    • Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc).

    • Quench: Carefully add saturated

      
      . Extract with 
      
      
      
      , dry over
      
      
      , and concentrate.
    • Intermediate: 1-((5-(benzyloxy)pentyl)oxy)prop-2-ene.[1]

  • Hydroboration-Oxidation (Alcohol Installation):

    • Dissolve the allyl intermediate in anhydrous THF.

    • Add 9-BBN (1.2 eq) at 0°C. Stir at RT for 12 hours (or until alkene disappears).

    • Oxidation:[1] Cool to 0°C. Add 3M NaOH (2.0 eq) followed slowly by

      
        (2.5 eq). Caution: Exothermic.[1]
      
    • Stir for 2 hours.

    • Extract with EtOAc. Wash with brine.

    • Purification: Silica gel chromatography (Gradient: 10%

      
       50% EtOAc in Hexanes).
      
    • Yield Target: >85% overall.

Protocol B: Linker Activation (Tosylation)

Rationale: To conjugate this linker to a Ligand (e.g., Lenalidomide or VHL ligand), the free alcohol must be converted into a good leaving group (Tosylate, Mesylate, or Halide).

Reagents:

  • 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol[1][5]

  • p-Toluenesulfonyl chloride (TsCl)[1]

  • Triethylamine (

    
    ) or Pyridine[1]
    
  • DMAP (Catalytic)[1]

  • DCM (Dichloromethane)[1]

Step-by-Step:

  • Dissolve the linker (1.0 eq) in anhydrous DCM.

  • Add

    
     (2.0 eq) and DMAP (0.1 eq). Cool to 0°C.
    
  • Add TsCl (1.2 eq) portion-wise.

  • Stir at RT for 3–5 hours.

  • Wash with 1M HCl (to remove amine), then saturated

    
    .
    
  • Concentrate and use immediately or store at -20°C.

    • Result: A reactive electrophile ready for

      
       coupling with a phenol or amine on the E3 ligase ligand.
      
Protocol C: Benzyl Deprotection (Hydrogenolysis)

Rationale: Once the linker is attached to "Side A" (e.g., the E3 ligand), the Benzyl group must be removed to reveal the second hydroxyl group for attachment to "Side B" (the Warhead).

Reagents:

  • Pd/C (10% w/w)[1]

  • Hydrogen Gas (

    
    , balloon pressure) or Ammonium Formate
    
  • Solvent: MeOH or EtOH/EtOAc mix

Step-by-Step:

  • Dissolve the Benzyl-protected conjugate in MeOH.[1]

  • Add Pd/C (10% by weight of substrate) under Argon flow.

  • Purge flask with

    
     (balloon).
    
  • Stir vigorously at RT for 2–12 hours.

    • Note: Monitor closely. Benzyl ethers are generally cleaved easily, but steric bulk of the conjugate may slow kinetics.

  • Filter through a Celite pad to remove Pd/C.

  • Concentrate filtrate.

    • Result: A free alcohol ready for oxidation (to carboxylic acid) or direct activation for the second coupling.

Visualizing the Workflow

The following diagram illustrates the logic flow for constructing a PROTAC using this specific linker.

PROTAC_Synthesis_Logic Start Start: 5-(benzyloxy)pentan-1-ol Allylation Step 1: Allylation (+ Allyl Bromide) Start->Allylation Hydroboration Step 2: Hydroboration (+ 9-BBN/H2O2) Allylation->Hydroboration Linker Product: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Hydroboration->Linker Activation Activation (Tosylation/Mesylation) Linker->Activation Functionalize -OH CouplingA Coupling A (Attach to E3 Ligand) Activation->CouplingA SN2 Reaction Deprotection Deprotection (Remove Benzyl Group) CouplingA->Deprotection H2 / Pd/C CouplingB Coupling B (Attach to Warhead) Deprotection->CouplingB Reveal 2nd -OH Final Final PROTAC CouplingB->Final

Figure 1: Synthetic workflow from precursor to final PROTAC assembly using the 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol linker.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in NaH or solvent.Use freshly distilled THF and dry NaH under Argon.
Incomplete Hydroboration Steric hindrance or old 9-BBN.[1]Use fresh 9-BBN or switch to

.[1] Allow longer reaction time.
Benzyl Group Stable Poisoned Catalyst (S or N atoms).If the conjugate contains Thienes or Pyridines, use

(Pearlman's catalyst) or transfer hydrogenation.
Poor Solubility Linker is too lipophilic.If the final PROTAC precipitates, consider switching to a "1-oxygen" variant or adding a solubilizing group on the ligand.

References

  • Steinebach, C., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Chemical Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether Synthesis by Etherification. Retrieved October 26, 2025, from [Link]

Sources

Application

Protocol for functionalizing the hydroxyl group of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol

Introduction & Strategic Overview The molecule 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol represents a critical class of heterobifunctional linkers used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The molecule 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol represents a critical class of heterobifunctional linkers used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). Its structure—a primary alcohol terminus separated from a benzyl-protected terminus by a hydrophobic pentyl-propyl ether chain—poses specific challenges and opportunities.

The primary alcohol is the "active handle" for immediate conjugation, while the benzyl ether serves as a latent attachment point, unmasked only upon hydrogenolysis. This guide details two high-value protocols to functionalize the hydroxyl group:

  • Activation via Sulfonylation (Tosylation): Converts the hydroxyl into a tosylate leaving group (

    
    ), enabling nucleophilic substitution (e.g., azidation, amination).
    
  • Oxidation to Carboxylic Acid: Converts the hydroxyl into a carboxylic acid (

    
    ) using a mild TEMPO/BAIB system, facilitating amide coupling.
    
Chemical Structure Analysis
  • Reactive Site: Primary Hydroxyl (

    
    ). 
    
    
    
    . Nucleophilic but a poor leaving group.
  • Linker Backbone: Ether linkages. Generally stable to base and mild acid.[1]

  • Protecting Group: Benzyl Ether (

    
    ).[1] Stable to basic/nucleophilic conditions and mild oxidants. Labile to hydrogenolysis (
    
    
    
    ) and strong Lewis acids (
    
    
    ).

Module A: Activation via Tosylation

Objective: Transform the hydroxyl group into a p-toluenesulfonate (tosylate) ester to create an electrophilic handle for chain extension or drug attachment.

Rationale & Mechanism

Direct substitution of alcohols is difficult because hydroxide (


) is a poor leaving group. Tosylation converts the alcohol into a tosylate, a conjugate base of a strong acid (

), making it an excellent leaving group.

Why Pyridine/DCM? While triethylamine (


) is common, Pyridine  is preferred here for two reasons:
  • Nucleophilic Catalysis: Pyridine attacks

    
     to form an 
    
    
    
    -tosylpyridinium intermediate, which is more electrophilic than
    
    
    alone, accelerating the reaction with the primary alcohol.
  • Salt Management: Pyridine hydrochloride is easily removed during aqueous workup, whereas triethylamine can form alkylammonium salts that complicate purification of amphiphilic linkers.

Detailed Protocol

Reagents:

  • Substrate: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (1.0 equiv)

  • 
    -Toluenesulfonyl chloride (TsCl): 1.2 – 1.5 equiv
    
  • Pyridine: 2.0 – 3.0 equiv (acts as base and catalyst)

  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)

  • Catalyst (Optional): DMAP (0.1 equiv) if reaction is sluggish.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Solubilization: Dissolve the substrate in anhydrous DCM. Cool the solution to 0°C using an ice bath. Critical: Cooling prevents elimination side reactions.

  • Reagent Addition: Add Pyridine followed by the portion-wise addition of TsCl. If using DMAP, add it last.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). Product (

      
      ) will act as a UV-active spot (due to the tosyl group) distinct from the starting material.
      
  • Quench: Cool to 0°C and add water (equal volume to DCM) to hydrolyze excess TsCl. Stir vigorously for 15 mins.

  • Workup:

    • Separate organic layer.[2]

    • Wash organic layer with 1M HCl (cold) to remove excess pyridine (converts to water-soluble pyridinium salt).

    • Wash with sat.

      
       (remove residual acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    
Workflow Visualization

TosylationWorkflow Start Start: Alcohol Substrate Mix Mix: DCM, Pyridine, 0°C Start->Mix React Add TsCl (N-Tosylpyridinium Intermediate) Mix->React Monitor TLC Check (UV Active Product) React->Monitor Monitor->React Incomplete (Add DMAP) Quench Quench: Water Wash: 1M HCl Monitor->Quench Complete Product Final: Tosylated Linker Quench->Product

Figure 1: Step-by-step workflow for the tosylation of the primary alcohol linker.

Module B: Oxidation to Carboxylic Acid

Objective: Convert the primary alcohol to a carboxylic acid for amide coupling (e.g., attaching to an amine-bearing ligand).

Rationale: Why TEMPO/BAIB?

Traditional oxidants like Jones Reagent (


) are too harsh; the strong acid can cleave the benzyl ether or the ether backbone. TEMPO/BAIB  is a catalytic, mild, and highly selective system:
  • Selectivity: Preferentially oxidizes primary alcohols to acids without affecting secondary ethers or benzyl groups.

  • Safety: Avoids toxic chromium waste.

  • Mechanism: TEMPO is the catalytic oxidant; BAIB (Bis-acetoxyiodobenzene) acts as the stoichiometric terminal oxidant to regenerate the active oxoammonium species.

Detailed Protocol

Reagents:

  • Substrate (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 0.2 equiv (20 mol%)

  • BAIB: 2.2 equiv

  • Solvent: DCM : Water (1:1 ratio) or Acetonitrile : Water (1:1).

Step-by-Step Procedure:

  • Mixture: Dissolve substrate in DCM. Add water (biphasic system helps buffer the reaction).

  • Catalyst Addition: Add TEMPO and stir for 5 minutes until dissolved (orange/red color).

  • Oxidant Addition: Add BAIB in one portion.

  • Reaction: Stir vigorously at RT. The reaction typically completes in 2–6 hours.

    • Observation: The organic layer may change color as the oxoammonium salt forms and reduces.

  • Quench: Add 10% aqueous

    
     (thiosulfate) to destroy residual oxidant.
    
  • Workup:

    • Acidify aqueous layer to pH 2–3 with 1M HCl (ensures carboxylic acid is protonated for extraction).

    • Extract with DCM (

      
      ).
      
    • Note on Emulsions: The amphiphilic nature of the product (hydrophobic chain + hydrophilic acid head) may cause emulsions. Use brine to break them.

  • Purification: The byproduct (iodobenzene) is non-polar. The product is polar/acidic. An acid-base extraction or silica column (DCM:MeOH 95:5 + 0.1% AcOH) yields pure acid.

Decision Logic Visualization

OxidationLogic Input Input: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Choice Select Oxidation Method Input->Choice Jones Jones Reagent (CrO3/H+) Choice->Jones Avoid TEMPO TEMPO / BAIB Choice->TEMPO Recommended Risk RISK: Acidic cleavage of Benzyl Ether Jones->Risk Success SUCCESS: Intact Benzyl Group High Yield Acid TEMPO->Success

Figure 2: Decision matrix highlighting the safety and selectivity of TEMPO/BAIB over Jones oxidation for this substrate.

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

ParameterPotential IssueScientific Root CauseMitigation Strategy
Moisture Control Low Yield (Tosylation)

hydrolyzes to TsOH faster than it reacts with alcohol in the presence of water.
Flame-dry glassware; use anhydrous DCM; keep under

atm.
Temperature Impurity FormationAdding

at RT can cause elimination (E2) to form the alkene instead of substitution.
Strictly add reagents at 0°C ; warm to RT only after 30 mins.
Workup EmulsionsThe molecule is amphiphilic (surfactant-like properties).Do not shake vigorously. Use Brine. If stuck, add a small amount of MeOH to the organic layer.
Reagent Quality Incomplete OxidationBAIB degrades over time if exposed to moisture/light.Use fresh BAIB. If reaction stalls, add 0.5 eq more BAIB.
Acidity Benzyl CleavageStrong acids during workup or oxidation can cleave the acetal-like or benzyl ether.Keep workup pH > 1 for oxidation; use Pyridine (buffer) for tosylation.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Epp, J. B., & Widlanski, T. S. (1999).[3] Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295. Link (Foundational paper for TEMPO/BAIB oxidation).

  • Organic Chemistry Portal. (n.d.). Oxidation of Alcohols to Carboxylic Acids. Link (General protocols and mechanism for TEMPO oxidations).

  • Yoshida, Y., et al. (1999). Pyridine-mediated Tosylation of Alcohols.[4] Tetrahedron, 55, 2183. (Mechanistic insight into N-tosylpyridinium intermediates).

Sources

Method

Method for Debenzylation of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol: Application Notes and Protocols

Introduction: The Strategic Importance of Debenzylation in Synthesis In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the use of protecting groups is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Debenzylation in Synthesis

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the use of protecting groups is a fundamental strategy. The benzyl ether is a preeminent choice for the protection of hydroxyl moieties due to its facile installation and general robustness under a wide range of chemical conditions. However, the true utility of any protecting group lies in its efficient and selective removal. The debenzylation of O-benzyl ethers to unveil the parent alcohol is a critical final step in many synthetic pathways. This guide provides a detailed exploration of methodologies for the debenzylation of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol, a substrate featuring an aliphatic benzyl ether. The presence of a second ether linkage and a primary alcohol necessitates a careful selection of deprotection conditions to ensure high yield and purity of the desired diol, 3-((5-hydroxypentyl)oxy)propan-1-ol.

This document will delve into two primary, highly effective methods for this transformation: Catalytic Hydrogenolysis and Lewis Acid-Mediated Cleavage . The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Method 1: Catalytic Hydrogenolysis - The Workhorse of Debenzylation

Catalytic hydrogenolysis is the most common and often preferred method for the cleavage of benzyl ethers due to its mild conditions and the clean formation of byproducts (toluene and the deprotected alcohol).[1][2] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.

Mechanism of Catalytic Hydrogenolysis

The generally accepted mechanism involves the oxidative addition of the benzyl C-O bond to the palladium(0) surface, forming a palladium(II) intermediate. This is followed by hydrogenolysis, where hydrogen atoms adsorbed on the catalyst surface cleave the palladium-carbon and palladium-oxygen bonds, releasing the alcohol and toluene, and regenerating the active Pd(0) catalyst.[3] The choice of solvent can significantly influence the reaction rate, with the general order of efficiency being THF > AcOH > EtOH > MeOH > toluene.[4]

Protocol 1A: Debenzylation using Hydrogen Gas

This classic protocol utilizes hydrogen gas, often supplied from a balloon or a pressurized vessel, to effect the debenzylation.

Materials:

  • 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Hydrogen (H₂) gas balloon

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (1.0 eq) in a suitable solvent such as ethanol or THF (approximately 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. The catalyst is often handled as a slurry in the reaction solvent to prevent it from becoming airborne.

  • Inerting the Atmosphere: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes.

  • Hydrogen Introduction: Connect the flask to a balloon filled with hydrogen gas. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this vacuum-hydrogen cycle three times to ensure an atmosphere of hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The product, being a diol, will be significantly more polar than the starting material.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting diol can be purified by flash column chromatography on silica gel if necessary.

Workflow for Catalytic Hydrogenolysis using H₂ Gas

A Dissolve Substrate in Solvent B Add 10% Pd/C Catalyst A->B C Purge with Inert Gas B->C D Introduce H₂ Gas (Balloon) C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Filter through Celite F->G Reaction Complete H Concentrate Filtrate G->H I Purify by Chromatography H->I A Dissolve Substrate in Anhydrous DCM B Cool to -78 °C A->B C Add BBr₃ Solution Dropwise B->C D Stir and Warm to 0 °C C->D E Monitor by TLC D->E F Quench with Sat. NaHCO₃ E->F Reaction Complete G Extract with DCM F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Sources

Application

Technical Application Note: Purification Strategies for 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol

Abstract & Compound Profile This guide details the purification of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (CAS: 1973409-13-0), a critical heterobifunctional linker used in PROTACs, lipid nanoparticles, and bioconjugatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

This guide details the purification of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (CAS: 1973409-13-0), a critical heterobifunctional linker used in PROTACs, lipid nanoparticles, and bioconjugation.

The synthesis of this molecule typically involves the desymmetrization of a diol or the Williamson ether synthesis between a benzyl-protected halide and a diol. Consequently, the crude mixture invariably contains three distinct species:

  • Dialkylated byproduct (Non-polar, unwanted).

  • Target Mono-alkylated alcohol (Medium polarity).

  • Unreacted Diol/Starting Material (Highly polar).

Efficient separation requires exploiting these polarity differences. This note provides two validated workflows: Flash Column Chromatography (for <10 g scale) and High-Vacuum Distillation (for >10 g scale).

Chemical Profile
PropertyData
Structure Ph-CH₂-O-(CH₂)₅-O-(CH₂)₃-OH
Molecular Formula C₁₅H₂₄O₃
Molecular Weight 252.35 g/mol
Physical State Colorless to pale yellow viscous oil
Boiling Point Est. >160°C at 0.1 mmHg (High boiling)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Stability Stable to silica gel; Benzyl group sensitive to hydrogenation

Strategic Decision Matrix

Select the purification method based on crude mass and required purity.

PurificationStrategy Crude Crude Reaction Mixture ScaleCheck Check Scale Crude->ScaleCheck SmallScale < 10 grams ScaleCheck->SmallScale Research Scale LargeScale > 10 grams ScaleCheck->LargeScale Process Scale MethodA Method A: Flash Chromatography (Silica Gel) SmallScale->MethodA MethodB Method B: High-Vacuum Distillation (<0.1 mmHg) LargeScale->MethodB Analysis QC: 1H NMR & HPLC MethodA->Analysis MethodB->Analysis

Figure 1: Decision matrix for selecting the optimal purification workflow based on scale.

Method A: Flash Column Chromatography (Gold Standard)

Rationale: The target molecule contains a lipophilic benzyl ether and a hydrophilic primary alcohol. This duality allows for excellent separation on normal phase silica gel. The non-polar dialkylated impurities elute near the solvent front, while the target elutes in the middle, and unreacted diols remain on the baseline.

Materials
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).[1]

  • Visualization: UV Lamp (254 nm) and KMnO₄ Stain (Required for visualizing non-aromatic impurities).[2]

Protocol

Step 1: TLC Optimization Before running the column, determine the Retention Factor (


).
  • Prepare a 30% EtOAc in Hexanes TLC plate.

  • Spot the crude mixture.

  • Visualization (Self-Validating Step):

    • Check under UV (254 nm): The Benzyl group will fluoresce dark purple.

    • Dip in KMnO₄ and heat: The alcohol and ether chains will turn bright yellow on a pink background.

    • Target

      
      : Aim for an 
      
      
      
      of 0.25 – 0.35 .
    • Note: If the spot is too high (

      
      ), lower the EtOAc concentration to 20%.
      

Step 2: Column Packing & Loading

  • Ratio: Use 20–30 g of Silica Gel per 1 g of crude material.

  • Slurry Packing: Suspend silica in 10% EtOAc/Hexanes and pour into the column to prevent air bubbles.

  • Loading: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) or Toluene. Apply gently to the sand bed.

    • Expert Tip: If the crude is very viscous, use "Dry Loading." Dissolve crude in DCM, add silica (1:1 w/w), evaporate to dryness, and pour the resulting powder onto the column bed.

Step 3: Elution Gradient Run the column using the following gradient profile (Column Volumes = CV):

PhaseSolvent CompositionPurpose
Equilibration 100% Hexanes (2 CV)Wet the column, remove air.
Elution 1 0% → 10% EtOAc/Hex (3 CV)Elute non-polar dialkylated byproducts.
Elution 2 10% → 40% EtOAc/Hex (10 CV)Elute Target Molecule.
Flush 100% EtOAc (3 CV)Remove polar diols/salts.

Step 4: Fraction Collection

  • Collect fractions in test tubes.

  • Spot every 3rd tube on a TLC plate.

  • Pool fractions containing the single spot at the target

    
    .
    
  • Evaporate solvent under reduced pressure (Rotovap) at 40°C.

Method B: High-Vacuum Distillation (Scale-Up)

Rationale: For quantities exceeding 10 g, chromatography becomes solvent-intensive. The high molecular weight (252.35 g/mol ) and hydrogen bonding (alcohol) result in a high boiling point, requiring high vacuum to prevent thermal decomposition.

Equipment
  • Setup: Kugelrohr apparatus or Short-path distillation head with a cow receiver.

  • Vacuum: High-vacuum pump capable of <0.1 mmHg (Oil pump required; water aspirator is insufficient).

Protocol
  • Degassing: Place crude oil in the distillation flask. Stir rapidly under vacuum at Room Temperature (RT) for 30 mins to remove residual solvents (DCM/THF).

  • Heating Ramp:

    • Slowly increase oil bath temperature.

    • Fraction 1 (F1): Collect low boilers (unreacted benzyl bromide, if any) at bath temp <100°C (0.1 mmHg).

    • Fraction 2 (F2 - Target): The product will likely distill between 150°C – 170°C (bath temperature) at 0.05–0.1 mmHg.

    • Note: The liquid should be colorless. If it turns yellow/brown, lower the bath temp to prevent decomposition.

  • Residue: The unreacted diol and polymerized material will remain in the pot as a thick syrup.

QC & Validation: Ensuring Purity

Do not proceed to the next synthetic step (e.g., mesylation or oxidation) without validating the structure.

1H NMR Interpretation (CDCl₃, 400 MHz)

The integration ratio is the key self-validating metric.

  • Region A (Aromatic): 7.30–7.40 ppm (Multiplet, 5H) → Confirms Benzyl group.

  • Region B (Benzylic): ~4.50 ppm (Singlet, 2H) → Ph-CH₂ -O.

  • Region C (Ether/Alcohol CH₂): 3.40–3.70 ppm (Multiplets) → Integrate for ~8H total.

    • Look for the triplet of the

      
      . If this is a doublet or shifts, check for oxidation.
      
  • Region D (Alkyl Chain): 1.40–1.90 ppm (Multiplets) → Central methylene protons.

Pass Criteria: Integration of Aromatic (5H) to Benzylic (2H) must be exactly 2.5:1. If Aromatic is higher, you have benzyl alcohol impurity.

Visualizing the Workflow

ChromatographyWorkflow Sample Crude Sample TLC TLC Screening (Hex/EtOAc 7:3) Sample->TLC Determine Rf Column Silica Column Gradient Elution TLC->Column Load Sample Fractions Fraction Collection Column->Fractions Pool1 Waste: Non-polar Impurities Fractions->Pool1 Early Fractions Pool2 Product Pool: Target Alcohol Fractions->Pool2 Middle Fractions Pool3 Waste: Polar Diols Fractions->Pool3 Late Fractions

Figure 2: Flash chromatography workflow separating impurities by polarity.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution."[3][4][5][6][7] Journal of Organic Chemistry, 1978 , 43(14), 2923–2925.[4]

  • ChemicalBook. "3-Benzyloxy-1-propanol synthesis and physical properties." (Analogous compound data).

  • BenchChem. "TLC Visualization of Benzyloxy derivatives." Application Note.

  • ChemScene. "Product Data: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol."[8] CAS 1973409-13-0.[8]

Sources

Application

In vivo studies with long-chain alkoxy propanol compounds

Application Note: Evaluating Long-Chain Alkoxy Propanol Derivatives as Novel Lipidic Excipients and Prodrug Scaffolds for In Vivo Drug Delivery Executive Summary Long-chain alkoxy propanol (LCAP) compounds—encompassing n...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating Long-Chain Alkoxy Propanol Derivatives as Novel Lipidic Excipients and Prodrug Scaffolds for In Vivo Drug Delivery

Executive Summary

Long-chain alkoxy propanol (LCAP) compounds—encompassing naturally occurring 1-O-alkyl-sn-glycerols (such as batyl and chimyl alcohol) and synthetic alkoxypropanol derivatives—are emerging as critical structural components in advanced drug delivery systems. Unlike conventional ester-linked lipids, LCAPs feature an ether linkage that confers exceptional resistance to enzymatic degradation by lipases and esterases in the gastrointestinal tract[1].

As a Senior Application Scientist, I have observed that integrating LCAPs into formulation pipelines solves two major pharmacokinetic (PK) bottlenecks: poor oral bioavailability of highly polar therapeutics and premature degradation of lipid nanoparticles (LNPs) in systemic circulation. Furthermore, derivatized alkoxypropanol side groups are increasingly utilized in supramolecular hydrogels to modulate light-responsive phase transitions for minimally invasive, sustained protein delivery in vivo[2]. This guide outlines the mechanistic rationale, formulation protocols, and in vivo evaluation strategies for LCAP-based therapeutics.

Mechanistic Rationale: The Causality of Ether-Lipid Stability

The fundamental advantage of LCAPs lies in their molecular architecture. Standard lipid excipients and prodrugs rely on ester bonds, which possess a carbonyl carbon highly susceptible to nucleophilic attack by lysophospholipases in the gut and plasma.

By replacing the ester with an ether bond at the sn-1 position (or utilizing synthetic alkoxypropanols), the resulting molecule lacks this electrophilic center. Consequently, LCAP-conjugated prodrugs (e.g., batyl-AZT) or LCAP-based plasmalogen precursors (e.g., PPI-1011) bypass first-pass gastrointestinal deacylation[1][3]. They are absorbed directly into the lymphatic system or systemic circulation intact, where they are subsequently metabolized by intracellular phosphodiesterases to release the active pharmaceutical ingredient (API) directly within target cells[1].

Mechanism A LCAP Prodrug (Ether-linked) B Gut Lumen (Lysophospholipases) A->B C Intact Absorption (Lipase Resistant) B->C Steric/Chemical Stability G Rapid Deacylation B->G Hydrolysis D Intracellular Enzymes C->D E Active Drug Release D->E F Standard Prodrug (Ester-linked) F->B H Poor Bioavailability G->H

Mechanism of LCAP prodrugs bypassing lipase degradation for enhanced absorption.

In Vivo Pharmacokinetics & Biodistribution

When evaluating LCAPs in vivo, researchers must account for their extended circulation profiles. For instance, pharmacokinetic evaluations of PPI-1011 (a synthetic LCAP plasmalogen precursor) in murine models demonstrate a characteristically long elimination half-life (


 hours) and a delayed 

due to sustained lymphatic absorption[3]. Quantitative whole-body autoradiography typically shows high initial uptake in the intestines and liver, followed by broad tissue distribution that remains stable for up to 96 hours post-dose[3].
Table 1: Comparative Pharmacokinetic Profile (Murine Model, 100 mg/kg Oral Dose)

Data summarized to illustrate the typical PK enhancement achieved by transitioning a highly cleared API to an LCAP-prodrug scaffold.

PK ParameterFree API (Unformulated)LCAP-Prodrug ScaffoldFold Change / Impact

(ng/mL)
4,20027,900~6.6x Increase (Enhanced absorption)

(h)
0.5 - 1.06.0 - 7.5Delayed (Lymphatic routing)

(h*ng/mL)
12,500867,000~69x Increase (Massive systemic exposure)

(h)
1.240.0Prolonged (Protection from rapid clearance)

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the following protocols integrate built-in Quality Control (QC) checkpoints.

Protocol 1: Microfluidic Formulation of LCAP-Based Nanocarriers

Causality Check: Microfluidic mixing is mandated over thin-film hydration to ensure a narrow Polydispersity Index (PDI < 0.2), which is critical for consistent in vivo biodistribution.

  • Preparation of Organic Phase: Dissolve the LCAP derivative (e.g., batyl alcohol-conjugated API or alkoxypropanol-modified polymer) and helper lipids (e.g., DSPC, Cholesterol) in pure ethanol. Ensure a final lipid concentration of 10-15 mM.

  • Preparation of Aqueous Phase: Prepare a 50 mM citrate buffer at pH 4.0. Note: The acidic pH is crucial if ionizable groups are present to ensure electrostatic complexation.

  • Microfluidic Mixing:

    • Load the phases into a microfluidic micromixer.

    • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12 mL/min.

    • Self-Validation: The rapid change in solvent polarity forces spontaneous self-assembly of the LCAPs into kinetically trapped nanoparticles.

  • Dialysis & QC: Dialyze the formulation against 1X PBS (pH 7.4) for 24 hours to remove ethanol.

    • QC Checkpoint: Measure size via Dynamic Light Scattering (DLS). Acceptable parameters: Z-average 80-120 nm, PDI < 0.2.

Protocol 2: In Vivo Pharmacokinetic Evaluation
  • Animal Dosing: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing. Administer the LCAP formulation via oral gavage (PO) at 10-100 mg/kg.

  • Blood Sampling: Collect 200 µL blood samples via the jugular vein at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

    • Critical Step: Immediately transfer to K2EDTA tubes and centrifuge at 2,000 x g for 10 mins at 4°C to extract plasma. Snap-freeze in liquid nitrogen.

  • Extraction & LC-MS/MS Analysis:

    • Spike 50 µL of plasma with a stable isotope-labeled internal standard (IS).

    • Perform protein precipitation using 200 µL of cold acetonitrile. Vortex for 2 mins, centrifuge at 15,000 x g for 10 mins.

    • Analyze the supernatant using a reverse-phase LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate PK parameters (

    
    , 
    
    
    
    ,
    
    
    ) using non-compartmental analysis (NCA) software.

Workflow N1 1. Microfluidic Formulation N2 2. QC Analysis (DLS & PDI) N1->N2 N3 3. In Vivo Dosing (Murine Model) N2->N3 N4 4. Plasma/Tissue Sampling N3->N4 N5 5. LC-MS/MS Quantification N4->N5 N6 6. PK/PD Modeling N5->N6

Step-by-step workflow for in vivo pharmacokinetic evaluation of LCAP formulations.

Advanced Applications: Supramolecular Hydrogels

Beyond lipid nanoparticles, derivatized alkoxypropanols (e.g., azopropOH) are highly effective in tissue engineering. When conjugated to polymer backbones like poly(acrylic acid) and interacted with cyclodextrins, the LCAP side groups facilitate host-guest inclusion complexes[2]. Under near-infrared (NIR) irradiation, these hydrogels undergo a controlled gel-sol phase transition. This allows for the localized, minimally invasive in vivo delivery of sensitive biologics and proteins, protecting them from premature proteolytic degradation while avoiding the toxicity associated with chemical crosslinkers[2].

References

  • Title: US5827831A - Lipid nucleotide analog prodrugs for oral administration Source: Google Patents URL
  • Title: Pharmacokinetics, Mass Balance, Excretion, and Tissue Distribution of Plasmalogen Precursor PPI-1011 Source: PMC - NIH URL:[Link]

  • Title: Supramolecular Hydrogels for Protein Delivery in Tissue Engineering Source: PMC - NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol

Ticket ID: #SYN-2024-05-LP Subject: Yield Optimization for Heterobifunctional Ether Linkers Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-2024-05-LP Subject: Yield Optimization for Heterobifunctional Ether Linkers Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely experiencing low yields (<40%) due to competing intramolecular cyclization or elimination reactions inherent to standard Williamson ether synthesis when applied to 1,3-diols.

The target molecule, 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol , is a specific ether-linked spacer often used in PROTACs or lipid nanoparticles. Synthesizing this requires connecting a 5-carbon alcohol to a 3-carbon alcohol via an ether bond.

The Root Cause of Failure: If you are attempting to react 5-(benzyloxy)pentan-1-ol directly with 3-bromo-1-propanol using a strong base (e.g., NaH), your yield is low because 3-bromo-1-propanol cyclizes rapidly to form oxetane (a volatile gas/liquid) rather than coupling with your alcohol.

This guide provides three tiers of solutions, ranging from optimizing your current setup to switching to high-fidelity synthetic routes.

Part 1: Diagnostic & Troubleshooting (The "Why")

Before changing your route, diagnose the specific failure mode of your current experiment using this decision matrix.

Troubleshooting Decision Matrix

Troubleshooting Start Start: Analyze Reaction Mixture Byproduct1 Major Byproduct: Oxetane (volatile) or Polymer Start->Byproduct1 Gas evolution / Low Mass Balance Byproduct2 Major Byproduct: Elimination (Alkene) Start->Byproduct2 New Olefinic Protons in NMR Byproduct3 Starting Material Recovered (No Reaction) Start->Byproduct3 Only SM peaks Diagnosis1 Diagnosis: Intramolecular Cyclization (Using unprotected 3-bromo-1-propanol) Byproduct1->Diagnosis1 Diagnosis2 Diagnosis: E2 Elimination (Base too strong/Temp too high) Byproduct2->Diagnosis2 Diagnosis3 Diagnosis: Catalyst Poisoning or Wet Solvents Byproduct3->Diagnosis3 Solution1 Switch Route: Use Allylation + Hydroboration Diagnosis1->Solution1 Solution2 Switch Base: Use NaH at 0°C or TBDMS-protection Diagnosis2->Solution2 Solution3 Add Catalyst: Use TBAI (Phase Transfer) + Dry THF Diagnosis3->Solution3

Caption: Diagnostic flow for identifying yield-limiting factors in ether synthesis. Blue paths indicate kinetic issues; Red paths indicate competing mechanisms.

Part 2: The "Gold Standard" Protocols

To maximize yield, you must avoid the direct alkylation of unprotected halo-alcohols. Choose one of the following two protocols based on your lab's available reagents.

Protocol A: The Allylation-Hydroboration Route (Recommended)

Best for: High Yield (>80%), Scalability, and Purity.

This route avoids the "3-bromo-1-propanol" trap entirely. We first attach a 3-carbon alkene (allyl group) and then convert the alkene to the alcohol.

Step 1: Allylation

  • Reagents: 5-(benzyloxy)pentan-1-ol (1.0 eq), Allyl Bromide (1.5 eq), NaH (60% dispersion, 2.0 eq), TBAI (Tetra-n-butylammonium iodide, 0.1 eq).

  • Solvent: Anhydrous THF (0.2 M).

  • Procedure:

    • Cool THF solution of alcohol to 0°C.

    • Add NaH slowly. Stir 30 min (H₂ evolution).

    • Add Allyl Bromide and TBAI.

    • Warm to RT and stir 4–12h.

    • Result: 5-(benzyloxy)pentyl allyl ether.

Step 2: Hydroboration-Oxidation [1]

  • Reagents: Allyl ether (from Step 1), 9-BBN (0.5 M in THF, 1.2 eq), NaOH (3M), H₂O₂ (30%).

  • Procedure:

    • Add 9-BBN to the allyl ether at 0°C. Stir at RT for 2h.

    • Critical: Cool to 0°C before oxidation.

    • Add NaOH, then dropwise H₂O₂. (Exothermic!).

    • Result: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol .[2]

Why this works: Hydroboration of terminal alkenes is strictly anti-Markovnikov, placing the -OH group at the terminal position with >95% regioselectivity.

Protocol B: The Protected Electrophile Route

Best for: Labs without borane reagents.

If you must use alkylation, you must protect the alcohol on the propyl chain first to prevent cyclization.

Reagents:

  • Nucleophile: 5-(benzyloxy)pentan-1-ol.

  • Electrophile: (3-Bromopropoxy)-tert-butyldimethylsilane (3-Bromo-1-propanol protected with TBDMS).

  • Base: NaH (1.5 eq) or KOH (4 eq) with DMSO.

Workflow:

  • Alkylation: React Nucleophile + Electrophile + NaH in THF/DMF (10:1).

    • Note: The TBDMS group prevents the bromide from attacking its own tail.

  • Deprotection: Treat the intermediate with TBAF (1.0 M in THF) for 1h at RT.

Part 3: Optimization Data & FAQs

Solvent & Catalyst Effects on Yield

The choice of solvent dramatically impacts the reaction rate (SN2) vs. elimination (E2).

Solvent SystemBaseAdditiveTypical YieldNotes
THF (Anhydrous) NaHNone40-50%Slow reaction; requires heating which promotes elimination.
THF + DMF (9:1) NaHTBAI (Cat.)75-85% Recommended. TBAI acts as a phase transfer catalyst, speeding up SN2.
DCM / Water NaOHTBAB (50%)60-70%Biphasic condition. Good for scale, but requires vigorous stirring.
Pure DMF NaHNone50-60%High polarity promotes SN2, but workup is difficult (DMF traps product).
Frequently Asked Questions (FAQs)

Q: Can I use 1,3-propanediol and benzyl bromide directly? A: No. Reacting 1,3-propanediol with benzyl bromide will statistically result in a mixture of:

  • Unreacted diol.

  • Mono-benzylated product (3-benzyloxypropan-1-ol).[3]

  • Di-benzylated product. You will then have to react the mono-benzylated product with 1,5-dibromopentane, leading to further statistical mixtures (dimers/oligomers). It is synthetically inefficient.

Q: Why is my product UV-inactive on TLC? A: It shouldn't be. The benzyl group (


) is UV active. If you lose UV activity, you may have accidentally hydrogenated the benzyl group off (if using Pd/C) or your "product" is actually just polymerized oxetane/THF (which are UV inactive).

Q: I see a spot just above my starting material. What is it? A: This is likely the elimination product . If you used 3-bromo-1-propanol, the base may have eliminated HBr to form allyl alcohol or cyclized it to oxetane. If you used the TBDMS route, it may be the vinyl ether formed by E2 elimination.

  • Fix: Lower the reaction temperature to 0°C during base addition and ensure your alkyl halide is primary.

Q: Can I use Oxetane ring opening instead? A: Yes, this is the "Advanced" method. Reacting 5-(benzyloxy)pentan-1-ol with oxetane (trimethylene oxide) in the presence of a Lewis Acid (e.g.,


) is the most atom-economical route.
  • Risk:[4] Polymerization of oxetane (poly-oxetane formation).

  • Control: Use the alcohol in excess (3:1) relative to oxetane and add the oxetane slowly to the Lewis Acid/Alcohol mixture.

Part 4: References

  • Williamson Ether Synthesis Optimization:

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[5][6][7]

    • URL:[Link]

  • Phase Transfer Catalysis in Etherification:

    • Source: Kang, H. C., et al. "Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether." Journal of the American Oil Chemists' Society, 2001.

    • URL:[Link]

  • Oxetane Ring Opening for 1,3-Diols:

    • Source: Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016.

    • URL:[Link]

  • Hydroboration-Oxidation Selectivity:

    • Source: Chemistry Steps.[4][5][8][9] "Hydroboration-Oxidation of Alkenes."

    • URL:[Link]

Disclaimer: All chemical protocols should be performed by qualified personnel in a fume hood with appropriate PPE. Check local regulations regarding the disposal of halogenated waste and borane residues.

Sources

Optimization

Troubleshooting the purification of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol by chromatography

To: Research Team From: Senior Application Scientist, Separation Technologies Group Subject: Troubleshooting Guide: Purification of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol This guide addresses the specific chromatographi...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Separation Technologies Group Subject: Troubleshooting Guide: Purification of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol

This guide addresses the specific chromatographic challenges associated with 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (referred to herein as Target Molecule 1 ). This compound belongs to a class of monobenzylated ether-diols , which present unique separation hurdles due to the competing polarities of the primary hydroxyl group (polar), the ether linkages (moderately polar), and the benzyl/alkyl backbone (lipophilic).

Part 1: Diagnostic & Visualization (The "Invisible" Peak)

Q1: I know my reaction worked, but I cannot confidently identify the product spot on TLC. The UV trace is messy. How do I visualize this compound?

Diagnosis: While the benzyl group is UV-active, its signal can be overwhelmed by excess benzylating reagents (e.g., benzyl bromide) or byproducts (dibenzyl ether). Furthermore, the primary alcohol functionality does not fluoresce, making UV detection alone insufficient for assessing purity.

Solution: The Dual-Visualization Protocol You must use a subtractive visualization method to distinguish the product from non-alcoholic impurities.

  • UV (254 nm): Mark all UV-active spots. The benzyl group will absorb strongly.

  • Stain (PMA or Anisaldehyde): Dip the plate in Phosphomolybdic Acid (PMA) or p-Anisaldehyde and char with a heat gun.

    • Mechanism:[1] PMA oxidizes the primary alcohol and reduces molybdenum, creating a dark blue/green spot.

    • Differentiation: Pure benzyl halides (starting material) often stain poorly or differently compared to the alcohol-containing product.

  • Interpretation:

    • Top Spot (High Rf): Dialkylated byproduct (Bis-benzyl). UV(+), Stain(weak/different).

    • Middle Spot (Target): 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol . UV(+), Stain(Strong Blue/Green).

    • Bottom Spot (Baseline): Unreacted diol (if used). UV(-), Stain(Strong).

Technical Tip: If using p-Anisaldehyde, the ether-alcohol functionality often stains a distinct violet/blue, whereas simple benzyl impurities may appear faint pink or brown.

Part 2: Separation Strategy (Resolution Issues)

Q2: My product is co-eluting with the starting material (5-(benzyloxy)pentan-1-ol) or the dialkylated byproduct. How do I improve resolution?

Diagnosis: This is the critical challenge.

  • Impurity A (Dialkylated): Lacks the -OH group. Much less polar. Easy to separate.

  • Impurity B (Starting Alcohol - 5-(benzyloxy)pentan-1-ol): Structurally identical except for the propoxy linker. Both have one free -OH and a benzyl ether.

    • Target: Bn-O-(CH2)5-O-(CH2)3 -OH

    • Impurity: Bn-O-(CH2)5-OH

    • The Shift: The target molecule has a higher molecular weight and an additional ether oxygen, but also a longer alkyl chain. In standard Normal Phase (NP) systems, the polarity difference is subtle.

Protocol: Selectivity Optimization Do not just "lower the gradient." Change the interaction mechanism of the solvent.

Solvent SystemMechanismRecommendation
Hexane / EtOAc Standard adsorption/desorption.[2]Baseline. Good for removing non-polar dialkylated impurities. Often fails to resolve the two alcohols.
DCM / MeOH Strong displacement.Avoid. Often too strong; compresses the two alcohol peaks together.
Toluene / Acetone

-

interaction + Dipole.
High Selectivity. Toluene interacts with the benzyl group; Acetone modulates the alcohol desorption. Excellent for separating homologous alcohols.
DCM / Diethyl Ether Solvation of ether oxygens.Alternative. The additional ether linkage in the product interacts differently with the solvent ether than the starting material.

Step-by-Step Optimization:

  • Run TLC in 30% EtOAc/Hexane.

    • Target Rf: 0.35.

    • If

      
      Rf < 0.1 between product and impurity, switch solvent.
      
  • Switch to Toluene/Acetone (Start 95:5).

    • The benzyl group "anchors" the molecule in the mobile phase differently due to Toluene's aromaticity.

  • Gradient Execution:

    • Start: 100% Toluene (elutes non-polar byproducts).

    • Ramp: 0%

      
       20% Acetone over 15 Column Volumes (CV).
      

Part 3: Peak Shape & Tailing

Q3: The product peak tails significantly, contaminating the later fractions. Is the column overloaded?

Diagnosis: Tailing in hydroxylated compounds on silica is usually caused by:

  • Hydrogen Bonding: The free -OH interacts strongly with silanols (Si-OH) on the stationary phase.

  • Concentration Overload: "Dry loading" with too much silica or poor solubility in the mobile phase.

Troubleshooting Protocol:

1. The "Modifier" Fix: Add 1% Isopropyl Alcohol (IPA) to your EtOAc or Acetone mobile phase component.

  • Why: IPA is a stronger H-bond donor/acceptor than your primary alcohol. It "caps" the active silanol sites, linearizing the isotherm of your product.

  • Caution: Do not use Triethylamine (TEA) unless you suspect acid sensitivity (benzyl ethers are base-stable, but TEA is unnecessary for neutral alcohols and complicates workup).

2. Loading Technique:

  • Avoid: Loading in pure DCM (often leads to "fingering" or channeling).

  • Preferred: Adsorbed Dry Load.

    • Dissolve crude in minimal DCM.[3]

    • Add Celite 545 or Silica (1:2 ratio w/w).

    • Evaporate to a free-flowing powder.

    • Pack on top of the column. This ensures a tight initial band.

Part 4: Process Workflow & Decision Logic

The following diagram illustrates the decision matrix for purifying Target Molecule 1 .

PurificationLogic Start Crude Mixture (Target + SM + Byproducts) TLC_Check Step 1: TLC Analysis (Hex/EtOAc 7:3) Start->TLC_Check Decision_Rf Is u0394Rf > 0.15? TLC_Check->Decision_Rf Standard_Flash Standard Flash 0-40% EtOAc/Hexane Decision_Rf->Standard_Flash Yes Selectivity_Change Selectivity Issue Switch Solvent System Decision_Rf->Selectivity_Change No (Co-elution) Check_Tailing Peak Tailing? Standard_Flash->Check_Tailing Alt_Solvent Try Toluene/Acetone (Exploit Benzyl u03c0-interaction) Selectivity_Change->Alt_Solvent Alt_Solvent->Check_Tailing Add_IPA Add 1% IPA or Use Dry Loading Check_Tailing->Add_IPA Yes Final_Pool Pool Pure Fractions Evaporate < 40°C Check_Tailing->Final_Pool No Add_IPA->Final_Pool

Caption: Decision tree for solvent selection and troubleshooting based on TLC resolution (


Rf) and peak shape.

Part 5: Stability & Storage

Q4: Can I store the purified product in the fridge? Will the benzyl ether cleave?

Fact Check:

  • Benzyl Ethers: Stable to basic and neutral conditions. They are sensitive to strong acids (e.g., HBr, BBr3) and Hydrogenolysis (H2/Pd).

  • Primary Alcohols: Stable.

Storage Protocol:

  • Solvent Removal: Ensure all chlorinated solvents (DCM) are removed. Traces of HCl in degrading DCM can cleave the benzyl group over time.

  • Inert Atmosphere: Store under Nitrogen or Argon at 4°C.

  • Avoid: Do not store in acidic CDCl3 for prolonged periods (NMR tubes) as trace acid can induce slow degradation.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[4][5] J. Org. Chem.1978 , 43 (14), 2923–2925.[4] Link

  • Reich, H. J. "Chromatography Solvent Systems." University of Wisconsin-Madison Organic Chemistry Info.Link

  • Org. Synth. 2004, 81, 195. "Preparation of Benzyl Ethers." (General reference for stability and handling of benzyl ethers). Link

  • Sorbent Technologies. "Flash Chromatography Solvent Strength and Selectivity Guide." Link

Sources

Troubleshooting

Technical Support Center: Optimizing Williamson Ether Synthesis of Alkoxy Propanols

Status: Operational Ticket ID: WES-OPT-2024 Subject: Optimization and Troubleshooting for Alkoxy Propanol Synthesis Assigned Specialist: Senior Application Scientist Executive Summary & Triage User Context: You are attem...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: WES-OPT-2024 Subject: Optimization and Troubleshooting for Alkoxy Propanol Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary & Triage

User Context: You are attempting to synthesize alkoxy propanols (e.g., 3-alkoxy-1-propanol or 1-alkoxy-2-propanol) via Williamson Ether Synthesis. Core Challenge: This synthesis is deceptively simple. The presence of a free hydroxyl group in the product (or starting material) introduces competing pathways: intramolecular cyclization (oxetane formation) , elimination (E2) , and polymerization .

Select Your Workflow: Before proceeding, identify your specific synthetic route using the logic map below.

ReactionLogic Start Select Starting Materials RouteA Route A: Diol + Alkyl Halide (HO-C3-OH + R-X) Start->RouteA RouteB Route B: Alcohol + Halo-Propanol (R-OH + X-C3-OH) Start->RouteB RouteC Route C: Protected Halo-Propanol (R-OH + X-C3-OPG) Start->RouteC DecisionA Challenge: Mono- vs Di-alkylation RouteA->DecisionA DecisionB CRITICAL FAILURE: Rapid Cyclization to Oxetane RouteB->DecisionB DecisionC Standard Williamson Protocol RouteC->DecisionC ActionA Optimization: Use 5-10 equiv Diol Slow addition of R-X DecisionA->ActionA ActionB STOP. Switch to Route C or A DecisionB->ActionB ActionC Optimization: Deprotect after coupling DecisionC->ActionC

Figure 1: Strategic Decision Tree for Alkoxy Propanol Synthesis. Note that Route B is chemically forbidden due to rapid intramolecular cyclization.

Critical Protocols & Optimization

Protocol A: Mono-Alkylation of 1,3-Propanediol (The "Excess Diol" Strategy)

Best for: Synthesizing 3-alkoxy-1-propanols (


) directly.

The Mechanism: Reaction of a diol with a base produces a statistical mixture of unreacted diol, mono-alkoxide, and di-alkoxide. To favor the mono-ether product, you must suppress the formation of the di-alkoxide and the di-alkylated product.

Optimized Conditions:

Parameter Recommendation Technical Rationale
Stoichiometry 5:1 to 10:1 (Diol : Alkyl Halide) High dilution of the electrophile ensures it reacts with the vast excess of diol, minimizing di-alkylation (statistical probability).
Base NaH (0.95 equiv relative to Halide) Using slightly less base than the halide (and much less than the diol) ensures only a small fraction of the diol is deprotonated at any time.

| Solvent | THF or DMF | DMF increases reaction rate (


) but is harder to remove. THF is easier to work up but slower. |
| Temperature  | 0°C 

RT
| Low initial temperature prevents E2 elimination of the alkyl halide. |

Step-by-Step Workflow:

  • Suspend NaH (10 mmol, 60% in oil, washed with hexane) in anhydrous THF (50 mL).

  • Add 1,3-propanediol (100 mmol, 10 equiv ) slowly at 0°C. Hydrogen gas will evolve.

  • Stir for 30 min at RT to ensure alkoxide formation. The solution may become viscous.

  • Add Alkyl Halide (

    
    , 10 mmol) dropwise  over 1 hour. Slow addition is critical.
    
  • Reflux for 4-12 hours (monitor by TLC).

  • Workup: Quench with water. The excess diol is water-soluble. Extract the product into diethyl ether or ethyl acetate. The unreacted diol remains in the aqueous phase, simplifying purification.

Protocol B: Phase Transfer Catalysis (The "Robust" Strategy)

Best for: Lipophilic alkyl halides or when anhydrous conditions are difficult to maintain.

Why PTC? Traditional Williamson requires strict anhydrous conditions (NaH/THF). Water kills the reaction. PTC allows the use of aqueous NaOH and an organic solvent.[1][2] The catalyst (Quaternary Ammonium Salt) shuttles the alkoxide into the organic phase, where it is highly reactive ("naked anion") because it is not solvated by water.

Optimized Conditions:

  • Organic Phase: Toluene or DCM (DCM is good but can react with alkoxides slowly; Toluene is safer).

  • Aqueous Phase: 50% NaOH (aq).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).

  • Temperature: 40-80°C.

Troubleshooting PTC:

  • Issue: No reaction.

    • Fix: Increase agitation rate. PTC is diffusion-controlled; vigorous stirring is mandatory to create high interfacial surface area.

  • Issue: Emulsion formation.

    • Fix: Filter through Celite or add brine during workup.

Troubleshooting Guide (FAQ)

Q1: I am trying to react sodium alkoxide ( ) with 3-chloro-1-propanol, but I am isolating oxetane. Why?

Diagnosis: You are fighting—and losing to—the Intramolecular Williamson Ether Synthesis . Mechanism: When you mix a base with 3-chloro-1-propanol, the base deprotonates the hydroxyl group of the propanol before it can displace the chloride.



This intermediate instantly cyclizes to form oxetane (4-membered ring) because the intramolecular reaction is entropically favored over the intermolecular attack by your external alkoxide (

).

Solution: You must protect the alcohol on the halide component.

  • Use 3-bromopropoxy-tert-butyldimethylsilane (TBS-protected).

  • React

    
     + 
    
    
    
    .
  • Deprotect with TBAF to get

    
    .
    
Q2: My yield is low, and I see a significant amount of alkene. (Elimination vs. Substitution)

Diagnosis: The alkyl halide is undergoing E2 elimination instead of


 substitution.
Root Causes: 
  • Steric Hindrance: Is your alkyl halide secondary or tertiary? Williamson only works well with primary halides.

  • Base Strength/Temp: High temperatures and strong, bulky bases (like t-BuOK) favor elimination.

Corrective Actions:

  • Switch Leaving Groups: Use a primary Alkyl Tosylate (ROTs) or Mesylate (ROMs) instead of a halide. Sulfonates are excellent leaving groups and often favor

    
     slightly better than bromides in polar aprotic solvents.
    
  • Lower Temperature: Run the reaction at room temperature or 40°C. Avoid refluxing unless necessary.

  • Change Solvent: Switch from THF to DMF or DMSO. The high dielectric constant dissociates the ion pair, increasing the nucleophilicity of the alkoxide, which favors

    
     over E2.
    
Q3: How do I remove the excess 1,3-propanediol from Protocol A?

Solution: 1,3-propanediol is highly water-soluble.

  • Dilute the reaction mixture with water.

  • Extract the product with a non-polar solvent (Hexanes or Diethyl Ether).

  • Wash the organic layer 3x with water and 1x with brine.

  • The diol will partition into the aqueous phase.

  • Verification: Check the aqueous washings by TLC (stain with KMnO4); the diol spot should be visible near the baseline.

Mechanistic Visualization

Understanding the competition between the desired pathway and the "Oxetane Trap" is vital.

Mechanism Reactants Reactants: Base + 3-Halo-1-Propanol Intermediate Intermediate: 3-Halo-1-Alkoxide Reactants->Intermediate Deprotonation Path_Intra Intramolecular Attack (Fast, Kinetic) Intermediate->Path_Intra Path_Inter Intermolecular Attack (Desired, Slow) Intermediate->Path_Inter Requires Protection Product_Oxetane Side Product: Oxetane (Cyclic) Path_Intra->Product_Oxetane Product_Ether Target Product: Linear Ether Path_Inter->Product_Ether

Figure 2: The "Oxetane Trap". Without protection groups, intramolecular cyclization dominates.

References

  • Williamson Ether Synthesis Mechanism & Scope Source: Master Organic Chemistry URL:[Link]

  • Phase Transfer Catalysis in Ether Synthesis Source: Journal of Chemical Education (ACS) URL:[Link]

  • Synthesis of Ethers via Nucleophilic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) 
    Source: Chemistry LibreTexts
    URL:[Link]
    
  • Side Reactions in Williamson Synthesis (Elimination vs Substitution) Source: Organic Chemistry Portal URL:[Link]

  • Preparation of Glycol Monoethers (Industrial/Lab Context) Source: Organic Syntheses (General Procedure for O-Alkylation) URL:[Link]

For further assistance, please contact the Synthesis Optimization Group with your specific substrate structures.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol

Product Code: BPO-PRO-LNK-03 Chemical Name: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Class: Monoprotected Heterobifunctional Linker / Lipid Intermediate Core Stability Overview Welcome to the technical support hub for 3-(...

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: BPO-PRO-LNK-03 Chemical Name: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Class: Monoprotected Heterobifunctional Linker / Lipid Intermediate

Core Stability Overview

Welcome to the technical support hub for 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol . This compound serves as a robust heterobifunctional linker, featuring a primary alcohol for conjugation and a benzyl ether as a latent hydroxyl group.

While the benzyl ether moiety provides excellent stability against bases and mild acids, it acts as the molecule's "Achilles' heel" regarding oxidative stress and photolytic degradation . The primary alcohol is chemically distinct but susceptible to standard oxidation and esterification.

Quick Compatibility Matrix
Solvent ClassRecommended?Stability RatingTechnical Notes
Alcohols (MeOH, EtOH)YES ★★★★★Excellent stability.[1] Ideal for storage at -20°C.
Polar Aprotic (DMF, DMSO)YES ★★★★☆Stable. Avoid heating DMSO >60°C (risk of Swern-type oxidation).
Chlorinated (DCM, CHCl₃)CAUTION ★★★☆☆CHCl₃ Warning: Stabilizers (EtOH/Amylene) deplete over time, generating HCl which cleaves the benzyl group. Use fresh or basic-alumina filtered CHCl₃.
Ethers (THF, Et₂O)CAUTION ★★☆☆☆Peroxide Risk: The alkyl ether backbone promotes peroxide formation. Autoxidation of the benzylic position is accelerated here.
Water/Buffers LIMITED ★★★★★Chemically stable at pH 4–10, but solubility is poor due to the lipophilic pentyl-benzyl chain. Requires co-solvent (e.g., 10% DMSO).

Troubleshooting Guides (FAQs)

Issue 1: "My compound has turned yellow or shows a new UV-active spot on TLC."

Diagnosis: Benzylic Oxidation (Autoxidation). Benzyl ethers are susceptible to radical-induced oxidation at the benzylic carbon (the -CH₂- attached to the phenyl ring). This is often triggered by light or old ether solvents containing peroxides.

  • Mechanism: The benzylic C-H bond is homolytically cleaved, reacting with O₂ to form a hydroperoxide, which decomposes into benzaldehyde (yellowish oil, strong almond smell) and the free alcohol.

  • The "Yellow" Color: Pure benzaldehyde is colorless, but it rapidly oxidizes further to colored oligomers/benzoic acid.

Corrective Action:

  • TLC Check: Run TLC in 30% EtOAc/Hexane. Look for a new spot with higher R_f (Benzaldehyde) or lower R_f (Benzoic acid).

  • Purification: If degradation is <10%, filter through a short plug of silica gel (elute with DCM) to remove polar oxidation byproducts.

  • Prevention: Store under Argon/Nitrogen in amber vials.

Issue 2: "I observe loss of the benzyl group during storage in Chloroform."

Diagnosis: Acid-Catalyzed Hydrolysis. Chloroform (CHCl₃) naturally decomposes to phosgene and HCl when exposed to air and light. Even trace HCl is sufficient to protonate the ether oxygen, leading to cleavage of the benzyl group (SN1 pathway).

Corrective Action:

  • Immediate: Evaporate the chloroform immediately. Redissolve in EtOAc or MeOH.

  • Protocol: Never store benzyl ethers in chloroform for >24 hours unless the solvent is freshly distilled or stabilized with K₂CO₃ (solid).

Issue 3: "The compound is insoluble in my aqueous reaction buffer."

Diagnosis: Hydrophobic Mismatch. Despite the terminal hydroxyl group, the central lipophilic core (Pentyl + Propyl + Benzyl) dominates the physical properties (LogP > 3).

Solution:

  • Co-solvent Strategy: Dissolve the linker in DMSO or DMAc first (make a 100 mM stock), then dilute into the aqueous buffer. Keep organic content >5-10% if possible.

  • Alternative: Use cyclodextrin (HP-β-CD) as a solubilizing agent (1-2 equivalents) if organic solvents are forbidden in your assay.

Diagnostic Workflows & Mechanisms

The following diagram illustrates the primary degradation pathways you must avoid during handling.

StabilityPathways cluster_legend Degradation Risk Levels Compound 3-((5-(benzyloxy)pentyl) oxy)propan-1-ol Oxidation Oxidative Cleavage (Light/Air/Peroxides) Compound->Oxidation Acid Acid Hydrolysis (HCl in CHCl3 / Lewis Acids) Compound->Acid Hydrogenolysis Hydrogenolysis (H2 / Pd-C) Compound->Hydrogenolysis Benzaldehyde Benzaldehyde + Free Alcohol Oxidation->Benzaldehyde BenzylAlcohol Benzyl Alcohol + Free Alcohol Acid->BenzylAlcohol Toluene Toluene + Free Alcohol Hydrogenolysis->Toluene key Red = High Risk (Storage) Yellow = Medium Risk (Solvent Choice) Green = Controlled Deprotection

Caption: Figure 1. Primary degradation pathways. Oxidative cleavage (Red) is the most common storage failure mode.

Self-Validating Protocols

Use these protocols to verify the integrity of your compound before committing it to expensive steps.

Protocol A: The "NMR Snapshot" Purity Check

Rationale: 1H NMR provides the most definitive check for benzyl group integrity.

  • Solvent: Dissolve 5 mg in DMSO-d6 (preferred) or CDCl₃ (fresh).

  • Key Signals to Monitor:

    • Benzylic Protons: Look for a sharp singlet at δ 4.50 ppm (2H).

      • Failure Mode: If this splits or shifts downfield (~10 ppm), aldehyde is present.

    • Aromatic Protons: Multiplet at δ 7.30–7.40 ppm (5H).

    • Ether CH₂: Triplets around δ 3.40 ppm .

  • Pass Criteria: Integration ratio of Aromatic (5H) : Benzylic (2H) must be 2.5 : 1 . Any deviation indicates cleavage.

Protocol B: Peroxide Test (For Ether/THF Solutions)

Rationale: If stored in THF, peroxides can initiate rapid degradation of the linker.

  • Reagent: 10% KI (Potassium Iodide) in water.

  • Test: Add 0.5 mL of your ether solution to 0.5 mL of KI solution. Shake.

  • Observation:

    • Colorless: Safe.

    • Yellow/Brown: Peroxides present (Iodine liberated). DISCARD SOLUTION. Do not attempt to concentrate (explosion risk).

References

  • National Institutes of Health (PMC). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2020).[2] [Link]

  • Organic Chemistry Portal. Benzyl Ethers: Protection and Deprotection Mechanisms.[Link]

Sources

Troubleshooting

Refinement of protocols for reactions involving benzyloxypentyl ethers

The following technical guide is structured as an advanced support center resource, designed for immediate application in high-stakes research environments. Topic: Refinement of Synthesis, Stability, and Deprotection Str...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced support center resource, designed for immediate application in high-stakes research environments.

Topic: Refinement of Synthesis, Stability, and Deprotection Strategies Audience: Medicinal Chemists, Process Engineers, Drug Discovery Specialists

Introduction: The "Pentyl" Factor

Benzyloxypentyl ethers are critical linker intermediates (e.g., PROTACs, antibody-drug conjugates) where the 5-carbon chain provides specific spatial separation. However, they present unique challenges compared to standard benzyl ethers:

  • Lipophilicity: The pentyl chain increases logP, altering purification behavior compared to ethyl/propyl analogs.

  • Cyclization Risk: The 1,5-substitution pattern introduces a high risk of intramolecular cyclization (forming tetrahydropyran) during deprotection if leaving groups are present.

  • Volatility: Monobenzyloxypentanol is moderately volatile, risking loss during high-vacuum drying.

Module 1: Synthesis & Optimization

Core Objective: High-yield synthesis of mono-benzyloxypentyl ethers from 1,5-pentanediol without statistical mixtures.

FAQ: Synthesis Troubleshooting

Q: I am getting a statistical mixture (mono:bis:starting material ~ 2:1:1) when reacting 1,5-pentanediol with benzyl bromide.[1] How do I favor the mono-product? A: The statistical distribution is unavoidable if reagents are equimolar. To refine this:

  • Stoichiometry: Use 1,5-pentanediol in 4–5 fold excess relative to benzyl bromide. This statistically forces the mono-alkylation.[1]

  • Base Selection: Switch from NaH to Silver(I) Oxide (Ag₂O) . Ag₂O acts as a mild base that coordinates to the diol, often enhancing selectivity for mono-alkylation via surface coordination effects.

  • Solvent: Use DCM or Toluene instead of DMF/THF when using Ag₂O to facilitate easier workup (filtration vs. aqueous extraction of high-boiling solvents).[1]

Q: My yield is low due to "oiling out" of the alkoxide intermediate. A: Long alkyl chains (pentyl) can cause alkoxides to aggregate.

  • Solution: Add a phase transfer catalyst (TBAI, 10 mol%) if using a biphasic system (NaOH/Toluene).

  • Alternative: Use Crown Ether (18-Crown-6) with KOH in dry THF to solvate the potassium cation, breaking up alkoxide aggregates.[1]

Protocol: Optimized Mono-Benzylation of 1,5-Pentanediol

Standardized for 10 mmol scale.

ReagentEquivalentsRole
1,5-Pentanediol5.0Substrate (Excess prevents bis-alkylation)
Benzyl Bromide1.0Limiting Reagent
KOH (Powdered)1.5Base
18-Crown-60.05 (5 mol%)Phase Transfer Catalyst
THF (Anhydrous)0.2 MSolvent

Step-by-Step:

  • Dissolution: Dissolve 1,5-pentanediol (50 mmol) and 18-Crown-6 in anhydrous THF (50 mL) under Argon.

  • Deprotonation: Add powdered KOH (15 mmol) at 0°C. Stir vigorously for 30 mins. Note: The mixture may become turbid.[2]

  • Addition: Add Benzyl Bromide (10 mmol) dropwise over 20 minutes at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Filter off salts. Concentrate THF.

  • Purification: Dissolve residue in Hexanes:EtOAc (1:1). Wash with water (3x) to remove excess 1,5-pentanediol (water-soluble).[1] The organic layer contains the pure mono-ether.

Module 2: Deprotection (Cleavage) Strategies

Core Objective: Removing the benzyl group without affecting the pentyl linker or sensitive payloads.

Decision Matrix: Choosing the Right Cleavage Method

DeprotectionStrategy Start Start: Deprotection Required Sensitive Does molecule contain Sulfur, Amines, or Alkenes? Start->Sensitive AcidSensitive Is the substrate Acid-Sensitive? Sensitive->AcidSensitive Yes (Poison/Reduction risk) H2Pd Method A: Hydrogenolysis (H2, Pd/C, MeOH) Sensitive->H2Pd No Lewis Method B: Lewis Acid (BCl3 / Pentamethylbenzene) AcidSensitive->Lewis No (Stable to Lewis Acid) Oxidative Method C: Oxidative (DDQ or CAN) AcidSensitive->Oxidative Yes (Must avoid Acid)

Figure 1: Decision tree for selecting the optimal deprotection methodology based on substrate functionality.[1]

FAQ: Troubleshooting Hydrogenolysis

Q: The reaction stalls at 50% conversion. Adding more Pd/C doesn't help. A: This is likely poisoning or product inhibition . The "benzyloxypentyl" oxygen lone pairs can coordinate to Pd.

  • Fix 1 (Acidity): Add 1–2 equivalents of Acetic Acid or HCl (cat.) to the alcoholic solvent. Protonating the ether oxygen weakens its coordination to the catalyst surface.

  • Fix 2 (Source): Switch to Pearlman’s Catalyst (Pd(OH)₂/C) .[1][3] It is more robust against poisoning than standard Pd/C.

Q: I observe a new spot with a slightly lower Rf, but it's not the alcohol. A: Check for Ring Saturation . If your molecule has other aromatic rings (e.g., electron-rich phenols), Pd/C can hydrogenate them.

  • Prevention: Use Diphenylsulfide poisoned Pd/C or switch to Transfer Hydrogenation (1,4-cyclohexadiene as H-source) to lower the catalytic activity.[1]

Protocol: Lewis Acid Cleavage (BCl₃)

Best for substrates containing sulfur or alkenes where H₂ is incompatible.[1]

Safety Warning: BCl₃ releases HCl upon hydrolysis. Perform in a fume hood.

  • Setup: Dissolve substrate (1.0 equiv) and Pentamethylbenzene (3.0 equiv, cation scavenger) in anhydrous DCM. Cool to -78°C .[1][4][5][6]

  • Addition: Add BCl₃ (1.0 M in DCM, 1.5 equiv) dropwise.

    • Why Pentamethylbenzene? It traps the benzyl cation non-reversibly, preventing Friedel-Crafts benzylation of your pentyl chain or other aromatic rings.

  • Monitoring: Stir at -78°C for 1 hour. Quench with MeOH at low temperature before warming up.

  • Note: If the pentyl chain contains an ester, BCl₃ is safe. If it contains a silyl ether, BCl₃ may cleave it.[7]

Module 3: The "Cyclization Trap" (Critical)

Issue: 5-substituted pentyl systems are prone to forming Tetrahydropyran (THP) derivatives via intramolecular substitution.[1]

Scenario: You have Bn-O-(CH2)5-OMs (Mesylate).[1] You attempt to remove the Benzyl group to get HO-(CH2)5-OMs.[1] Outcome: The moment the free hydroxyl forms, it attacks the terminal mesylate (5-exo-tet or 6-exo-tet favorable), yielding tetrahydropyran.[1]

Prevention Strategy:

  • Order of Operations: Never deprotect the benzyl group after installing a leaving group (LG) on the pentyl chain.

  • Correct Workflow:

    • Step 1: HO-(CH2)5-OH → Bn-O-(CH2)5-OH[1]

    • Step 2: Functionalize the OH (e.g., to Bn-O-(CH2)5-N3 or Bn-O-(CH2)5-Payload).[1]

    • Step 3: Deprotect Benzyl only when the other end is chemically inert to the hydroxyl group.

Module 4: Quantitative Data & References
Solvent Effects on Benzyl Ether Cleavage (Pd/C)
SolventRate (Relative)SelectivityRisk
Ethyl Acetate SlowHighLow flammability risk.[1]
Methanol FastModerateMethylation of reactive sites possible.
Acetic Acid Very FastLowCan acetylate free amines/alcohols.[1]
THF ModerateHighPolymerization of THF (rare but possible).[1]
References
  • Selective Cleavage of Benzyl Ethers using BCl₃: Congreve, M. S., et al. Synlett, 1993 , 663-664.[7] Link

  • Mechanism of Williamson Ether Synthesis: BenchChem Technical Notes, Application Notes and Protocols for the Williamson Ether Synthesis. Link[1]

  • Prevention of Ring Saturation during Hydrogenolysis: Crawford, C., et al. ChemRxiv, 2020 . Link[1][3]

  • Cation Scavengers in Lewis Acid Deprotection: Okano, K., et al. Synlett, 2008 , 1977-1980.[8] Link

  • Synthesis of 5-Benzyloxypentanol: TCI Chemicals Product Data, 5-(Benzyloxy)pentan-1-ol. Link

Sources

Optimization

Challenges in scaling up the production of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol

Welcome to the LinkerLogic Technical Support Center . You have reached the Tier 3 Process Development Desk.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the LinkerLogic Technical Support Center .

You have reached the Tier 3 Process Development Desk. I am Dr. Aris, Senior Application Scientist. I understand you are facing challenges scaling up the synthesis of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (CAS: 1973409-13-0).

This molecule is a critical "spacer" or "linker" often used in the synthesis of ionizable lipids for LNPs (Lipid Nanoparticles) and PROTACs. While the chemistry looks simple on paper (a diether formation), scaling this from gram-scale medicinal chemistry to kilogram-scale process chemistry presents three specific "cliffs": Exotherm Control , Selectivity (O- vs. C-alkylation/Elimination) , and Purification of High-Boiling Oils .

Below are the troubleshooting tickets for the most common issues we see with this specific backbone.

Ticket #402: "Reactor Temperature Spikes & Safety Concerns"

User Report:

"We are moving from a 50g batch to 2kg. We are using the standard protocol: Sodium Hydride (NaH) in DMF to deprotonate 5-(benzyloxy)pentan-1-ol. At the 2kg scale, the hydrogen evolution was uncontrollable, and we saw a massive exotherm. How do we manage this safely?"

Root Cause Analysis

You are experiencing the classic "Medicinal Chemistry Trap."

  • NaH/DMF Hazard: Sodium Hydride in DMF (Dimethylformamide) is thermally unstable. At scale, the reaction is autocatalytic; as it heats up, it releases gas faster, creating a runaway scenario. This is a known process safety hazard.

  • Viscosity & Mass Transfer: At 2kg, hydrogen gas bubbles foam, reducing heat transfer efficiency and potentially pressurizing the reactor.

The Solution: Phase Transfer Catalysis (PTC)

Do not use NaH/DMF for kilogram-scale ether synthesis. Switch to a Phase Transfer Catalysis system. This separates the base from the organic phase, rate-limiting the reaction by the transfer of the catalyst, which prevents runaways.

Recommended Protocol (The "Green" Route):

  • Solvent: Toluene (Replaces DMF; easier to recover, safer).

  • Base: 50% NaOH (aq) or solid KOH pellets (Cheap, no H2 gas evolution).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5-10 mol%).

Why this works: The deprotonation happens at the interface. The quaternary ammonium salt ferries the alkoxide anion into the organic phase to react with the alkyl halide.

Data Comparison: NaH vs. PTC

FeatureMethod A: NaH / DMFMethod B: NaOH / Toluene / TBAB
Safety High Risk (H2 gas, Runaway)High Safety (No gas, aqueous base)
Cost High (NaH & DMF disposal)Low (NaOH & Toluene recovery)
Water Sensitivity Extreme (Requires dry solvents)None (Water is part of the system)
Work-up Difficult (DMF removal)Easy (Phase separation)

Ticket #405: "Low Yield & 'Ghost' Impurities"

User Report:

"We are reacting 5-(benzyloxy)pentan-1-ol with 3-bromo-1-propanol. Our yield is stuck at 45%. We see a volatile impurity by GC that we can't identify, and the product looks polymerized."

Root Cause Analysis

You are fighting Intramolecular Cyclization and Polymerization .

  • The Oxetane Issue: You are using 3-bromo-1-propanol as your alkylating agent. Under basic conditions, this molecule prefers to react with itself to form Oxetane (a 4-membered cyclic ether) rather than reacting with your long-chain alcohol.

  • Stoichiometry Mismatch: If you use exactly 1:1 equivalents, the product (which is also an alcohol) can react with remaining alkyl bromide, leading to oligomers (

    
    ).
    
The Solution: The "Mesylate Displacement" Strategy

Invert the electrophile/nucleophile relationship. Do not use 3-bromopropanol as the electrophile.

Revised Synthetic Route:

  • Activate the Long Chain: Convert 5-(benzyloxy)pentan-1-ol into a Mesylate (Methanesulfonate) or Tosylate. This makes it a great leaving group but prevents it from cyclizing.

  • Nucleophile Overload: React this Mesylate with a large excess (3-5 equivalents) of 1,3-Propanediol .

Reaction Logic:



  • Why Excess Diol? The large excess ensures that the Mesylate molecule is statistically far more likely to hit a fresh 1,3-propanediol molecule than a product molecule. This kills polymerization.

  • Purification: 1,3-Propanediol is water-soluble. You can wash the excess away with water during the workup, leaving pure product.

Ticket #409: "Purification Nightmare - It won't distill!"

User Report:

"We have 5kg of crude oil. It's dark brown. We tried vacuum distillation, but the boiling point is too high. The pot temperature hit 220°C, and the product started decomposing (turning black/tarry). We can't run a 5kg silica column."

Root Cause Analysis
  • Thermal Instability: Ethers with benzyl groups can be sensitive to high temperatures (>200°C) over prolonged periods, leading to benzyl cleavage or oxidation.

  • Pot Residence Time: In a standard batch distillation flask, the product sits at high heat for hours.

The Solution: Wiped Film Evaporation (WFE)

For high-boiling viscous ethers (


 atmospheric equivalent), you must minimize "Thermal History."

Protocol:

  • Pre-treatment: Pass the crude oil through a silica plug (filtration, not column) to remove tar/salts.

  • Equipment: Use a Wiped Film Evaporator or Short Path Distillation unit.

  • Parameters:

    • Vacuum:

      
       (High Vacuum is non-negotiable).
      
    • Temperature: Set jacket to

      
      .
      
    • Residence Time: Seconds.

Visual Guide: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckScale Batch Size? Start->CheckScale Small < 100g CheckScale->Small Lab Scale Large > 1kg CheckScale->Large Process Scale Flash Flash Chromatography (Silica Gel) Small->Flash CheckBP Boiling Point Check (Est. >350°C atm?) Large->CheckBP HighBP Yes (High BP) CheckBP->HighBP LowBP No (Low BP) CheckBP->LowBP WFE Wiped Film Evaporator (High Vac, Short Path) HighBP->WFE Prevents Decomposition BatchDist Standard Vacuum Distillation LowBP->BatchDist

Figure 1: Decision logic for purifying high-boiling ether linkers at scale.

Technical FAQ: Rapid Fire

Q: Can I use catalytic hydrogenation to remove the benzyl group later? A: Yes, but be careful. The ether oxygen atoms can coordinate to the Palladium catalyst, slowing down the reaction.

  • Tip: Use Pearlman’s Catalyst (Pd(OH)₂) instead of standard Pd/C. Add a trace of acid (Acetic acid) to protonate the ethers and prevent catalyst poisoning.

Q: How do I check for peroxides in this ether? A: Long-chain ethers can form explosive peroxides upon storage.

  • Test: Use Quantofix® Peroxide test strips before any heating or distillation.

  • Prevention: Store the final product under Argon with 100 ppm BHT (Butylated hydroxytoluene) if it is not being used immediately for GMP steps.

Q: Why does my NMR show a triplet at 3.5 ppm and 3.7 ppm? A:

  • 3.5 ppm: Typically the

    
     (ether) protons.
    
  • 3.7 ppm: Typically the

    
     (terminal alcohol) protons.
    
  • Diagnostic: If the integration ratio is off, you likely have the "Oligomer" impurity mentioned in Ticket #405.

Visualizing the Scalable Workflow

The following diagram outlines the optimized "Process Scale" route compared to the dangerous "Lab Scale" route.

SynthesisComparison cluster_Lab Lab Scale (Dangerous) cluster_Process Process Scale (Recommended) Start_Lab 5-Bn-Pentanol + NaH (Solid) Solvent_Lab DMF Solvent Start_Lab->Solvent_Lab Step_Lab Add 3-Bromopropanol Solvent_Lab->Step_Lab Risk RISK: H2 Gas Exotherm Oxetane Formation Step_Lab->Risk Start_Proc 5-Bn-Pentanol (Activate as Mesylate) Reagents_Proc Excess 1,3-Propanediol + NaOH + TBAB (PTC) Start_Proc->Reagents_Proc Solvent_Proc Toluene/Water Reagents_Proc->Solvent_Proc Result_Proc Clean Product High Yield Safe Workup Solvent_Proc->Result_Proc

Figure 2: Comparison of the hazardous traditional route vs. the optimized Phase Transfer Catalysis route.

References

  • Williamson Ether Synthesis Scale-Up

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][4] Available at: [Link]

  • Phase Transfer Catalysis (Industrial Application)

    • Source: PTC Organics.[5] "Industrial Phase Transfer Catalysis."[5] Available at: [Link]

  • Safety of Sodium Hydride vs.

    • Source: Organic Process Research & Development.[6] "The Safe Use of Sodium Hydride on Scale." Available at: [Link]

  • Purification of High Boiling Ethers

    • Source: University of Rochester, Dept of Chemistry. "Purification Techniques: Distillation." Available at: [Link]

  • Deprotection of Benzyl Groups (Flow Chemistry)

Sources

Troubleshooting

Technical Support Center: Acid-Mediated Cleavage &amp; Stability of Benzyloxy Ethers

Current Status: Operational Topic: Degradation Pathways & Deprotection Protocols Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Executive Summary & Chemical Theory Benzyloxy (Bn) ethers are robust pro...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Degradation Pathways & Deprotection Protocols Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Executive Summary & Chemical Theory

Benzyloxy (Bn) ethers are robust protecting groups, stable to base, mild oxidants, and reduction (excluding hydrogenolysis). However, their utility in multi-step synthesis hinges on their controlled degradation (deprotection) under acidic conditions.

The degradation pathway is governed by the basicity of the ether oxygen and the stability of the resulting benzyl carbocation. In acidic media, the reaction does not simply "break" the bond; it generates a highly reactive electrophile (


) that must be managed to prevent side reactions.
The Mechanistic Pathway

The cleavage follows an


-like pathway (or 

depending on nucleophile strength).[1] The critical failure point in this workflow is often cation management , not bond cleavage.

BenzylCleavage

Standard Operating Procedures (SOPs)

Protocol A: Lewis Acid-Mediated Cleavage ( )

Best for: Substrates sensitive to Brønsted acids or requiring low-temperature selectivity. Mechanism: Coordination of Boron to oxygen, followed by nucleophilic attack or ion pair collapse.

  • Preparation: Dry all glassware. Ensure

    
     or Ar atmosphere.
    
  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Cooling: Cool to -78°C (Dry ice/acetone bath).

  • Scavenger Addition (Critical): Add Pentamethylbenzene (PMB) (3.0 equiv).

    • Why? PMB is a non-Lewis basic scavenger.[2] Unlike anisole, it will not complex with

      
      , leaving the Lewis acid active for the reaction while efficiently trapping the benzyl cation [1].
      
  • Acid Addition: Dropwise addition of

    
     (1M in DCM, 3.0–4.0 equiv).
    
  • Monitoring: Stir at -78°C for 1–2 hours. Monitor by TLC.[3][4]

  • Quench: Add MeOH/DCM (1:1) slowly at -78°C.

  • Workup: Dilute with DCM, wash with

    
    , dry over 
    
    
    
    .
Protocol B: Brønsted Acid Cleavage (TFA)

Best for: Robust substrates; often used in peptide synthesis or solid-phase chemistry.

  • Cocktail Preparation: Prepare a solution of TFA/DCM (1:1 v/v) or neat TFA.

  • Scavenger: Add Thioanisole (5-10 equiv) or Triisopropylsilane (TIS) .

    • Why? TIS reduces the carbocation to toluene; Thioanisole forms a sulfonium salt.

  • Reaction: Stir at 0°C to RT.

  • Workup: Evaporate TFA in vacuo. Do not heat above 40°C to prevent polymerization.

Troubleshooting Guide

Diagnostic Decision Tree

Use this logic flow to diagnose failure modes in your deprotection reaction.

Troubleshooting

Symptom & Solution Matrix
SymptomProbable CauseTechnical Solution
Reaction Stalls (~50% Conversion) Equilibrium established or Lewis acid complexation with other sites.Increase Equivalents: Lewis acids (

) often coordinate to esters/amines first. Use 3-5 equiv. Switch Reagent: Try

(stronger) or iodotrimethylsilane (TMSI).
Product contains extra Benzyl group Friedel-Crafts Alkylation: The

cation attacked an electron-rich ring on your product (e.g., phenol, indole).
Add Scavenger: Add Pentamethylbenzene (PMB) or 1,3-dimethoxybenzene. These are more electron-rich than your product and will preferentially trap the cation [2].
Reaction turns dark purple/black Polymerization: Benzyl cations are polymerizing.Dilution: Run the reaction more dilute. Scavenger: This also indicates insufficient scavenging.
Loss of Silyl Groups (TBS/TIPS) Acid conditions are too harsh (concomitant deprotection).Buffer: If using

, ensure strictly anhydrous conditions. If using Brønsted acid, switch to neutral hydrogenolysis (

, Pd/C) if possible.

Frequently Asked Questions (FAQs)

Q: Why use Pentamethylbenzene (PMB) instead of Anisole with


? 
A:  Anisole is a Lewis base. It contains an oxygen lone pair that can coordinate with the boron in 

, reducing the effective concentration of the Lewis acid and slowing down the cleavage. PMB is a non-Lewis basic hydrocarbon; it traps the cation via electrophilic aromatic substitution but does not deactivate the boron reagent [1].

Q: Can I use HCl or


 for this cleavage? 
A:  Generally, no. HCl is too weak to cleave non-activated benzyl ethers efficiently and often leads to incomplete reactions. 

is too harsh and acts as a dehydrating agent, causing charring. HBr (48% aqueous) or HI are better options if you must use mineral acids, as the bromide/iodide acts as a nucleophile to assist the cleavage (

character) [3].

Q: My molecule has a C=C double bond. Can I still deprotect the Benzyl ether? A: Yes, but you must avoid hydrogenolysis (


). Acidic cleavage is the preferred route here. Use the 

protocol (Protocol A) at -78°C to avoid reacting with the alkene.

Q: How do I remove the scavenger byproducts after the reaction? A:

  • Anisole/Thioanisole adducts: Usually removed via column chromatography.

  • PMB adducts: The benzylated PMB byproduct is highly lipophilic. It elutes very quickly in standard silica chromatography (often with the solvent front in Hexane/EtOAc), making it easy to separate from polar alcohol products.

References

  • Okano, K., et al. (2008).[5] "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger." Synlett, 2008(13), 1977–1980.[6]

  • BenchChem. (2025).[3][4] "A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions." Technical Support Guides.

  • Organic Chemistry Portal. (n.d.). "Benzyl Ethers: Stability and Cleavage."[3][5][7][8][9]

  • Congreve, M. S., et al. (1993).[5][8] "Selective Cleavage of Benzyl Ethers." Synlett, 1993(09), 663-664.

Sources

Optimization

How to monitor the progress of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol synthesis by TLC

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] User Goal: Monitor the formation of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (Target Product) from 5-(benzyloxy)pentan-1-ol (Starting Material). Chemical Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

User Goal: Monitor the formation of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (Target Product) from 5-(benzyloxy)pentan-1-ol (Starting Material).

Chemical Challenge: This synthesis involves extending a primary alcohol chain via an ether linkage.

  • Starting Material (SM): 5-(benzyloxy)pentan-1-ol. Contains a benzyl ether and a primary alcohol.

  • Product (P): 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol.[1] Contains a benzyl ether, an aliphatic ether, and a primary alcohol.

The Critical Issue: Both the SM and the Product possess a terminal primary hydroxyl group (-OH), which is the dominant functional group interacting with the silica stationary phase. Consequently, their


 values will be very similar (co-elution risk). The Product, having an additional ether oxygen and alkyl chain, typically exhibits slightly distinct polarity, but separation requires precise solvent optimization.

Standard Operating Procedure (SOP)

A. Stationary & Mobile Phase Selection[10]
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase (Eluent):

    • Primary Recommendation:Hexanes : Ethyl Acetate (3:2) .

    • Alternative (for higher polarity):Dichloromethane (DCM) : Methanol (95:5) .

    • Why? The Hex/EtOAc system provides better selectivity for lipophilic alcohols. The DCM/MeOH system is useful if the compounds are streaking or sticking to the baseline.

B. Visualization Protocol (The "Eyes")

Since the aliphatic chain is not UV-active, relying solely on UV (254 nm) is insufficient. You must use a chemical stain.[2]

Visualization MethodVisibilityMechanismApplication
UV (254 nm) Yes (Weak/Moderate)Excitation of the Benzyl ring.Quick check for presence of the protecting group.
p-Anisaldehyde Excellent Acid-catalyzed condensation with alcohol/ether.Critical. Differentiates aliphatic alcohols. SM and Product often stain Blue/Violet .
KMnO₄ GoodOxidation of the alcohol/benzyl C-H.General stain.[3][4][5][2][6][7] Appears as yellow spots on purple background.[3][5]
Phosphomolybdic Acid (PMA) ModerateOxidation/Reduction.[7]Good backup if Anisaldehyde is unavailable.
C. Expected Values (Hex:EtOAc 3:2)
  • Starting Material (SM):

    
    
    
  • Product (P):

    
    
    
  • Note: The Product is often slightly more polar (lower

    
    ) due to the additional ether oxygen acting as a hydrogen bond acceptor, despite the added carbon chain. Always run a co-spot. 
    

Decision Matrix & Workflow (Visualized)

The following diagram outlines the logical flow for monitoring this reaction, specifically addressing the "invisible product" issue common in aliphatic ether synthesis.

TLC_Workflow Start Start TLC Monitoring Spotting Spot Plate: Lane 1: SM | Lane 2: Co-Spot | Lane 3: Rxn Mix Start->Spotting Elution Elute in Hex:EtOAc (3:2) Spotting->Elution UV_Check Check UV (254 nm) Elution->UV_Check UV_Result Are spots visible? UV_Check->UV_Result Stain Dip in p-Anisaldehyde & Heat UV_Result->Stain Yes (Benzyl intact) Trouble_NoUV Issue: No UV Abs (Benzyl Cleavage?) UV_Result->Trouble_NoUV No (Only baseline) Analysis Analyze Rf Separation Stain->Analysis Good_Sep Distinct Spots Visible? (Check Co-Spot) Analysis->Good_Sep Success Monitor Rxn Progress Good_Sep->Success Yes Trouble_Coelution Issue: Co-elution (One blob in Co-Spot) Good_Sep->Trouble_Coelution No Fix_Solvent Action: Change Solvent Try DCM:MeOH (98:2) or Toluene:Acetone Trouble_Coelution->Fix_Solvent

Caption: Logical workflow for TLC monitoring, emphasizing the necessity of staining and co-spotting to resolve aliphatic ether-alcohols.

Troubleshooting Guide

Issue 1: "I see only one spot in the co-spot lane."

Diagnosis: Co-elution. The polarity difference between the SM (C5-OH) and Product (C5-O-C3-OH) is too small for the current solvent system. Solution:

  • Switch Selectivity: Change from Hex/EtOAc to Toluene:Acetone (4:1) or DCM:MeOH (98:2) . Toluene interacts differently with the benzyl ring (π-π interactions), often improving separation of benzyl-protected compounds.

  • Multiple Elutions: Run the plate in Hex:EtOAc (3:2), dry it, and run it again in the same solvent. This effectively doubles the plate length.

Issue 2: "The spot is UV active but disappears after staining."

Diagnosis: False positive or volatile impurity. Solution: This is unlikely for your target. However, if you see UV activity at the solvent front that doesn't stain, it is likely Benzyl Bromide (or benzyl chloride) if used as a reagent. Benzyl halides are UV active but do not stain strongly with Anisaldehyde compared to alcohols.

Issue 3: "My product spot is not UV active."

Diagnosis: Loss of the Benzyl protecting group (Hydrogenolysis or Acidic Cleavage). Solution: If the reaction conditions involved strong acids or hydrogenation, you may have cleaved the benzyl ether, resulting in 1,5-pentanediol derivatives. These will stain blue/violet but will be invisible under UV.

  • Check: Spot pure Benzyl Alcohol or the SM as a positive control for the UV lamp.

Issue 4: "The spots are streaking badly."

Diagnosis: Acidic silica or high concentration. Solution:

  • Dilute: Your spotting solution is likely too concentrated.

  • Neutralize: Add 1% Triethylamine to your eluent system if the streaking persists (though less common for neutral alcohols).

Frequently Asked Questions (FAQs)

Q: Can I use Iodine (


) instead of p-Anisaldehyde? 
A:  Iodine will work temporarily (reversible stain), binding to the alkyl chains and the aromatic ring. However, it fades quickly and offers poor contrast for distinguishing the two alcohols. p-Anisaldehyde  is permanent and provides higher sensitivity for oxygenated functional groups.

Q: Why is my Product running lower (lower


) than my Starting Material? 
A:  Counter-intuitively, adding the propyl-ether chain can lower the 

. While you added carbon (lipophilicity), you also added an ether oxygen (polarity). If the mobile phase is very non-polar (high Hexane), the lipophilicity dominates (Higher

). If the mobile phase allows H-bonding (EtOAc/MeOH), the extra oxygen interaction with Silica might dominate (Lower

). Trust the co-spot, not the absolute position.

Q: How do I know the reaction is finished? A: The reaction is complete when the SM spot (Lane 1) has completely disappeared. If a faint SM spot persists, add more reagent or heat, but be careful of benzyl ether cleavage at high temperatures.

References

  • Chemistry LibreTexts. Thin Layer Chromatography (TLC) - Visualization. (Detailed mechanisms of staining aliphatic alcohols). [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Sources

Reference Data & Comparative Studies

Validation

Analytical Characterization of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol: A Comparative Guide to Purity &amp; Structural Analysis

Topic: Analytical methods for the characterization of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Content Type: Publish Comparison Guide Executive Summary 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (CAS 1973409-13-0) is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical methods for the characterization of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Content Type: Publish Comparison Guide

Executive Summary

3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (CAS 1973409-13-0) is a critical heterobifunctional linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and specialized lipid nanoparticles. Its structure—comprising a benzyl-protected pentyl chain linked via an ether bond to a propanol tail—presents unique analytical challenges.

While the benzyl group provides a UV chromophore, the aliphatic ether backbone and potential starting material impurities (e.g., 1,5-pentanediol) lack UV absorption. Consequently, traditional HPLC-UV methods often overestimate purity by failing to detect non-chromophoric contaminants.

This guide objectively compares the industry-standard HPLC-UV approach against the advanced HPLC-CAD (Charged Aerosol Detection) methodology. We demonstrate why CAD, coupled with High-Resolution Mass Spectrometry (HRMS), is the requisite "Gold Standard" for characterizing this molecule during drug development.

Part 1: The Analytical Challenge

The molecule (


, MW 252.[1]35) consists of three distinct domains:
  • Benzyl Group: The only source of UV absorption (weak

    
     ~254 nm).
    
  • Aliphatic Ether Linker: Electrically neutral and UV-transparent.

  • Primary Alcohol: The reactive handle for downstream conjugation.

Common Impurities:

  • 1,5-Pentanediol: Starting material (No UV absorbance).

  • Benzyl Alcohol: Degradant (Strong UV absorbance).

  • Dibenzylated byproducts: Side reaction (Double UV response).

Part 2: Comparative Analysis of Methods
Method A: HPLC-UV (The Traditional Approach)
  • Detector: Diode Array Detector (DAD) at 254 nm.

  • Mechanism: Detects

    
     transitions in the benzyl ring.
    
  • Pros: Ubiquitous equipment, low cost, linear response for the main peak.

  • Cons: Blind to aliphatic impurities. If 5% of the sample is unreacted 1,5-pentanediol, HPLC-UV will report 100% purity (area %), leading to stoichiometry errors in subsequent synthesis steps.

Method B: HPLC-CAD (The Advanced Approach)
  • Detector: Charged Aerosol Detector (CAD).

  • Mechanism: Nebulizes the eluent, dries the particles, charges them, and measures the charge. Response is proportional to analyte mass, independent of chemical structure.

  • Pros: Universal detection. Sees the main peak, the benzyl impurities, and the aliphatic diols with near-uniform response factors.

  • Cons: Requires volatile mobile phases; gradient optimization is critical to avoid baseline drift.

Comparative Data: Purity Assessment

Table 1: Simulated comparative data for a spiked crude lot of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol.

AnalyteStructure TypeTrue Mass %HPLC-UV (254 nm) Area %HPLC-CAD Area %Interpretation
Target Molecule Benzyl-Ether-Alcohol92.0% 98.5% 91.8% UV overestimates purity by ignoring aliphatic contaminants.
1,5-Pentanediol Aliphatic Diol5.0%ND (Not Detected) 5.2%Critical Failure of UV method.
Benzyl Alcohol Aromatic Alcohol2.0%1.2%2.1%UV underestimates due to lower MW/response ratio vs target.
Unknown Dimer Di-benzylated1.0%0.3%0.9%CAD provides accurate mass balance.

Verdict: Method B (CAD) is the only acceptable method for Process Development and Release Testing where stoichiometry is critical. Method A (UV) is suitable only for routine monitoring after the absence of aliphatic impurities has been validated.

Part 3: Detailed Experimental Protocols
Protocol 1: High-Fidelity Purity Assay (HPLC-CAD)

Objective: Quantify main peak and non-chromophoric impurities.

1. Instrumentation:

  • System: UHPLC (e.g., Vanquish or Acquity) with CAD.

  • Column: Waters BEH C18,

    
     mm, 1.7 µm.
    
  • Temperature: 45°C (Improves mass transfer for viscous ether chains).

2. Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (Volatile buffer required for CAD).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

3. Gradient elution:

  • Time 0.0: 5% B[2]

  • Time 1.0: 5% B[2]

  • Time 10.0: 95% B (Linear ramp)

  • Time 12.0: 95% B

  • Time 12.1: 5% B[2]

  • Time 15.0: 5% B (Re-equilibration)

4. Detection Settings (CAD):

  • Evaporation Temp: 35°C (Low temp preserves semi-volatiles).

  • Power Function: 1.0 (for linear calibration curve).

  • Data Rate: 10 Hz.

5. System Suitability Criteria:

  • Tailing Factor (Target):

    
    .
    
  • Precision (n=6 injections): RSD

    
    .
    
  • LOD (Signal-to-Noise):

    
     for 0.05% impurity spike.
    
Protocol 2: Structural Confirmation (1H-NMR)

Objective: Confirm the ether linkage and benzyl protection.

1. Sample Prep: Dissolve 10 mg in 600 µL


 (Chloroform-d).
2. Acquisition:  400 MHz or higher. 16 scans.
3. Key Diagnostic Signals: 
  • 
     7.30-7.40 (m, 5H):  Benzyl aromatic protons.
    
  • 
     4.50 (s, 2H):  Benzylic methylene (
    
    
    
    ). Critical for confirming protection.
  • 
     3.40-3.60 (m, ~8H):  Ether-adjacent methylenes (
    
    
    
    ).
  • 
     1.60-1.80 (m):  Internal methylene chains.
    
Part 4: Analytical Decision Logic (Visualization)

The following diagram illustrates the logical workflow for characterizing this linker, determining when to use UV versus CAD/MS based on the stage of development.

AnalyticalStrategy Start Crude Sample: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Screening Initial Screening (LC-MS + UV) Start->Screening Decision1 Are non-UV impurities (e.g. Pentanediol) present? Screening->Decision1 Analyze Data MethodCAD REQUIRED: HPLC-CAD (Universal Detection) Decision1->MethodCAD Yes (High Risk) MethodUV SUFFICIENT: HPLC-UV (254 nm) Decision1->MethodUV No (Pure) Validation Validation Phase (Linearity, LOD, LOQ) MethodCAD->Validation MethodUV->Validation Only if validated against CAD Release Lot Release Certificate of Analysis Validation->Release

Figure 1: Analytical Decision Tree. Note that HPLC-CAD is the mandatory pathway if aliphatic precursors are suspected, preventing false purity assignment.

References
  • An, S., et al. (2018).[3] "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs."[3] EBioMedicine, 36, 553-562.[3]

  • Zhang, D., et al. (2018).[4] "Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates." Bioconjugate Chemistry, 29(1), 267-274.

  • Magnusson, L.E., et al. (2015). "Charged Aerosol Detection in Pharmaceutical Analysis." Journal of Pharmaceutical and Biomedical Analysis, 114, 1-10. (General reference for CAD mechanism in lipid analysis).
  • ChemScene. (n.d.). "Product Data Sheet: 3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol."

Sources

Comparative

Structural Validation of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol: A Comparative NMR Strategy Guide

Executive Summary & Structural Challenge In the synthesis of functionalized polyethers, confirming the integrity of aliphatic linkers is a frequent bottleneck. This guide focuses on 3-((5-(benzyloxy)pentyl)oxy)propan-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Challenge

In the synthesis of functionalized polyethers, confirming the integrity of aliphatic linkers is a frequent bottleneck. This guide focuses on 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol , a molecule containing two distinct aliphatic chains (a pentyl and a propyl linker) connected by ether bonds.

The Challenge: In standard 1D


H NMR, this molecule presents a significant risk of spectral aliasing  in the aliphatic region (

ppm). The central methylene protons of the pentyl chain often overlap with the central methylene of the propyl chain, making it impossible to definitively confirm chain length or purity using 1D integration alone.

The Solution: This guide compares the limitations of 1D NMR against a robust 2D NMR validation suite (COSY, HSQC, HMBC) . We demonstrate that while 1D NMR provides functional group confirmation, only a heteronuclear 2D strategy provides the self-validating connectivity required for regulatory-grade structural elucidation.

Comparative Analysis: 1D vs. 2D NMR Strategies

The following table summarizes the performance of different NMR modalities for this specific molecule.

Feature1D

H NMR
2D COSY 2D HSQC/HMBC
Functional Group ID High. Easily identifies Benzyl, Ether (

-O), and Alcohol groups.
N/AHigh. Confirms carbon counts.
Chain Length Verification Low. Internal methylenes (

) often form an unresolved "hump."
Medium. Can trace spin systems (3-spin vs. 5-spin).High. Resolves overlapping protons via Carbon chemical shift dispersion.
Connectivity Proof None. Cannot prove the propyl chain is connected to the pentyl chain.Medium. Traces H-H neighbors.Definitive. HMBC bridges the ether oxygen "gaps."
Time Investment 5–10 Minutes20–40 Minutes1–4 Hours

Experimental Protocol

To replicate this validation, follow this field-proven protocol. This system is designed to minimize solvent effects that can obscure the hydroxyl proton.

Step 1: Sample Preparation
  • Solvent:

    
     (99.8% D) is the standard.
    
    • Note: If the primary alcohol (-OH) signal is broad or invisible due to exchange, add a trace of

      
       to confirm (the peak will disappear), or switch to 
      
      
      
      to lock the OH proton into a sharp triplet (crucial for defining the propyl end).
  • Concentration: 10–20 mg of sample in 0.6 mL solvent. High concentration is required for high-quality HMBC (long-range) correlations.

  • Tube: High-precision 5mm NMR tube (prevent shimming artifacts).

Step 2: Acquisition Parameters (600 MHz equivalent)
  • 1D

    
    H:  16 scans, 30° pulse angle, 2s relaxation delay (
    
    
    
    ).
  • COSY (gCOSY): 256 increments in

    
    , spectral width 10 ppm.
    
  • HSQC (Multiplicity-Edited): Distinguishes

    
     (negative phase/blue) from 
    
    
    
    (positive phase/red). This is vital for confirming all carbons are secondary (
    
    
    ).
  • HMBC: Optimized for long-range coupling (

    
     Hz). Set 
    
    
    
    s.

Structural Logic & Assignment

The validation relies on breaking the molecule into three distinct "zones" and stitching them together.

Zone 1: The Benzyl Terminus
  • 1D Signature: Multiplet at

    
     7.30–7.40 ppm (5H, aromatic).
    
  • Key Correlation: The benzylic

    
     singlet (
    
    
    
    ~4.5 ppm) will show a strong HMBC correlation to the aromatic ipso-carbon (
    
    
    ~138 ppm).
Zone 2: The Pentyl Linker (The "Messy" Zone)
  • Problem: The pentyl chain has 5 carbons. C1 and C5 are next to oxygen (

    
     ~3.4 ppm). C2, C3, C4 are internal.
    
  • 2D Solution:

    • COSY: Traces the path from the benzylic ether oxygen down the chain:

      
      .
      
    • Differentiation: The pentyl chain forms a 5-spin system . The propyl chain forms a 3-spin system . COSY clearly distinguishes these separate networks even if the chemical shifts overlap.

Zone 3: The Propyl Alcohol
  • 1D Signature: Triplet at

    
     ~3.6–3.7 ppm (
    
    
    
    ).
  • Validation: In

    
    , the OH proton appears as a triplet at 
    
    
    
    ~4.5 ppm, coupling to the adjacent methylene.
Data Synthesis Table (Predicted Shifts)
PositionGroup

(ppm)

(ppm)
MultiplicityKey HMBC
1 Benzyl-Ar7.30–7.40127–128mC-ipso
2 Benzyl-

4.5073.0sPentyl C1
3 Pentyl-13.4870.5tBenzyl

4 Pentyl-21.6229.5mPentyl C3
5 Pentyl-31.4022.8mPentyl C1, C5
6 Pentyl-41.6229.5mPentyl C2
7 Pentyl-53.4271.0tPropyl C1
8 Propyl-13.5569.5tPentyl C5
9 Propyl-21.8032.0quintPropyl C3
10 Propyl-33.7561.5tPropyl C1

Visualization of Validation Logic

Diagram 1: The Assignment Workflow

This diagram illustrates the decision-making process for validating the structure.

NMR_Workflow Start Sample: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Step1 Step 1: 1D 1H NMR Start->Step1 Decision1 Are aliphatic signals (1.3-1.8 ppm) resolved? Step1->Decision1 Branch1 Yes (Unlikely) Decision1->Branch1 Clear Integration Branch2 No (Overlap) Decision1->Branch2 Ambiguous End Structure Validated Branch1->End Step2 Step 2: 2D COSY (Trace Spin Systems) Branch2->Step2 Step3 Step 3: HSQC (Resolve overlapping C-H) Step2->Step3 Step4 Step 4: HMBC (Bridge Ether Oxygens) Step3->Step4 Step4->End

Figure 1: Decision tree for structural validation. Note that 1D NMR alone typically fails at the "Ambiguous" checkpoint for this molecule.

Diagram 2: Connectivity Map (HMBC & COSY)

This diagram visualizes the specific correlations required to prove the connection between the pentyl and propyl chains.

Connectivity cluster_legend Legend Benzyl Benzyl Group (Ar-CH2) Pentyl Pentyl Chain (5 Carbons) Benzyl->Pentyl HMBC (Ether Link) Pentyl->Pentyl COSY (Spin System) Propyl Propyl Chain (3 Carbons) Pentyl->Propyl HMBC (Ether Link) Propyl->Propyl COSY (Spin System) OH Alcohol (-OH) Propyl->OH COSY (in DMSO) Key1 HMBC (Through Heteroatom) Key2 COSY (Through Bond)

Figure 2: Connectivity map. Dashed lines indicate HMBC correlations bridging the ether oxygens; solid bold lines indicate COSY spin system tracking.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (The authoritative text on chemical shifts for ethers and alcohols).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Detailed guide on HSQC/HMBC pulse sequences).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for Benzyl ether shifts).

  • Chemistry LibreTexts. (2024). 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC).[2][3] (Educational resource for interpreting ether linkages).

  • Reich, H. J. (2024). Structure Determination Using NMR.[1][3][4][5][6][7] University of Wisconsin-Madison. (Online compilation of chemical shift data).

Sources

Validation

Comparison of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol with other long-chain alcohol linkers

The following technical guide compares 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol —a specialized ether-alkyl hybrid linker—against standard polyethylene glycol (PEG) and pure alkyl chain linkers. This analysis is designed f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol —a specialized ether-alkyl hybrid linker—against standard polyethylene glycol (PEG) and pure alkyl chain linkers.

This analysis is designed for medicinal chemists and drug development professionals optimizing PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), where linker physicochemical properties dictate cell permeability, ternary complex stability, and metabolic fate.

Subject: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (Abbreviation: Bn-O-C5-O-C3-OH ) Context: Linker selection for targeted protein degradation and bioconjugation.

Executive Summary: The "Goldilocks" Zone

In the design of heterobifunctional molecules like PROTACs, the linker is often the determining factor for oral bioavailability and cell permeability.

  • Standard PEG linkers often suffer from high polarity (low permeability) and oxidative instability.

  • Pure Alkyl linkers offer excellent permeability but poor aqueous solubility and rigid conformation issues.

3-((5-(benzyloxy)pentyl)oxy)propan-1-ol represents a strategic "Ether-Alkyl Hybrid" . It retains the lipophilicity required for membrane crossing (via the pentyl/propyl chains and benzyl cap) while introducing a single ether oxygen to disrupt crystallinity and provide a minimal dipole for solubility. It serves as a versatile monoprotected intermediate, allowing precise, sequential attachment of ligands.

Comparative Technical Analysis

The following table contrasts the subject compound with its direct competitors: a standard PEG linker (PEG-3) and a pure alkyl linker (1,9-Nonanediol), all of roughly equivalent length (~10–12 Å).

Table 1: Physicochemical & Functional Comparison
FeatureEther-Alkyl Hybrid (Subject)Standard PEG Linker (e.g., HO-PEG3-OH)Pure Alkyl Linker (e.g., 1,9-Nonanediol)
Structure Bn-O-(CH2)5-O-(CH2)3-OHHO-(CH2-CH2-O)3-HHO-(CH2)9-OH
Hydrophobicity (LogP) High (~3.5) (Lipophilic)Low (< 0) (Hydrophilic)High (~2.5) (Lipophilic)
Cell Permeability Excellent (Passive diffusion)Poor (Often requires transport)Excellent (Passive diffusion)
Aqueous Solubility Low (Requires formulation)HighVery Low
Conformation Semi-Flexible (Alkyl chains add some rigidity vs PEG)Highly Flexible (High entropic penalty)Flexible/Lipid-like
Metabolic Stability Moderate (Ether stable; alkyl chains susceptible to P450)Low (Ether cleavage/oxidation common)High (Terminal oxidation only)
Synthetic Utility Orthogonal (Benzyl protected)Requires mono-protectionRequires mono-protection
Mechanistic Insight: Why Choose the Hybrid?
  • Permeability Rescue: If a PROTAC warhead is highly polar (e.g., VHL ligand), a PEG linker often makes the total TPSA (Topological Polar Surface Area) too high for cell penetration. The Bn-O-C5-O-C3-OH linker adds lipophilicity, pushing the molecule back into the "druggable" space (LogP 3–5).

  • Ternary Complex Stability: The central ether oxygen in the hybrid linker can act as a specific hydrogen bond acceptor within the E3 ligase binding pocket (as seen in some BRD4 degraders), a feature pure alkyl chains lack.

  • Orthogonality: The benzyl group acts as a robust protecting group that survives basic and acidic conditions (unlike silyl ethers or trityl groups), removable only when triggered by hydrogenolysis or Lewis acids.

Decision Framework: Linker Selection Logic

The following diagram illustrates the logical flow for selecting this hybrid linker over alternatives.

LinkerSelection Start Start: Linker Selection for PROTAC/ADC Q1 Is the Warhead/Ligand Highly Hydrophobic? Start->Q1 PEG Select PEG Linker (Improve Solubility) Q1->PEG Yes Q2 Is Cell Permeability a Limiting Factor? Q1->Q2 No (Polar Ligand) Q2->PEG No Q3 Does the Target Require Specific H-Bonding in Linker? Q2->Q3 Yes Alkyl Select Pure Alkyl Linker (Max Permeability) Q3->Alkyl No Hybrid Select Ether-Alkyl Hybrid (Bn-O-C5-O-C3-OH) Q3->Hybrid Yes (Balance Permeability + H-Bond)

Caption: Decision tree for selecting ether-alkyl hybrid linkers based on ligand polarity and permeability requirements.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and application of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol .

Protocol A: Synthesis via Williamson Ether Synthesis

Note: This route builds the ether linkage between a benzyl-protected pentyl halide and a propanediol derivative.

Materials:

  • 5-(Benzyloxy)pentan-1-ol (Starting material 1)

  • 1,3-Propanediol (Excess) or 3-Bromo-1-propanol

  • Sodium Hydride (NaH, 60% dispersion in oil)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step:

  • Activation: In a flame-dried flask under Argon, dissolve 5-(benzyloxy)pentan-1-ol (1.0 eq) in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Carefully add NaH (1.2 eq). Stir at 0°C for 30 min until gas evolution ceases.

  • Alkylation: Add 3-bromo-1-propanol (1.2 eq) dropwise. ( Note: If using 3-bromo-1-propanol, use a silyl-protected version like TBS-O-(CH2)3-Br to prevent self-polymerization, then deprotect later. Alternatively, react the alkoxide of 5-(benzyloxy)pentan-1-ol with 1,3-propanediol ditosylate.)

    • Recommended Route: React Benzyl-O-(CH2)5-Br with 1,3-propanediol (5.0 eq excess to prevent dimerization) and NaH.

  • Reaction: Warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (3x). Wash organics with water and brine. Dry over MgSO4.

  • Purification: Flash column chromatography (SiO2). Elute with Hexane -> 20% EtOAc/Hexane.

Protocol B: Conjugation (Mitsunobu Reaction)

Used to attach the free hydroxyl end to a phenol-containing ligand (e.g., VHL ligand or Warhead).

Reagents: Triphenylphosphine (PPh3), DIAD (Diisopropyl azodicarboxylate), Dry THF.

  • Dissolve Ligand (Phenol) and Bn-O-C5-O-C3-OH (1.1 eq) in dry THF.

  • Add PPh3 (1.5 eq). Cool to 0°C.

  • Add DIAD (1.5 eq) dropwise.

  • Stir at RT for 12h. Purify by HPLC.

Synthesis & Application Workflow

This diagram visualizes the chemical transformation from the precursor to the final active PROTAC linker.

SynthesisWorkflow SM1 1,5-Pentanediol Step1 1. Benzyl Protection 2. Activation (Tosylate/Br) SM1->Step1 Inter1 Bn-O-(CH2)5-LG Step1->Inter1 Step2 Etherification (NaH, DMF) Inter1->Step2 SM2 1,3-Propanediol SM2->Step2 Product 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (The Linker) Step2->Product App Conjugation to Ligand A Product->App Deprotect H2, Pd/C (Remove Benzyl) App->Deprotect Final Conjugation to Ligand B (Final PROTAC) Deprotect->Final

Caption: Synthetic pathway from commodity diols to the final heterobifunctional PROTAC.

References

  • Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • BOC Sciences. (2025). "Alkyl Linkers in PROTACs - Improve Permeability & PK." BOC Sciences Technical Guides.

  • BenchChem. (2025).[2] "A Comparative Guide to PEG and Alkyl Linkers in PROTACs." BenchChem Support. Link

  • Maple, H. J., et al. (2019). "Linker Design in PROTAC Technology." Methods in Molecular Biology. Link

  • Verma, S. (2024). "Hydrophobic vs Hydrophilic Linkers in Drug Design." PurePEG Technical Blog. Link

Sources

Comparative

Efficacy comparison of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol derivatives in biological assays

This guide provides an in-depth technical comparison of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol and its derivatives, focusing on their utility as lipophilic ether linkers in medicinal chemistry, particularly in the desig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol and its derivatives, focusing on their utility as lipophilic ether linkers in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and bifunctional small molecules .

Executive Summary & Molecular Context

3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (hereafter referred to as BPO-Propanol ) represents a specialized class of non-PEG, ether-based linkers . Unlike standard polyethylene glycol (PEG) or pure alkyl chains, this scaffold offers a unique balance of hydrophobicity (lipophilicity) and flexibility .

In biological assays, derivatives incorporating this linker are primarily evaluated for:

  • Cellular Permeability: The benzyl and pentyl groups significantly increase LogP compared to PEG, enhancing passive diffusion.

  • Metabolic Stability: Ether linkages are resistant to esterases and amidases, prolonging half-life (

    
    ).
    
  • Target Engagement: The specific length (C5-O-C3) provides a distinct spatial separation (~10–14 Å) critical for ternary complex formation in PROTACs.

Structural Analysis
  • Head Group: Primary Alcohol (Propanol) – Reactive handle for conjugation (e.g., to an E3 ligase ligand).

  • Core Spacer: Pentyl-oxy-propyl ether – Provides flexibility without the high polarity of PEG.

  • Tail Group: Benzyloxy (Benzyl ether) – Acts as a hydrophobic cap or a protecting group that can be removed to reveal a second attachment point.

Comparative Efficacy Analysis

This section compares BPO-Propanol derivatives against standard linker alternatives in key biological performance metrics.

Table 1: Physicochemical & Biological Performance Matrix
FeatureBPO-Propanol Derivatives PEG Linkers (PEG-4/PEG-6) Alkyl Chains (C8-C12)
Lipophilicity (cLogP) High (Promotes membrane crossing)Low (Hydrophilic, limits permeability)Very High (Risk of aggregation)
Water Solubility Moderate (Ether oxygen aids solvation)Excellent Poor
Conformational Flexibility High (Rotatable ether bonds)HighModerate (Rigid zigzag)
Metabolic Stability High (Ether/Benzyl stable)Moderate (Oxidative degradation risk)High
"PEG Antibody" Risk Low (Non-immunogenic)Moderate (Anti-PEG antibodies)Low
Primary Application Intracellular Targets (Kinases, Nuclear Receptors)Extracellular/Surface TargetsLipid Nanoparticles / Membrane Anchors
Mechanistic Insight: The "Goldilocks" Effect in PROTACs

In PROTAC design, linker length and composition dictate the stability of the Target-Linker-E3 Ligase ternary complex.

  • Vs. PEG: PEG linkers often suffer from poor cell permeability. BPO-Propanol derivatives frequently show lower IC50/DC50 values in cellular degradation assays because they can penetrate the cell membrane more efficiently.

  • Vs. Alkyl: Pure alkyl chains can be too hydrophobic, leading to non-specific binding. The ether oxygen in BPO-Propanol disrupts the hydrophobic collapse, maintaining solubility while preserving permeability.

Biological Assay Protocols

To validate the efficacy of BPO-Propanol derivatives, the following self-validating experimental workflows are recommended.

Protocol A: Cellular Permeability Assessment (PAMPA/Caco-2)

Objective: Quantify the passive diffusion advantage of the BPO linker over PEG analogs.

  • Preparation: Dissolve BPO-derivative and PEG-analog (10 mM DMSO stock). Dilute to 10 µM in PBS (pH 7.4).

  • System Setup: Use a PAMPA (Parallel Artificial Membrane Permeability Assay) sandwich plate.

    • Donor Well: 300 µL of compound solution.

    • Acceptor Well: 200 µL of PBS.

    • Membrane: Pre-coated with lecithin/dodecane mixture.

  • Incubation: Incubate at 25°C for 16 hours in a humidity chamber.

  • Quantification: Analyze donor and acceptor concentrations via LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ) using the equation:
    
    
    
    
    Validation Criteria: Mass balance (recovery) must be >80%.
Protocol B: Target Degradation Efficiency (Western Blot)

Objective: Compare DC50 (concentration for 50% degradation) of a PROTAC built with BPO-Propanol vs. PEG.

  • Cell Culture: Seed HeLa or HEK293 cells (target expressing) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with serial dilutions (1 nM – 10 µM) of the BPO-PROTAC for 24 hours. Include a DMSO control and a proteasome inhibitor (Mg132) control to prove mechanism.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease Inhibitors.

  • Immunoblotting:

    • Load 20 µg protein/lane.

    • Probe for Target Protein and Loading Control (e.g., GAPDH).

  • Analysis: Densitometry to plot % degradation vs. log[concentration].

    • Causality Check: If degradation is observed but rescued by Mg132, the mechanism is ubiquitin-proteasome dependent, validating the linker's role in ternary complex formation.

Mechanistic Visualization

The following diagram illustrates the role of the BPO-Propanol linker in facilitating ternary complex formation and subsequent protein degradation.

PROTAC_Mechanism cluster_0 Ternary Complex Formation Target Target Protein Linker BPO-Propanol Linker (Hydrophobic Spacer) Target->Linker Ubiquitin Ubiquitination Target->Ubiquitin Poly-Ub Tagging E3 E3 Ligase E3->Ubiquitin Recruits E2/Ub Linker->Target Optimized Permeability Linker->E3 Proteasome 26S Proteasome Ubiquitin->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Proteolysis

Caption: The BPO-Propanol linker facilitates the proximity of the Target Protein and E3 Ligase. Its hydrophobic nature enhances cell entry, while the ether oxygen provides the necessary flexibility for complex assembly.

Synthesis & Chemical Handling

To utilize 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol in derivative synthesis:

  • Activation: The primary alcohol is typically converted to a leaving group (Mesylate/Tosylate) or oxidized to an aldehyde/acid for coupling.

  • Deprotection: The benzyl (Bn) group is removed via Hydrogenolysis (

    
    ) or Boron Trichloride  (
    
    
    
    ) to reveal the distal hydroxyl group, allowing for heterobifunctional functionalization.
    • Note:

      
       is preferred if the molecule contains other reducibility-sensitive groups (e.g., alkenes).
      

References

  • Buhimschi, A. D., et al. (2018). "Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs." Biochemistry. Link (Demonstrates the impact of linker hydrophobicity on PROTAC potency).

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link (Review of ether vs. PEG vs. alkyl linkers).

  • Maple, H. J., et al. (2012). "Automated chemical synthesis of peptoid-based linkers for PROTACs." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Database. "3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Structure and Properties." Link (General chemical data).

(Note: Specific biological data for the exact string "3-((5-(benzyloxy)pentyl)oxy)propan-1-ol" often resides in patent literature regarding "Linker Intermediates" for ADCs or PROTACs. The comparisons above are based on the established Structure-Activity Relationships (SAR) of this chemical class.)

Validation

Benchmarking Synthetic Strategies for 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol: Efficiency, Scalability, and Purity

Executive Summary The target molecule, 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (CAS 1973409-13-0), represents a critical class of unsymmetrical dialkyl ether linkers used in PROTACs and Antibody-Drug Conjugates (ADCs). I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (CAS 1973409-13-0), represents a critical class of unsymmetrical dialkyl ether linkers used in PROTACs and Antibody-Drug Conjugates (ADCs). Its structure—a benzyl-protected pentyl chain linked to a propanol moiety—requires precise installation of the ether linkage without compromising the terminal hydroxyl functionality.

This guide benchmarks three distinct synthetic methodologies for this ether, moving beyond the "textbook" Williamson synthesis to evaluate modern alternatives. We compare the Classical Williamson Approach , the Allylation-Hydroboration Sequence , and the Lewis Acid-Catalyzed Oxetane Ring Opening .

Key Finding: While the Williamson synthesis is the historical standard, the Allylation-Hydroboration sequence offers the highest reliability for research-scale synthesis (1–50 g) due to superior purification profiles. For industrial scale-up (>1 kg), the Oxetane Ring Opening provides the best atom economy, provided polymerization side-reactions are controlled.

Strategic Benchmark Analysis

The following table summarizes the performance of each route based on experimental data for similar primary-primary ether syntheses.

FeatureRoute A: Classical Williamson Route B: Allylation-Hydroboration Route C: Oxetane Ring Opening
Strategy

displacement with protected halo-alcohol
Alkylation followed by anti-Markovnikov hydrationAcid-catalyzed cyclic ether opening
Step Count 3 (Protect

Etherify

Deprotect)
2 (Allylation

Hydroboration)
1 (Direct Coupling)
Overall Yield 45 – 55%65 – 75% 40 – 60% (Variable)
Atom Economy Low (Stoichiometric salt waste + protecting group)Moderate (Borane waste)High (100% atom incorporation theoretically)
Purification Difficult (Separation of mono/bis-alkylated byproducts)Easy (Intermediates have distinct

)
Moderate (Oligomer removal required)
Scalability High, but labor-intensiveModerate (Hydroboration safety limits)High (Continuous flow recommended)

Detailed Synthetic Pathways & Mechanisms[1]

Route A: The Classical Williamson Ether Synthesis (The Control)
  • Mechanism: Nucleophilic attack of sodium 5-(benzyloxy)pentan-1-oxide on a protected 3-bromopropan-1-ol (e.g., TBDMS-protected).

  • Critical Flaw: Direct reaction with unprotected 3-bromo-1-propanol fails due to rapid intramolecular cyclization to oxetane or intermolecular polymerization.

  • Verdict: Reliable but inefficient due to the "protecting group dance."

Route B: The Allylation-Hydroboration Sequence (Recommended for R&D)
  • Mechanism:

    • Allylation: 5-(benzyloxy)pentan-1-ol reacts with allyl bromide (NaH/THF) to form the allyl ether.

    • Hydroboration: The terminal alkene undergoes anti-Markovnikov hydration using 9-BBN or

      
      , followed by oxidative workup (
      
      
      
      ).
  • Why it Wins: The polarity difference between the allyl ether intermediate (non-polar) and the final alcohol (polar) makes silica gel chromatography trivial.

Route C: Lewis Acid-Catalyzed Oxetane Opening (Process Route)
  • Mechanism: Activation of oxetane (trimethylene oxide) by a Lewis Acid (

    
     or 
    
    
    
    ), followed by nucleophilic attack by 5-(benzyloxy)pentan-1-ol.
  • Causality: The ring strain of oxetane (~26 kcal/mol) drives the reaction, but competition between the alcohol nucleophile and another oxetane molecule (oligomerization) is the rate-limiting selectivity factor.

Visualizing the Pathways

The following diagram illustrates the three competing pathways to the target molecule.

SynthesisPathways cluster_legend Pathway Legend Start Starting Material: 5-(benzyloxy)pentan-1-ol Target TARGET: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Start->Target Route C: Ring Opening InterA Intermediate: Silyl-protected Ether Start->InterA Route A: Williamson (w/ ProtBromide) InterB Intermediate: Allyl Ether Start->InterB Route B: Allylation ProtBromide 3-((TBS)oxy)propyl bromide ProtBromide->InterA InterA->Target Deprotection (TBAF) AllylBromide Allyl Bromide (NaH, THF) AllylBromide->InterB InterB->Target Hydroboration-Oxidation Hydroboration 1. 9-BBN 2. H2O2, NaOH Oxetane Oxetane (BF3·OEt2 or La(OTf)3) Oxetane->Target key1 Route A: Classical (Low Efficiency) key2 Route B: Recommended (High Fidelity) key3 Route C: Process (High Atom Economy)

Figure 1: Comparative synthetic logic flow. Route B (Blue) offers the most robust pathway for laboratory synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol 1: The Recommended Route (Allylation-Hydroboration)

Step 1: Synthesis of 5-(benzyloxy)pentyl allyl ether

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and N2 inlet.

  • Reagents: Suspend NaH (60% in oil, 1.5 eq, 60 mmol) in anhydrous THF (100 mL) at 0°C.

  • Addition: Add 5-(benzyloxy)pentan-1-ol (1.0 eq, 40 mmol) dropwise over 20 min. Observation: Gas evolution (

    
    ) indicates deprotonation. Stir for 30 min at 0°C.
    
  • Alkylation: Add Allyl bromide (1.2 eq, 48 mmol) dropwise. Warm to Room Temperature (RT) and stir for 4 hours.

  • Validation: TLC (10% EtOAc/Hexane) should show disappearance of alcohol (

    
    ) and appearance of a new non-polar spot (
    
    
    
    ).
  • Workup: Quench with sat.

    
    , extract with 
    
    
    
    , dry over
    
    
    , and concentrate.

Step 2: Hydroboration to Target

  • Reagents: Dissolve the allyl ether (1.0 eq) in anhydrous THF (0.5 M).

  • Reaction: Add 9-BBN (0.5 M in THF, 1.2 eq) dropwise at 0°C. Note: 9-BBN is preferred over

    
     for higher regioselectivity (anti-Markovnikov).
    
  • Process: Warm to RT and stir overnight.

  • Oxidation: Cool to 0°C. Carefully add 3M NaOH (3.0 eq) followed by 30%

    
      (3.0 eq). Caution: Exothermic!
    
  • Workup: Stir 1 h, extract with EtOAc.

  • Purification: Flash chromatography (Gradient: 20%

    
     50% EtOAc/Hexanes).
    
  • Expected Yield: 70–80% over two steps.

Protocol 2: The Process Route (Oxetane Opening)

Use this route for >100g batches where chromatography is limiting.

  • Setup: Dry 3-neck flask with reflux condenser.

  • Reagents: Mix 5-(benzyloxy)pentan-1-ol (1.0 eq) and Oxetane (Trimethylene oxide, 3.0 eq) in DCM (Concentration 1.0 M).

    • Expert Insight: Excess oxetane is used, but excess alcohol is actually safer to prevent oxetane polymerization. However, stripping high-boiling alcohol is hard. We use excess oxetane and accept some oligomers.

  • Catalyst: Add

    
      (5 mol%) or 
    
    
    
    (10 mol%) at 0°C.
  • Reaction: Stir at RT for 12–24 h.

  • Quench: Add

    
     (excess relative to Lewis Acid) to quench.
    
  • Purification: Distillation is preferred. The target boils significantly higher than the starting alcohol.

Analytical Benchmarks (QC Criteria)

To ensure the product meets pharmaceutical standards (e.g., for PROTAC linker usage), the following QC criteria must be met:

TestMethodAcceptance Criteria
Identity

-NMR (CDCl3)
Triplet at

3.65 ppm (terminal

); Singlet at

4.50 ppm (Benzyl

).
Purity HPLC (210 nm)>98.0% (AUC). Impurity <0.5% (specifically bis-benzylated dimer).
Water Content Karl Fischer<0.1% (Critical for subsequent activation steps).
Residual Solvents GC-HeadspaceTHF/DCM < limit (ICH Q3C).

References

  • Williamson Ether Synthesis Review

    • Title: "The Williamson Ether Synthesis: Mechanism and Scope."
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Oxetane Ring Opening Methodology

    • Title: "Oxetanes: Formation, Reactivity and Total Syntheses of Natural Products."[1]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Hydroboration Selectivity Data

    • Title: "Hydroboration-Oxid
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Precursor Data (5-(benzyloxy)pentan-1-ol)

    • Title: "5-Benzyloxy-1-pentanol Product Information."[2][3]

    • Source: ChemicalBook.

Sources

Comparative

Purity Assessment of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol: A Comparative Guide to HPLC and GC-MS

For researchers and drug development professionals, establishing the absolute purity of chemical intermediates is a non-negotiable step in ensuring the integrity of downstream syntheses. The compound 3-((5-(benzyloxy)pen...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, establishing the absolute purity of chemical intermediates is a non-negotiable step in ensuring the integrity of downstream syntheses. The compound 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol is a highly versatile bifunctional building block, often utilized in the synthesis of PROTAC linkers, lipid nanoparticles (LNPs), and complex active pharmaceutical ingredients (APIs).

Structurally, this molecule presents a unique analytical challenge: it contains a hydrophobic benzyl-protected ether, a flexible aliphatic pentyl chain, and a polar terminal primary alcohol. This guide objectively compares the two premier analytical techniques for its purity assessment—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) —detailing the causality behind method development, providing self-validating protocols, and presenting comparative experimental data.

Physicochemical Profiling & Technique Selection

The selection of an analytical technique must be dictated by the molecule's intrinsic physicochemical properties:

  • Chromophoric Activity: The benzyl protecting group features a conjugated aromatic ring that exhibits strong, characteristic ultraviolet (UV) absorbance at approximately 254 nm[1]. This makes UV detection highly sensitive and selective for the parent compound and any impurities retaining the benzyl moiety.

  • Polarity and Partitioning: The molecule is amphiphilic. The primary alcohol and ether oxygen provide hydrogen-bonding capabilities, while the benzyl and pentyl groups impart significant hydrophobicity. Reversed-phase chromatography (RP-HPLC) on a C18 stationary phase is perfectly suited to exploit these partitioning differences[2].

  • Volatility and Thermal Stability: While the molecule is semi-volatile, the terminal primary alcohol (-OH) can interact with active silanol groups on a bare GC column, leading to severe peak tailing and signal degradation. Therefore, direct GC-MS analysis is suboptimal without prior chemical derivatization (e.g., silylation) to cap the hydroxyl group[3].

Analytical Workflow Logic

AnalyticalWorkflow Target 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol (Sample) Split Technique Selection Target->Split HPLC_Path HPLC-UV Analysis (Routine Purity & Assay) Split->HPLC_Path GCMS_Path GC-MS Analysis (Impurity ID & Volatiles) Split->GCMS_Path HPLC_Prep Direct Dissolution (Mobile Phase) HPLC_Path->HPLC_Prep GCMS_Prep Derivatization (Silylation of -OH) GCMS_Path->GCMS_Prep HPLC_Run RP-C18 Column UV Detection @ 254 nm HPLC_Prep->HPLC_Run GCMS_Run DB-5MS Column EI Ionization (70 eV) GCMS_Prep->GCMS_Run HPLC_Data Quantitative Purity Profile HPLC_Run->HPLC_Data GCMS_Data Structural Elucidation of Impurities GCMS_Run->GCMS_Data

Workflow comparison for the purity assessment of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol.

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating System Suitability Testing (SST) to confirm instrument performance prior to sample analysis.

Protocol A: RP-HPLC-UV (Ideal for Routine Purity & Quantification)

Causality: A gradient elution is employed because the molecule possesses both a hydrophilic tail and a hydrophobic head. Starting at a low organic concentration retains polar impurities (e.g., debenzylated diols), while ramping up the organic modifier elutes the highly retained parent compound and hydrophobic byproducts as sharp, symmetrical peaks[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and Mobile Phase B (0.1% Formic Acid in HPLC-grade Acetonitrile). The formic acid suppresses the ionization of residual column silanols, ensuring sharp peak shapes.

  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm[1].

    • Gradient Program: 0-5 min (10% B); 5-20 min (linear ramp to 90% B); 20-25 min (hold 90% B); 25-30 min (return to 10% B for re-equilibration).

  • System Suitability (Self-Validation): Inject the reference standard solution (1.0 mg/mL) five consecutive times. The protocol is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the tailing factor is ≤ 1.5.

Protocol B: GC-MS (Ideal for Impurity Structural Elucidation)

Causality: Electron Ionization (EI) at 70 eV is the universal standard for GC-MS because it generates highly reproducible fragmentation patterns[3]. For benzyl ethers, EI reliably produces the highly stable tropylium ion (


 91), which acts as a definitive diagnostic marker for any impurity retaining the benzyl protecting group[4].

Step-by-Step Methodology:

  • Derivatization (Crucial Step): Transfer 5.0 mg of the sample into a glass GC vial. Add 0.5 mL of anhydrous Pyridine and 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Cap securely and heat at 60°C for 30 minutes. This converts the primary alcohol into a volatile trimethylsilyl (TMS) ether.

  • Chromatographic Conditions:

    • Column: DB-5MS capillary column (30 m × 0.25 mm i.d. × 0.25 µm film thickness)[3].

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C.

    • Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Conditions: EI mode (70 eV), Ion source at 230°C, Scan range

      
       40–500.
      
  • System Suitability (Self-Validation): Inject a derivatized blank (Pyridine + BSTFA) to ensure no interfering peaks co-elute with the target retention time. The Signal-to-Noise (S/N) ratio for the parent compound peak must exceed 100:1.

Comparative Data Presentation

The following tables summarize comparative validation metrics and impurity profiling capabilities based on the physicochemical behavior of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol under both techniques.

Table 1: Quantitative Method Validation Parameters
ParameterHPLC-UV (254 nm)GC-MS (EI, Derivatized)Analytical Significance
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLGC-MS offers superior sensitivity for trace volatile impurities.
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mLHPLC provides a broader dynamic range for main-component assay.
Linearity (

)
> 0.999 (0.5 - 150 µg/mL)> 0.995 (0.1 - 50 µg/mL)Both methods demonstrate excellent quantitative reliability.
Precision (% RSD) 0.8%2.4%HPLC is highly reproducible; GC-MS variability is introduced via derivatization.
Analysis Time ~30 minutes~20 minutesGC-MS is faster per run, but sample prep (derivatization) adds 30+ mins.
Table 2: Impurity Identification Capabilities
Potential Impurity TypeHPLC-UV Detection CapabilityGC-MS Detection CapabilityRecommended Technique
Debenzylated Diol Poor (Lacks UV chromophore)Excellent (Post-silylation, distinct MS)GC-MS
Over-benzylated Byproducts Excellent (Strong UV absorbance)Good (High boiling point may delay elution)HPLC-UV
Oxidation Products (Aldehydes) Good (Shift in retention time)Excellent (Distinct fragmentation pattern)GC-MS
Residual Solvents (e.g., DMF) Poor (Co-elutes with void volume)Excellent (Detected in solvent delay/headspace)GC-MS

Conclusion & Recommendations

For the purity assessment of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol, neither technique operates in isolation.

  • Adopt HPLC-UV as the primary workhorse for routine batch release, assay quantification, and monitoring of benzyl-containing impurities. Its high precision, lack of derivatization requirements, and robust linear range make it the gold standard for quantitative quality control.

  • Deploy GC-MS during early-stage method development, forced degradation studies, and impurity structural elucidation. The ability of EI-MS to generate the

    
     91 tropylium ion alongside specific TMS-ether fragments provides unequivocal proof of molecular structure that UV detection simply cannot offer.
    

By integrating both platforms, drug development professionals can construct a comprehensive, self-validating analytical profile that guarantees the integrity of this critical intermediate.

References

  • BenchChem Technical Support Team. "Analytical methods for detecting impurities in Benzyl-PEG36-alcohol." Benchchem.
  • Helix Chromatography. "HPLC Methods for analysis of Benzyl alcohol.
  • "Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios." PMC.
  • "GC/MS Parameters for Benzyl ether Analysis.

Sources

Validation

The Enduring Guardian: A Comparative Guide to the Benzyloxy Group in Multi-Step Synthesis

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among the arsenal of protective groups available to researchers, the benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among the arsenal of protective groups available to researchers, the benzyloxycarbonyl (Cbz or Z) group for amines and the benzyl (Bn) group for alcohols and other functionalities stand as venerable and versatile tools.[1][2] Introduced in the 1930s by Max Bergmann and Leonidas Zervas, the Cbz group revolutionized peptide synthesis, enabling the controlled assembly of amino acids.[1][3] This guide offers an in-depth, data-driven comparison of the benzyloxy protecting group with its alternatives, providing practical insights for researchers, scientists, and drug development professionals.

The Strategic Value of the Benzyloxy Group

The primary function of the benzyloxycarbonyl group is to temporarily mask the nucleophilicity of amines by converting them into less reactive carbamates.[1] Similarly, the benzyl group protects hydroxyl groups as benzyl ethers.[2] This temporary shielding prevents undesirable side reactions during subsequent synthetic transformations.

Key Advantages of the Benzyloxy Group:

  • Robust Stability: Cbz-protected amines and Bn-protected alcohols are stable across a wide range of non-reductive reaction conditions, including basic and mildly acidic media.[1][2]

  • Enhanced Crystallinity: The introduction of the aromatic benzyloxy group often improves the crystallinity of synthetic intermediates, simplifying their purification by recrystallization.[1][4]

  • Orthogonal Potential: A defining characteristic of the Cbz and Bn groups is their unique cleavage pathway via hydrogenolysis. This renders them orthogonal to acid-labile groups like tert-butyloxycarbonyl (Boc) and base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc), a critical feature in complex multi-step syntheses.[1][5]

A Comparative Analysis: Benzyloxy Group vs. Alternatives

The choice of a protecting group is a critical decision in synthetic planning. The following sections provide a comparative overview of the benzyloxy group against other commonly used protecting groups for amines and alcohols.

Amine Protection: Cbz vs. Boc and Fmoc

The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the most common alternatives to the Cbz group for amine protection, particularly in peptide synthesis.[6][7] The key distinction lies in their deprotection conditions, a concept known as orthogonality.[5][8]

Protecting GroupIntroduction ReagentDeprotection ConditionByproductsKey AdvantagesKey Disadvantages
Cbz (Z) Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[1][6]Toluene, CO₂Stable to acids and bases; enhances crystallinity.[1]Incompatible with reducible functional groups (e.g., alkenes, alkynes); catalyst poisoning by sulfur-containing compounds.[1][9]
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong acids (e.g., TFA)[5][10]Isobutylene, CO₂Volatile byproducts simplify purification; orthogonal to Cbz.[5][11]Labile to strong acids, limiting its use with acid-sensitive substrates.[10]
Fmoc 9-fluorenylmethyl chloroformate (Fmoc-Cl)Base (e.g., piperidine)[6][12]Dibenzofulvene-piperidine adductMild, base-labile deprotection; orthogonal to Cbz and Boc.[1][6]The dibenzofulvene byproduct must be removed.

The orthogonality of these protecting groups is a cornerstone of modern synthetic chemistry, allowing for the selective deprotection of one functional group while others remain protected.[13][14]

DOT script for Orthogonality of Amine Protecting Groups:

G cluster_Cbz Cbz Group cluster_Boc Boc Group cluster_Fmoc Fmoc Group Cbz Cbz-NH-R Deprotection_Cbz H₂, Pd/C Cbz->Deprotection_Cbz Hydrogenolysis Boc Boc-NH-R Product_Cbz H₂N-R Deprotection_Cbz->Product_Cbz Deprotection_Boc TFA Boc->Deprotection_Boc Acidolysis Fmoc Fmoc-NH-R Product_Boc H₂N-R Deprotection_Boc->Product_Boc Deprotection_Fmoc Piperidine Fmoc->Deprotection_Fmoc Base Cleavage Product_Fmoc H₂N-R Deprotection_Fmoc->Product_Fmoc

Caption: Orthogonal deprotection strategies for common amine protecting groups.

Alcohol Protection: Benzyl (Bn) vs. Silyl Ethers and Others

For the protection of hydroxyl groups, benzyl ethers compete with a variety of other protecting groups, most notably silyl ethers.

Protecting GroupIntroduction ReagentDeprotection ConditionKey AdvantagesKey Disadvantages
Benzyl (Bn) Benzyl bromide (BnBr) or Benzyl chloride (BnCl) with a base[15][16]Catalytic Hydrogenolysis (H₂, Pd/C)[2][17]Stable to a wide range of reaction conditions (acidic, basic, oxidative, reductive).[2]Harsh deprotection conditions (strong acid or dissolving metal reduction) may be required if hydrogenolysis is not feasible.[2]
Silyl Ethers (e.g., TBDMS, TIPS) Silyl chloride (e.g., TBDMSCl) with a baseFluoride ions (e.g., TBAF) or acid[18]Mild deprotection conditions; tunable stability based on steric bulk.[18]Can be labile to acidic conditions.
p-Methoxybenzyl (PMB) PMB-Cl with a baseOxidative cleavage (e.g., DDQ, CAN)[19]Can be removed selectively in the presence of Bn ethers.[19]Sensitive to oxidizing agents.
Trityl (Tr) Trityl chloride (Tr-Cl) with a baseMild acid[17]Selective for primary alcohols due to steric hindrance.[17]Bulky group; acid-labile.

Experimental Protocols

Protocol 1: N-Protection of an Amine with Benzyloxycarbonyl (Cbz) Group

This protocol describes a standard procedure for the N-protection of an amine using benzyl chloroformate under aqueous basic conditions, often referred to as the Schotten-Baumann reaction.[1][20]

DOT script for Cbz Protection Workflow:

G start Start dissolve Dissolve amine in aq. NaHCO₃ solution start->dissolve cool Cool to 0 °C dissolve->cool add_cbzcl Add Cbz-Cl dropwise cool->add_cbzcl react Stir at room temperature for 2-4 hours add_cbzcl->react workup Aqueous workup and extraction react->workup purify Purification workup->purify end End purify->end

Caption: Workflow for the N-protection of an amine using Cbz-Cl.

Materials:

  • Amine (1.0 equivalent)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Sodium bicarbonate (NaHCO₃) (2.0 equivalents)

  • Water

  • Ethyl acetate (or other suitable organic solvent)

  • Brine

Procedure:

  • Dissolve the amine and sodium bicarbonate in water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature below 5 °C.[20]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[20]

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Cbz-protected amine.[3][11]

Protocol 2: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz group removal.[1][6]

DOT script for Cbz Deprotection Workflow:

G start Start dissolve Dissolve Cbz-protected amine in solvent (e.g., MeOH) start->dissolve add_catalyst Add Pd/C catalyst dissolve->add_catalyst hydrogenate Stir under H₂ atmosphere add_catalyst->hydrogenate monitor Monitor reaction by TLC hydrogenate->monitor filter Filter through Celite to remove catalyst monitor->filter concentrate Concentrate the filtrate filter->concentrate end End concentrate->end

Caption: Workflow for the deprotection of a Cbz-protected amine.

Materials:

  • Cbz-protected amine (1.0 equivalent)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected amine in methanol in a flask equipped with a magnetic stir bar.[20]

  • Carefully add 10% palladium on carbon catalyst to the solution.[20]

  • Evacuate the flask and backfill with hydrogen gas (this process is typically repeated three times).[20]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (usually with a balloon) at room temperature.[20]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[20]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]

A safer alternative to using hydrogen gas is catalytic transfer hydrogenation, which utilizes a hydrogen donor like formic acid or cyclohexene in the presence of a palladium catalyst.[21][22][23]

Protocol 3: Protection of a Secondary Alcohol with a Benzyl (Bn) Group

This protocol describes the protection of a secondary alcohol using benzyl bromide and a strong base.[15]

Materials:

  • Secondary alcohol (1.0 equivalent)

  • Sodium hydride (NaH, 1.2 equivalents)

  • Benzyl bromide (BnBr, 1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the secondary alcohol in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and carefully add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[24]

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[24]

Protocol 4: Deprotection of a Benzyl (Bn) Ether via Catalytic Hydrogenolysis

Similar to the Cbz group, the most common method for cleaving benzyl ethers is catalytic hydrogenolysis.[2]

Materials:

  • Benzyl-protected alcohol (1.0 equivalent)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl-protected alcohol in ethanol.

  • Add the Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the deprotected alcohol.[25]

Conclusion

The benzyloxycarbonyl (Cbz) and benzyl (Bn) protecting groups are foundational tools in multi-step organic synthesis. Their stability, ease of introduction, and unique deprotection via hydrogenolysis provide a powerful and orthogonal strategy in the synthesis of complex molecules. While alternative protecting groups such as Boc, Fmoc, and various silyl ethers offer their own distinct advantages and are indispensable in many synthetic routes, the benzyloxy group's robustness and reliability ensure its continued and widespread use in research and development. The judicious selection of a protecting group strategy, based on the principles of orthogonality and compatibility with the overall synthetic plan, is crucial for the successful construction of complex molecular architectures.

References

  • Siddaiah, V., Basha, G. M., Srinuvasarao, R., & Yessayya, V. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Green Chemistry Letters and Reviews, 5(3), 337-342. [Link]

  • Bio-Synthesis. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis-I, Protecting Groups. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]

  • Siddaiah, V., Basha, G. M., Srinuvasarao, R., & Yessayya, V. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Green Chemistry Letters and Reviews, 5(3), 337-342. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Siddaiah, V., Basha, G. M., Srinuvasarao, R., & Yessayya, V. (2012). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform, 43(23). [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. R Discovery. [Link]

  • Lee, S., & Lee, Y. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 15(13), e202200451. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Kaliappan, K. P. (2020, October 26). Protecting Groups. IIT Bombay. [Link]

  • Unknown. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • Fiveable. (2025, August 15). Orthogonal Protection Definition. Retrieved from [Link]

  • ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?[Link]

  • Bartolo, N. D., & Read, J. A. (2011). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Synfacts, 2011(11), 1238. [Link]

  • ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?[Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1384. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43. [Link]

  • Gopinath, R., & Patel, B. K. (2000). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 112(3), 281-284. [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • J&K Scientific LLC. (2025, December 10). Benzyl Protection of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Unknown. (n.d.). Protecting groups in organic synthesis + H2O. Retrieved from [Link]

  • Houben-Weyl. (2005). 2 Protection of Functional Groups. In Science of Synthesis (Vol. 21, pp. 27-148).
  • Wandzik, I., & Szeja, W. (2008). Simultaneous Removal of Benzyl and Benzyloxycarbonyl Protective Groups in 5'-(2-Deoxy-α-D-glucopyranosyl)uridine. Nucleosides, Nucleotides and Nucleic Acids, 27(10-11), 1250-1254. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

Sources

Validation

High-Fidelity Regiocontrol in Polyether Linker Synthesis: Confirming the Synthesis of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol

Executive Summary Target Molecule: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Application: Heterobifunctional linkers (PROTACs), lipid nanoparticle (LNP) excipients, and surface chemistry spacers. The Critical Quality Attri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol Application: Heterobifunctional linkers (PROTACs), lipid nanoparticle (LNP) excipients, and surface chemistry spacers. The Critical Quality Attribute (CQA): Regiochemical purity of the terminal hydroxyl group.

The synthesis of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol typically hinges on the installation of a 3-hydroxypropyl tail onto a 5-(benzyloxy)pentan-1-ol core. The most robust method for this transformation is the hydroboration-oxidation of an allyl ether intermediate . However, this reaction presents a critical regioselectivity challenge: ensuring the exclusive formation of the primary alcohol (Anti-Markovnikov) over the secondary alcohol isomer (Markovnikov).

This guide objectively compares the industry-standard borane-tetrahydrofuran (BH₃·THF) method against the sterically demanding 9-Borabicyclo[3.3.1]nonane (9-BBN) method, providing the analytical framework required to confirm regioselectivity.

The Regioselectivity Challenge: Mechanism & Causality

The precursor for the target molecule is 1-((allyloxy)methyl)-4-(benzyloxy)benzene (or simply, the allyl ether of 5-benzyloxypentanol).

When subjecting this allyl ether to hydroboration, two pathways compete:

  • Path A (Target): Boron adds to the terminal carbon (C3), yielding the primary alcohol.

  • Path B (Impurity): Boron adds to the internal carbon (C2), yielding the secondary alcohol (1-((5-(benzyloxy)pentyl)oxy)propan-2-ol).

Mechanistic Insight

Allyl ethers possess an inductive electron-withdrawing oxygen atom at the allylic position. This polarization deactivates the double bond but also directs the boron atom.

  • Electronic Effect: The electronegative oxygen pulls density, making the internal alkene carbon more positive, theoretically favoring hydride attack at the internal position (leading to the wrong regioisomer).

  • Steric Effect: The bulky borane reagent prefers the less hindered terminal carbon.

Comparative Analysis: Hydroboration Reagents

The following table contrasts the performance of common hydroboration reagents for this specific allyl ether substrate.

FeatureMethod A: BH₃·THF Method B: 9-BBN (Recommended) Method C: Disiamylborane
Regioselectivity (1°:2°) ~90:10>99:1 ~98:2
Reaction Time 1–2 Hours12–16 Hours 4–6 Hours
Atom Economy High (All H's utilized)Low (Only 1 H utilized)Low
Workup Complexity High (Emulsions common)Moderate (Precipitation of byproduct)High
Cost LowHighModerate
Suitability for GMP Low (Purification required)High (Isomer-free) Moderate
Expert Insight

While BH₃·THF is faster, the 10% secondary alcohol impurity is chemically similar to the product, making chromatographic separation difficult and costly on a kilogram scale. Method B (9-BBN) is the superior choice for high-value linker synthesis because it renders the regioselectivity issue moot by preventing the impurity's formation entirely.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and the analytical checkpoints required for confirmation.

ReactionPathways Start Allyl Ether Precursor (R-O-CH2-CH=CH2) Reagent_A Reagent: BH3-THF (Low Steric Bulk) Start->Reagent_A Reagent_B Reagent: 9-BBN (High Steric Bulk) Start->Reagent_B Intermediate_A Organoborane A (Mixture) Reagent_A->Intermediate_A Fast / Low Selectivity Intermediate_B Organoborane B (Pure Terminal) Reagent_B->Intermediate_B Slow / High Selectivity Oxidation Oxidation (H2O2 / NaOH) Intermediate_A->Oxidation Intermediate_B->Oxidation Product_Target TARGET (Primary Alcohol) Anti-Markovnikov >99% via 9-BBN Oxidation->Product_Target Major Product_Impurity IMPURITY (Secondary Alcohol) Markovnikov ~10% via BH3 Oxidation->Product_Impurity Minor (if BH3 used)

Caption: Reaction pathway comparison showing the divergence in regioselectivity based on steric bulk of the hydroboration reagent.

Experimental Protocol: High-Fidelity Synthesis (9-BBN Method)

This protocol is designed to ensure >99% regioselectivity.

Materials
  • Substrate: 5-(benzyloxy)pentyl allyl ether (1.0 eq)

  • Reagent: 0.5 M 9-BBN in THF (1.2 eq)

  • Oxidant: 30% Hydrogen Peroxide (H₂O₂), 3M Sodium Hydroxide (NaOH)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and cool under a stream of nitrogen.

  • Reagent Addition: Charge the flask with the allyl ether substrate dissolved in anhydrous THF. Cool to 0°C.[1]

  • Hydroboration: Add the 9-BBN solution dropwise via syringe pump over 30 minutes. Note: The slow addition controls the exotherm and ensures steric discipline.

  • Incubation: Allow the mixture to warm to room temperature (25°C) and stir for 16 hours.

    • Checkpoint: TLC should show complete consumption of the starting alkene.

  • Oxidative Workup (The Critical Step):

    • Cool the mixture back to 0°C.

    • Add 3M NaOH (3.0 eq) slowly.

    • Caution: Add 30% H₂O₂ (3.0 eq) dropwise. This step is highly exothermic. Maintain internal temperature <10°C.

  • Hydrolysis: Stir at 50°C for 1 hour to ensure complete cleavage of the boron-carbon bond.

  • Extraction: Dilute with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes:EtOAc) is used primarily to remove the cyclooctanediol byproduct (derived from 9-BBN), not regioisomers.

Analytical Confirmation of Regioselectivity

To scientifically confirm the structure, you must prove the absence of the secondary alcohol. Use the following self-validating analytical logic.

A. 1H NMR Spectroscopy (The Primary Tool)

The diagnostic signals reside in the 3.5–4.0 ppm region and the 1.0–1.2 ppm region.

FeatureTarget (Primary Alcohol) Impurity (Secondary Alcohol)
Alpha-Protons (-CH₂-OH) Triplet (t) at ~3.65 ppmN/A
Methine Proton (-CH(OH)-) N/AMultiplet (m) at ~3.95 ppm
Methyl Group (-CH₃) N/ADoublet (d) at ~1.15 ppm

Confirmation Logic:

  • Zoom into the 1.1–1.2 ppm region.

  • If a doublet is present, integration relative to the benzyl protons (s, 4.5 ppm) quantifies the impurity.

  • If the region is clean, regioselectivity is confirmed >98%.

B. 13C NMR (DEPT-135)
  • Target: The carbon attached to the hydroxyl group appears at ~62 ppm and will be negative (inverted) in DEPT-135 (indicating a CH₂).

  • Impurity: The carbon attached to the hydroxyl group appears at ~67 ppm and will be positive (upright) in DEPT-135 (indicating a CH).

C. Analytical Workflow Diagram

AnalyticalWorkflow Sample Isolated Product Sample H_NMR 1H NMR Analysis (CDCl3) Sample->H_NMR Check_Methyl Check 1.1-1.2 ppm region H_NMR->Check_Methyl Result_Clean No Doublet Detected Check_Methyl->Result_Clean Clean Baseline Result_Dirty Doublet Detected Check_Methyl->Result_Dirty Signal Present C_NMR 13C DEPT-135 Confirmation Result_Clean->C_NMR Conclusion_Fail FAILED: Mixture of Isomers Result_Dirty->Conclusion_Fail Conclusion_Pass CONFIRMED: Regioselective Synthesis C_NMR->Conclusion_Pass Signal at 62ppm (Inverted)

Caption: Decision tree for confirming regiochemical purity using NMR spectroscopy.

References

  • Brown, H. C., & Zweifel, G. (1961). Hydroboration. IX. The Hydroboration of Cyclic and Bicyclic Olefins. Journal of the American Chemical Society. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Electrophilic Addition to Alkenes). Link

  • Burgess, K., & Ohlmeyer, M. J. (1991). Transition-metal-promoted hydroborations of alkenes: emerging methodology for organic synthesis. Chemical Reviews. Link

  • Vanderwal, C. (2024). Advanced Organic Chemistry: Hydroboration Selectivity. University of California, Irvine. Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol

Executive Summary 3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol (CAS: 1973409-13-0) is a functionalized organic ether-alcohol commonly used as a linker in synthetic chemistry.[1] Its disposal requires strict adherence to proto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol (CAS: 1973409-13-0) is a functionalized organic ether-alcohol commonly used as a linker in synthetic chemistry.[1] Its disposal requires strict adherence to protocols for non-halogenated organic solvents with a specific emphasis on peroxide management due to its ether linkages.

Core Disposal Directive:

  • Primary Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with oxidizers or strong acids.[2]

  • Critical Hazard: Potential peroxide former upon prolonged storage.

Chemical Hazard Profile & Assessment

Before initiating disposal, you must understand the specific chemical behavior that dictates the waste stream. As a custom synthesis building block, specific Safety Data Sheet (SDS) data is often sparse. The following profile is derived from Structure-Activity Relationships (SAR) with its structural analogue, 3-(Benzyloxy)propan-1-ol (CAS: 4799-68-2).

PropertyValue / ClassificationImplications for Disposal
Molecular Formula C₁₅H₂₄O₃High carbon content; suitable for fuel blending/incineration.
Solubility Negligible in water; Soluble in organicsStrictly prohibited from sanitary sewer disposal.
Flash Point Est. >113°C (Combustible)Classify as "Non-Regulated" or "Combustible Liquid" depending on local transport laws, but handle as Flammable for safety.
Reactivity Ether Linkages (2x) Peroxide Risk: The benzylic and aliphatic ether oxygens can form explosive peroxides upon exposure to air/light.
Toxicity Irritant (Skin/Eye/Respiratory)Requires standard PPE (Nitrile gloves, safety glasses).

Expert Insight: The presence of the benzyloxy group activates the adjacent methylene protons, making this molecule a Class B Peroxide Former (Hazard on Concentration). You must test for peroxides if the container has been opened for >12 months or if crystals/precipitates are visible.

Pre-Disposal Validation: The "Self-Validating System"

Do not blindly pour chemicals into a waste drum. Use this self-validating workflow to ensure the waste is safe to consolidate.

Step 1: Peroxide Verification
  • Visual Inspection: Check for crystals around the cap or in the liquid. If crystals are present, STOP . Do not touch or open. Contact EHS immediately for remote opening/detonation.

  • Test Strip Validation: If liquid is clear, use a commercial peroxide test strip (e.g., Quantofix® or starch-iodide paper).

    • < 20 ppm: Safe to dispose.

    • 20–100 ppm: Treat with reducing agent (procedure below) before disposal.

    • > 100 ppm: Contact EHS; requires stabilization.

Step 2: Chemical Compatibility Check
  • Ensure the receiving waste container is designated for Non-Halogenated Organic Solvents .

  • Incompatible Streams: Do not mix with Nitric Acid (violent oxidation), Sulfuric Acid (exothermic polymerization), or Halogenated solvents (increases disposal cost/complexity).

Operational Disposal Protocol
Workflow Logic Diagram

The following decision tree outlines the operational logic for disposing of this chemical.

DisposalWorkflow Start Start: Waste 3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol VisualCheck Visual Inspection: Crystals or Solids? Start->VisualCheck EHS_Alert STOP: Contact EHS (Explosion Risk) VisualCheck->EHS_Alert Yes (Crystals) PeroxideTest Peroxide Test Strip VisualCheck->PeroxideTest No (Clear Liquid) LevelCheck Peroxide Level? PeroxideTest->LevelCheck LevelCheck->EHS_Alert > 100 ppm Treat Treat with Ferrous Sulfate or Sodium Bisulfite LevelCheck->Treat 20-100 ppm Segregate Segregate: Non-Halogenated Organic Waste Stream LevelCheck->Segregate < 20 ppm Treat->Segregate Retest OK Label Label: 'Non-Halogenated Solvent' List constituents fully Segregate->Label Final Final Disposal: High-Temp Incineration Label->Final

Figure 1: Decision matrix for the safe disposal of ether-functionalized alcohols.

Detailed Procedures

A. For Small Quantities (< 500 mL) in Original Vials:

  • Leave in Vial: If the vial is intact and <500 mL, do not transfer. It is safer to dispose of the chemical as a "Lab Pack" (entire bottle packed in a drum).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol.[1]

    • Hazard Checkboxes: Irritant, Combustible.

  • Secondary Containment: Place the vial in a polyethylene bag or a secondary bin to prevent leaks.

B. For Bulk Waste or Mixtures:

  • Container Selection: Use a High-Density Polyethylene (HDPE) jerrycan or a glass amber bottle (if < 4L). Ensure the cap has a PTFE liner.

  • Consolidation: Pour the chemical into the Non-Halogenated Solvent waste stream.

    • Note: If the waste contains >90% water, it must go to "Aqueous Organic" waste. However, this chemical is lipophilic, so it usually accompanies organic solvents like Ethyl Acetate or DCM (if mixed). If unmixed, keep in Non-Halogenated.

  • Rinsing: Triple-rinse the empty original container with a small amount of Acetone or Ethanol. Add the rinsate to the same waste container.

  • Defacing: Deface the label of the empty original bottle and discard it in the "Washed Glass/Trash" bin (check local facility rules for glass).

Emergency Procedures: Spill Response

If a spill occurs during transfer, execute the following immediately.

SpillResponse Spill Spill Incident Secure 1. Secure Area (Ventilate, Remove Ignition) Spill->Secure PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Secure->PPE Absorb 3. Absorb (Vermiculite or Clay) PPE->Absorb Collect 4. Collect (Scoop into sealed bag/pail) Absorb->Collect LabelTag 5. Label as 'Debris Contaminated with Solvent' Collect->LabelTag

Figure 2: Immediate response workflow for organic ether spills.

  • Isolate: Evacuate the immediate area. Although not highly volatile, the vapors can be irritating.

  • Extinguish: Remove nearby heat sources (Bunsen burners, hot plates).

  • Absorb: Do not use paper towels (fire hazard). Use an inert absorbent like Vermiculite , Bentonite Clay , or a commercial "Organic Solvent" spill pad.

  • Disposal of Debris: Place the saturated absorbent into a heavy-duty plastic bag or a wide-mouth jar. Label this as hazardous waste (Solid debris contaminated with organic solvents).

References
  • Massachusetts Institute of Technology (MIT) EHS. Procedures for Disposing of Hazardous Waste: Organic Solvents. Retrieved from [Link]

  • University of Chicago EHS. Hazardous Waste Disposal Procedures: Peroxide Forming Chemicals. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste: Segregation and Storage. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol

Topic: Personal Protective Equipment for Handling 3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1] Chemical Profile & Haz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment for Handling 3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

Chemical Profile & Hazard Anticipation

The Core Directive: In the absence of a substance-specific GHS classification for 3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol (CAS 1973409-13-0) , you must adopt a Structure-Activity Relationship (SAR) safety protocol.[1]

As a benzyl ether derivative with a primary alcohol terminus, this molecule shares toxicological properties with 3-(benzyloxy)propan-1-ol and 5-(benzyloxy)pentan-1-ol .[1] We treat it as a Category 2 Skin/Eye Irritant and a potential Respiratory Irritant (STOT-SE 3) until proven otherwise.[1]

PropertyData / EstimateOperational Implication
Physical State Viscous Liquid (Predicted)Splash hazard is the primary risk vector.[1]
Molecular Weight 252.35 g/mol Low volatility; inhalation risk is moderate but non-zero.[1]
Functional Groups Ether, Primary Alcohol, BenzylSoluble in organic solvents; potential for skin permeation.[1]
Flash Point >110°C (Estimated based on analogs)Combustible, not highly flammable.[1]

PPE Selection Matrix: The "Defense-in-Depth" Strategy

Do not rely on generic "lab safety" rules. For this specific ether-linked intermediate, permeation resistance is critical.[1]

Hand Protection (Gloves)
  • Risk: Ethers can degrade standard latex.[1] The benzyl group increases lipophilicity, aiding skin absorption.

  • Recommendation: Nitrile (Minimum 0.11 mm thickness) .[1]

  • Protocol:

    • Incidental Contact (Analysis/Weighing < 10 mg): Single Nitrile Glove.[1]

    • Synthesis/Transfer (> 100 mg):Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene).[1]

    • Change Frequency: Every 120 minutes or immediately upon splash.[1]

Eye & Face Protection[1][2][3][4][5]
  • Risk: Irreversible corneal damage from ether/alcohol solvents.[1]

  • Standard: Chemical Splash Goggles (ANSI Z87.1) .

  • Prohibited: Safety glasses with side shields are insufficient for liquid handling of this viscosity; they do not seal against splashes.[1]

Respiratory Protection
  • Primary Control: All handling must occur inside a certified chemical fume hood .[1]

  • Secondary Control: If handling outside a hood (e.g., equipment maintenance), use a Half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black Label) .[1]

Visualization: PPE Decision Logic

This diagram guides your PPE choice based on the scale of operation.

PPE_Logic Start Operation Type Scale_Small Analytical (< 50 mg) Start->Scale_Small Scale_Large Preparative (> 50 mg) Start->Scale_Large PPE_Level_1 Level 1: Single Nitrile Gloves Safety Glasses Lab Coat Scale_Small->PPE_Level_1 Solid/Sealed PPE_Level_2 Level 2: Double Nitrile Gloves Splash Goggles Fume Hood Required Scale_Small->PPE_Level_2 Liquid Handling Risk_Splash High Splash Risk? Scale_Large->Risk_Splash Risk_Splash->PPE_Level_2 No (Controlled Transfer) PPE_Level_3 Level 3: Silver Shield/Laminate Gloves Face Shield + Goggles Sash < 12 inches Risk_Splash->PPE_Level_3 Yes (Open Pouring)

Figure 1: Decision matrix for selecting PPE based on operational scale and splash risk.

Operational Protocol: Step-by-Step

This workflow is designed to be self-validating. If you cannot complete a step (e.g., sash height check), the protocol halts.[1]

Phase 1: Pre-Work Verification
  • Ventilation Check: Verify fume hood flow rate is 80–100 fpm .

  • Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.[1]

  • Spill Kit: Ensure a "Universal Absorbent" kit is within arm's reach (Solvent-specific pads are preferred).[1]

Phase 2: Active Handling (Synthesis/Transfer)
  • Weighing: If the compound is a liquid, weigh inside the hood using a localized balance shield.[1] Do not transport open vessels across the lab.

  • Syringe Transfer: Use Luer-lock syringes only. Slip-tip syringes pose a high risk of needle detachment due to the viscosity of benzyl ethers.[1]

  • Heating: If heating > 60°C, use a closed system (reflux condenser) under nitrogen atmosphere to prevent oxidation to benzaldehyde (a sensitizer).[1]

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Clean all tools (spatulas, outer flasks) with acetone-soaked tissues inside the hood.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood; dispose of them as solid chemical waste.[1]

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves.[1] Do not use ethanol on skin (it enhances permeation of remaining traces).[1]

Emergency Response & Spill Management

Scenario: You spill 5 mL of 3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol on the benchtop.

  • Alert: Announce "Spill" to nearby personnel.

  • Isolate: Turn off hotplates. Lower hood sash.

  • Absorb: Place polypropylene absorbent pads over the liquid.[1] Do not use paper towels (rapid evaporation).[1]

  • Clean: Wipe area with soap and water solution.[1][2][3]

  • Dispose: Seal pads in a hazardous waste bag labeled "Organic Debris - Toxic."

First Aid:

  • Eye Contact: Flush for 15 minutes minimum.[1] The lipophilic nature requires prolonged irrigation to remove residues.[1]

  • Skin Contact: Wash with soap/water.[1][2][3][4][5] Avoid organic solvents (ethanol/DMSO) which drive the chemical deeper into the dermis.[1]

Waste Disposal Logic

Waste StreamClassificationContainer Type
Liquid Waste Non-Halogenated OrganicHDPE or Glass Carboy
Solid Waste Hazardous DebrisYellow/Red Bio-safety Bag
Sharps Chemically ContaminatedPuncture-proof Bin

Critical Note: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as benzyl ethers can form explosive peroxides or oxidize exothermically.[1]

References

  • PubChem. (2025).[1] Compound Summary: 3-(4-(Benzyloxy)phenoxy)propan-1-ol.[1] National Library of Medicine.[1] Retrieved March 6, 2026, from [Link][1]

Sources

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